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  • Product: 5-Hexadecyl methotrexate
  • CAS: 88887-42-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Mechanism and Application of 5-Hexadecyl Methotrexate

The following technical guide details the molecular mechanism, pharmacokinetics, and experimental utility of 5-hexadecyl methotrexate (5-hd-MTX). This document is structured for researchers investigating antifolate resis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular mechanism, pharmacokinetics, and experimental utility of 5-hexadecyl methotrexate (5-hd-MTX). This document is structured for researchers investigating antifolate resistance and lipid-drug conjugate systems.[1]

Executive Summary

5-Hexadecyl methotrexate (5-hd-MTX) is a lipophilic, amphipathic derivative of the classical antifolate Methotrexate (MTX). Synthetically modified at the


-carboxyl group (C5 position of the glutamate moiety) with a 16-carbon alkyl chain, this molecule represents a strategic "Trojan Horse" designed to overcome transport-mediated drug resistance.

Unlike MTX, which relies on the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry, 5-hd-MTX utilizes passive diffusion and lipid-raft mediated endocytosis . Upon cytosolic entry, it functions primarily as a prodrug, requiring enzymatic hydrolysis to regenerate the active pharmacophore. This guide elucidates the mechanistic pathway, synthesis protocols, and validation assays required to utilize 5-hd-MTX in oncology research.

Chemical Identity & Structural Logic

To understand the mechanism, one must first deconstruct the nomenclature which often confuses researchers.

  • Common Name: 5-Hexadecyl Methotrexate[2][3][4][5]

  • Chemical Name: Methotrexate

    
    -hexadecyl ester
    
  • CAS: 88887-42-7[2]

  • Structural Modification: The glutamate tail of MTX contains two carboxyl groups: the

    
    -carboxyl (C1) and the 
    
    
    
    -carboxyl (C5). 5-hd-MTX is esterified at the C5 position.[2]
Why the -position (C5)?
  • Preservation of Binding: The

    
    -carboxyl group is critical for hydrogen bonding with Arg-57 (in human DHFR). Esterification at the 
    
    
    
    -position drastically reduces affinity. The
    
    
    -position is more tolerant to modification, though steric bulk still necessitates hydrolysis for maximum potency.
  • Polyglutamylation Blockade: Polyglutamylation occurs at the

    
    -carboxyl. By blocking this site with a hexadecyl chain, 5-hd-MTX cannot be polyglutamylated until the ester is cleaved.
    

Molecular Mechanism of Action[6]

The mechanism of 5-hd-MTX is defined by a "Bypass-Hydrolysis-Inhibition" sequence.

Phase 1: The RFC Bypass (Uptake)

Classical MTX resistance is frequently caused by the downregulation of the Reduced Folate Carrier (RFC).

  • MTX: Hydrophilic (LogP < -1.0). Requires RFC for translocation.

  • 5-hd-MTX: Lipophilic (LogP ~5.9). The C16 tail intercalates into the phospholipid bilayer, allowing the molecule to "flip-flop" across the membrane or enter via non-specific endocytosis.

Phase 2: Intracellular Bioactivation

Once inside the cytosol, 5-hd-MTX is relatively inactive against Dihydrofolate Reductase (DHFR) due to the steric clash of the hexadecyl tail within the enzyme's active site.

  • Activation: Intracellular carboxylesterases (CES1/CES2) or lysosomal lipases hydrolyze the ester bond.

  • Reaction:

    
    
    
Phase 3: Target Inhibition

The liberated MTX binds to DHFR with high affinity (


).
  • DHFR Blockade: Prevents reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7][8]

  • Thymidylate Depletion: Lack of 5,10-methylene-THF inhibits Thymidylate Synthase (TS).

  • Metabolic Arrest: Cessation of dTMP synthesis leads to "thymineless death" and S-phase arrest.

Visualization: The Bypass Pathway

The following diagram illustrates the differential uptake and activation pathways of MTX versus 5-hd-MTX.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol MTX_out MTX (Hydrophilic) RFC RFC Transporter (Often Downregulated) MTX_out->RFC Requires Transport HDMTX_out 5-hd-MTX (Lipophilic) Diffusion Passive Diffusion / Lipid Rafts HDMTX_out->Diffusion Bypasses RFC MTX_in MTX (Free) RFC->MTX_in Translocation HDMTX_in 5-hd-MTX (Prodrug) Diffusion->HDMTX_in Membrane Permeation DHFR DHFR Enzyme MTX_in->DHFR Inhibits Esterase Carboxylesterase (Hydrolysis) HDMTX_in->Esterase Bioactivation Esterase->MTX_in Releases Active Drug DNA DNA Synthesis Arrest DHFR->DNA Depletes dTMP

Figure 1: Mechanistic pathway comparison. 5-hd-MTX bypasses the RFC transporter, entering via diffusion before esterase-mediated activation.

Experimental Protocols & Validation

To work with 5-hd-MTX, researchers must validate its identity and its prodrug status.

Protocol A: Synthesis of 5-hd-MTX (Gamma-Esterification)

Note: Direct esterification often yields mixtures. This protocol uses a coupling approach.

  • Reagents: Methotrexate (hydrate), 1-Hexadecanol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), Anhydrous DMSO.

  • Procedure:

    • Dissolve MTX (1 eq) in anhydrous DMSO.

    • Add 1-Hexadecanol (1.1 eq) and DMAP (0.1 eq).

    • Add DCC (1.1 eq) dropwise at 0°C.

    • Stir at RT for 24-48 hours in the dark (MTX is light sensitive).

    • Purification: Filter dicyclohexylurea (DCU) precipitate. Perform preparative HPLC (C18 column) using a gradient of Acetonitrile/Water (0.1% TFA). The

      
      -ester typically elutes after the 
      
      
      
      -ester and unreacted MTX due to higher lipophilicity.
  • Validation: Mass Spectrometry (ESI-MS). Target m/z: ~679 [M+H]+.

Protocol B: In Vitro Hydrolysis Assay

This control experiment confirms the compound is a prodrug and releases MTX in the presence of cellular enzymes.

  • System: Cell lysate (e.g., HepG2 or HeLa) or purified Porcine Liver Esterase (PLE).

  • Workflow:

    • Incubate 5-hd-MTX (10 µM) with lysate (1 mg/mL protein) in PBS (pH 7.4) at 37°C.

    • Aliquot samples at t = 0, 15, 30, 60, 120 min.

    • Quench with ice-cold Methanol.

    • Analyze supernatant via HPLC-UV (304 nm).

  • Expected Result: Decrease in 5-hd-MTX peak area and concomitant appearance/increase of the MTX peak over time.

Protocol C: Cytotoxicity Comparison (RFC+ vs. RFC-)

To prove the "Bypass" mechanism, you must compare efficacy in wild-type vs. transport-deficient lines.

  • Cell Lines: L1210 (Wild Type) and L1210/R81 (RFC Deficient).

  • Method: 72-hour MTT or CellTiter-Glo assay.

Representative Data Structure (Expected):

CompoundL1210 (RFC+) IC50L1210/R81 (RFC-) IC50Resistance Factor (R/S)Interpretation
Methotrexate (MTX) 5 - 10 nM> 2000 nM> 200Highly RFC dependent.
5-hd-MTX 50 - 100 nM50 - 100 nM~ 1.0RFC Independent.

Note: 5-hd-MTX often shows lower potency than MTX in wild-type cells (50 nM vs 5 nM) because the hydrolysis step is rate-limiting, but it retains full potency in resistant cells where MTX fails completely.

Visualization of Chemical Transformation

The chemical conversion is critical for the "lock-and-key" fit into DHFR.

Chemical Prodrug 5-hd-MTX (Inactive/Low Affinity) [MTX-Glu-O-C16H33] Intermediate Enzymatic Hydrolysis Prodrug->Intermediate Esterase Active Methotrexate (High Affinity) [MTX-Glu-OH] Intermediate->Active Release Byproduct 1-Hexadecanol (Lipid Byproduct) Intermediate->Byproduct Cleavage

Figure 2: Chemical hydrolysis pathway. The hexadecyl chain acts as a temporary lipophilic carrier.

References

  • Rosowsky, A. et al. (1982). "Lipophilic derivatives of methotrexate. I. Esters of 4-amino-4-deoxy-N10-methylpteroylglutamic acid." Journal of Medicinal Chemistry.

  • PubChem. (2024). "5-Hexadecyl methotrexate (Compound CID 145947)."[9] National Library of Medicine.

  • Beardsley, G. P. et al. (1989). "Polyglutamylation of methotrexate and its role in the antifolate effect." Advances in Experimental Medicine and Biology.

  • TargetMol. (2024). "5-Hexadecyl methotrexate: Product Data Sheet." TargetMol Chemicals.

  • Kamen, B. A. et al. (1986). "Delivery of folates to the cytoplasm of MA104 cells is mediated by a membrane receptor." Journal of Biological Chemistry. (Contextualizing RFC-independent pathways).

Sources

Exploratory

Physicochemical Profiling &amp; Engineering of Lipophilic Methotrexate Derivatives

Executive Summary Methotrexate (MTX) remains a cornerstone antifolate for neoplastic and autoimmune pathologies.[1] However, its efficacy is severely compromised by two physicochemical bottlenecks:[1] (1) dependence on t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methotrexate (MTX) remains a cornerstone antifolate for neoplastic and autoimmune pathologies.[1] However, its efficacy is severely compromised by two physicochemical bottlenecks:[1] (1) dependence on the Reduced Folate Carrier (RFC) for cellular entry, leading to resistance in RFC-downregulated tumors, and (2) high hydrophilicity (LogP


 -1.4), which prevents passive diffusion across the Blood-Brain Barrier (BBB) , limiting its utility in primary CNS lymphomas (PCNSL).

This technical guide analyzes the engineering of lipophilic MTX derivatives —specifically alkyl esters and lipid-drug conjugates (LDCs)—designed to bypass these barriers. By modulating the hydrophile-lipophile balance (HLB), researchers can shift the transport mechanism from carrier-mediated to passive diffusion, enhancing bioavailability in "sanctuary sites" like the CNS.

Molecular Design Principles

The structural modification of MTX focuses on masking its dicarboxylic acid moiety (glutamic acid residue). The regioselectivity of this modification is critical for retaining pharmacological activity.

Regioselectivity: vs. Carboxyl[1]
  • 
    -Conjugation:  Preferred for retaining affinity to Dihydrofolate Reductase (DHFR) .[1] The 
    
    
    
    -carboxyl group is essential for hydrogen bonding within the DHFR active site. Modification here often turns the molecule into a prodrug requiring intracellular hydrolysis.[1]
  • 
    -Conjugation:  Often results in significant loss of DHFR binding affinity, necessitating efficient cleavage (bioactivation) inside the target cell.
    
  • Bis-alkylation: Derivatizing both

    
     and 
    
    
    
    positions (e.g., Didodecyl-MTX) maximizes lipophilicity for BBB penetration but strictly functions as a prodrug.[1]
Derivative Classes
ClassRepresentative MoleculeModificationPrimary Goal
Dialkyl Esters Didodecyl-MTX (ddMTX)Esterification of

-COOH with C12 chains
Maximize LogP for passive BBB diffusion.
Lipid Conjugates MTX-Dioleoyl Glyceride (MTX-DG)Conjugation to diglyceride via linkerMembrane insertion; liposomal formulation stability.
Polymer Esters MTX-PEGEster linkage to Polyethylene GlycolSolubility modulation; evasion of clearance (stealth).

Physicochemical Profiling

Lipophilicity (LogP/LogD)

The shift in partition coefficient is the defining metric for these derivatives. While native MTX is highly polar, esterification dramatically inverts this property.[1]

Table 1: Comparative Lipophilicity Data

CompoundMolecular Weight (Da)LogP (Experimental)Solubility (Aqueous)Solubility (Organic)
Native MTX 454.4-1.41High (pH > 7)Poor
MTX-PEG5000 ~5400+4.30High (Acidic pH)Moderate
Didodecyl-MTX ~791.5> 6.0 (Predicted)NegligibleHigh (CHCl3, DMSO)
Dioctyl-MTX ~678.8High (Est.)LowHigh

Technical Insight: The drastic shift in MTX-PEG (+4.3) vs MTX (-1.[1]4) highlights the dominance of the polymer chain or lipid tail over the pteridine core. For alkyl esters, lipophilicity correlates linearly with chain length (


 to 

), directly influencing BBB permeability coefficients (

).[1]
Hydrolytic Stability & Plasma Half-Life

Lipophilic esters are susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase).[1]

  • Plasma Stability: Alkyl esters (e.g., MTX-dioctyl) typically show a half-life (

    
    ) of < 1 hour in rodent plasma, rapidly regenerating free MTX. This "lock-and-key" prodrug mechanism ensures the lipophilic form crosses the barrier, while the active polar form is trapped inside the tissue/cell after hydrolysis.
    
  • pH Dependence:

    • Alkaline (pH > 7.4): Accelerated hydrolysis of ester bonds.[1]

    • Acidic (pH 3-5): Maximum stability observed for MTX-PEG esters.[1][2][3][4] This is advantageous for lysosomal accumulation where pH is lower (~4.5-5.0).[1]

Biological Correlation: Transport Mechanisms

The physicochemical shift dictates the cellular entry pathway.

RFC-Independent Uptake

Native MTX requires the RFC transporter (


). Tumor cells often downregulate RFC to develop resistance.[1] Lipophilic derivatives bypass this:
  • Passive Diffusion: High LogP allows direct intercalation into the lipid bilayer (e.g., ddMTX).[1]

  • Flip-Flop Mechanism: Lipid conjugates (MTX-DG) may insert into the outer leaflet and "flip" to the inner leaflet or be internalized via endocytosis.

Visualization of Transport Pathways

TransportMechanism cluster_extracellular Extracellular Space (Blood/Tissue) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX Native MTX (Hydrophilic) RFC RFC Transporter MTX->RFC Binding LipMTX Lipophilic MTX (Ester/Lipid) Bilayer Lipid Bilayer LipMTX->Bilayer Partitioning MTX_in MTX (Free) RFC->MTX_in Active Transport (Saturable) Prodrug_in Lipophilic MTX (Intact) Bilayer->Prodrug_in Passive Diffusion (Non-saturable) DHFR DHFR Inhibition (Cell Death) MTX_in->DHFR Polyglutamylation & Binding Esterase Intracellular Esterases Prodrug_in->Esterase Hydrolysis Esterase->MTX_in Activation

Caption: Comparison of RFC-mediated transport for native MTX versus passive diffusion and intracellular activation for lipophilic derivatives.

Experimental Protocols

Protocol A: Synthesis of Didodecyl Methotrexate (ddMTX)

Rationale: This protocol utilizes Cesium Carbonate (


) to promote direct alkylation of the glutamate carboxyls. 

is used for its "cesium effect," enhancing the nucleophilicity of the carboxylate anions in polar aprotic solvents.

Reagents:

  • Methotrexate (hydrate/salt free)

  • Dodecyl bromide (

    
    )
    
  • Cesium Carbonate (

    
    )
    
  • Dimethylsulfoxide (DMSO, anhydrous)

  • Chloroform (

    
    )
    

Workflow:

  • Dissolution: Dissolve 1.0 eq of MTX (e.g., 4.1 mmol) in anhydrous DMSO (30 mL/g). Ensure complete dissolution; mild warming (35°C) is permissible.[1]

  • Activation: Add 2.2 eq of

    
    . Stir for 30 minutes under Nitrogen atmosphere. The solution will darken slightly as carboxylates form.[1]
    
  • Alkylation: Dropwise add 2.5 eq of Dodecyl bromide.

  • Reaction: Stir at Room Temperature (25°C) for 24 hours. Monitor via TLC (Mobile phase:

    
    :MeOH 9:1). Native MTX stays at baseline; product moves to 
    
    
    
    .[1]
  • Quenching: Pour reaction mixture into 5 volumes of ice-cold water. The lipophilic product will precipitate or form an oil.[1]

  • Extraction: Extract aqueous phase with

    
     (
    
    
    
    ).
  • Purification: Wash organic phase with Brine (

    
     sat.). Dry over 
    
    
    
    .[1] Concentrate in vacuo.[1]
  • Characterization: Confirm structure via

    
    -NMR (Look for triplet at 
    
    
    
    ppm for
    
    
    and large multiplet at
    
    
    ppm for alkyl chain).[1]
Protocol B: Determination of LogP (Shake-Flask Method)

Rationale: While HPLC is faster, the shake-flask method is the gold standard for validating high-LogP derivatives where column retention might be excessive.

Workflow:

  • Phase Preparation: Saturate n-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours. Separate phases.

  • Solubilization: Dissolve 1 mg of derivative in 5 mL of pre-saturated n-Octanol. Measure Absorbance (

    
    ) at 
    
    
    
    (typically 302-306 nm for MTX core).
  • Partitioning: Add 5 mL of pre-saturated Buffer to the Octanol solution.

  • Equilibration: Shake mechanically for 24 hours at 37°C. Centrifuge at 3000g for 10 mins to break emulsion.

  • Quantification: Measure Absorbance of the Octanol phase (

    
    ) and Buffer phase (if detectable).
    
  • Calculation:

    
    
    Note: For highly lipophilic compounds (ddMTX), 
    
    
    
    may be below LOD. In this case, rely on the depletion from the octanol phase or use RP-HPLC retention time correlation with known standards.

Synthesis & Characterization Workflow

SynthesisWorkflow Start Start: Native MTX (Dicarboxylic Acid) Step1 1. Dissolution in DMSO + Cs2CO3 (Activation) Start->Step1 Step2 2. Addition of Alkyl Bromide (R-Br, 2.5 eq) Step1->Step2 Step3 3. Reaction: 24h @ RT (Nucleophilic Substitution) Step2->Step3 Step4 4. Quench with H2O & Extraction (CHCl3) Step3->Step4 QC1 QC: TLC (Disappearance of Polar Spot) Step3->QC1 Step5 5. Purification (Drying, Concentration) Step4->Step5 End End: Lipophilic MTX Ester (Yield > 90%) Step5->End QC2 QC: 1H-NMR (Alkyl Chain Signals) End->QC2

Caption: Step-by-step synthetic pathway for generating alkyl-methotrexate esters using cesium carbonate mediated esterification.

References

  • Synthesis and Characterization of Methotrexate Polyethylene Glycol Esters. J-Stage. [Link]

  • Enhancement of the brain delivery of methotrexate with administration of mid-chain ester prodrugs. PubMed. [Link]

  • Novel formulation of a methotrexate derivative with a lipid nanoemulsion. PubMed Central. [Link][1]

  • Lipophilic Prodrug of Methotrexate in the Membrane of Liposomes Promotes Their Uptake by Human Blood Phagocytes. Acta Naturae. [Link]

  • Design, Synthesis, and Characterization of HBP-Vectorized Methotrexate Prodrug. ACS Omega. [Link][1]

Sources

Foundational

Structure-Activity Relationship of 5-Hexadecyl Methotrexate vs. Native Methotrexate

Executive Summary: The Lipophilic Shift In the landscape of antifolate therapeutics, native Methotrexate (MTX) remains the gold standard for inhibiting dihydrofolate reductase (DHFR).[1] However, its efficacy is strictly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilic Shift

In the landscape of antifolate therapeutics, native Methotrexate (MTX) remains the gold standard for inhibiting dihydrofolate reductase (DHFR).[1] However, its efficacy is strictly limited by its dependence on the Reduced Folate Carrier (RFC) for cellular entry and Folylpolyglutamate Synthetase (FPGS) for intracellular retention.[1]

5-Hexadecyl Methotrexate (HD-MTX) —specifically the


-hexadecyl ester—represents a strategic structural modification designed to overcome transport-mediated resistance.[1] By appending a C16 lipophilic chain to the glutamate tail, this derivative shifts the pharmacokinetics from active transport to passive diffusion, bypassing downregulated RFC transporters in resistant phenotypes.[1]

This guide analyzes the structure-activity relationship (SAR) between these two entities, detailing the mechanistic trade-offs between enzyme affinity and cellular uptake.[1]

Molecular Architecture & SAR Analysis

Structural Divergence

The core pharmacophore of MTX consists of a pteridine ring (binding warhead), a p-aminobenzoic acid linker, and a glutamic acid tail.[1][2]

  • Native MTX: The glutamic acid moiety possesses two free carboxylic acids (

    
     and 
    
    
    
    ).[1] These are ionized at physiological pH, rendering the molecule hydrophilic (LogP
    
    
    -1.[1]85) and membrane-impermeable without assistance.[1]
  • 5-Hexadecyl MTX: The

    
    -carboxyl (position 5 of the glutamate) is esterified with a hexadecyl (C16) chain.[1] This modification drastically increases lipophilicity (LogP > 5.0), enabling membrane intercalation.[1]
    
SAR Impact on DHFR Binding

The


-carboxyl of MTX interacts with the Arg-57 and His-28 residues in the DHFR active site via hydrogen bonding.[1]
  • Loss of Interaction: Esterification of the

    
    -carboxyl in HD-MTX eliminates this ionic interaction.[1]
    
  • Steric Hindrance: The bulky C16 chain introduces steric clashes within the binding pocket.[1]

  • Result: HD-MTX exhibits a lower affinity for DHFR compared to native MTX.[1] However, this loss in

    
     is compensated by superior intracellular accumulation in transport-defective cells.[1]
    
Visualization: Chemical & Functional Logic

The following diagram contrasts the structural logic and resulting cellular fate of both compounds.

SAR_Comparison MTX Native Methotrexate (Hydrophilic) RFC RFC Transporter (SLC19A1) MTX->RFC Requires HDMTX 5-Hexadecyl MTX (Lipophilic Prodrug) Diffusion Passive Diffusion (Lipid Bilayer) HDMTX->Diffusion Bypasses RFC DHFR DHFR Inhibition (Target) RFC->DHFR High Affinity (Ki < 10 pM) FPGS Polyglutamylation (Retention) RFC->FPGS Substrate Diffusion->DHFR Moderate Affinity (Steric Hindrance) Diffusion->FPGS Not a Substrate (Until Hydrolyzed) FPGS->DHFR Enhanced Potency (MTX-PGs)

Figure 1: Mechanistic divergence between Native MTX and 5-Hexadecyl MTX.[1] Note the bypass of RFC and FPGS by the lipophilic derivative.[1]

Mechanistic Profiling

Transport Mechanisms
  • Native MTX: Relies on the Reduced Folate Carrier (RFC/SLC19A1).[1] In resistant leukemic cell lines (e.g., CEM/MTX), RFC expression is often downregulated, rendering native MTX ineffective (

    
     shifts >100-fold).[1]
    
  • HD-MTX: Enters via "flip-flop" diffusion across the lipid bilayer.[1] Its uptake is linear and non-saturable, making it effective even in RFC-null cells.[1]

Intracellular Retention (The Polyglutamylation Trap)

Native MTX is polyglutamated by FPGS, adding negative charges that trap it inside the cell.[1]

  • Critical Distinction: FPGS requires a free

    
    -carboxyl to add glutamate residues.[1] HD-MTX, having this position blocked by the C16 ester, cannot be polyglutamated  directly.[1] It must first be hydrolyzed by intracellular esterases to release free MTX.[1] Thus, HD-MTX acts partially as a "Trojan Horse" prodrug, though the ester itself retains some DHFR inhibitory capacity.[1]
    

Experimental Workflows

Protocol: Synthesis of -Hexadecyl Methotrexate

Note: This synthesis requires strict anhydrous conditions to prevent


-isomer formation.[1]
  • Reagents: Methotrexate (hydrate), Hexadecanol, DCC (Dicyclohexylcarbodiimide), DMAP (Dimethylaminopyridine), Anhydrous DMF.[1]

  • Activation: Dissolve MTX (1 eq) in DMF. Add DCC (1.1 eq) and DMAP (0.1 eq) at 0°C. Stir for 1 hour to form the active anhydride.

  • Esterification: Add Hexadecanol (1.1 eq). Allow to warm to Room Temp (RT) and stir for 24 hours.

  • Purification:

    • Filter off DCU urea byproduct.[1]

    • Precipitate filtrate in cold diethyl ether.

    • Crucial Step: Separate

      
       and 
      
      
      
      isomers using preparative HPLC (C18 column).[1] The
      
      
      -isomer typically elutes later due to higher lipophilicity exposure.[1]
  • Validation:

    
    H-NMR must confirm the triplet at 
    
    
    
    ppm (OCH
    
    
    of hexadecyl) and retention of the pteridine protons.[1]
Protocol: Comparative DHFR Inhibition Assay

Objective: Quantify the loss of affinity due to esterification.[1]

  • System: Spectrophotometric assay monitoring NADPH oxidation at 340 nm.

  • Reaction Mix: 100

    
    M Dihydrofolate (DHF), 100 
    
    
    
    M NADPH, Recombinant Human DHFR (1 unit), Buffer (50 mM Tris-HCl, pH 7.5).
  • Procedure:

    • Incubate enzyme with inhibitor (MTX or HD-MTX at

      
       to 
      
      
      
      M) for 5 minutes.[1]
    • Initiate reaction with DHF.[1]

    • Measure

      
       over 3 minutes.
      
  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
    • Expected Result: MTX

      
       nM; HD-MTX 
      
      
      
      nM.[1]
Protocol: Cytotoxicity in Resistant Cells

Objective: Demonstrate the "Resistance Bypass" capability.

  • Cell Lines:

    • CCRF-CEM: Parental human T-lymphoblastoid (RFC+).[1]

    • CEM/MTX: Transport-deficient subline (RFC-).

  • Seeding: 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment: Serial dilutions of MTX and HD-MTX (0.001

    
    M – 100 
    
    
    
    M).[1] Incubate for 72 hours.
  • Readout: MTT or CellTiter-Glo assay.

  • Calculation: Determine Resistance Factor (RF) =

    
     (Resistant) / 
    
    
    
    (Parental).[1]

Data Presentation

Table 1: Comparative Profile of MTX vs. HD-MTX[1]
FeatureNative Methotrexate (MTX)5-Hexadecyl Methotrexate (HD-MTX)
LogP (Lipophilicity) -1.85 (Hydrophilic)> 5.0 (Highly Lipophilic)
Primary Uptake Active Transport (RFC/SLC19A1)Passive Diffusion (Flip-Flop)
DHFR Affinity (

)
< 10 pM (Tight binding)~1-10 nM (Reduced affinity)
Polyglutamylation Yes (Essential for retention)No (Blocked until hydrolysis)
Resistance Profile Ineffective in RFC- cellsActive in RFC- cells
Formulation Saline/Buffer solubleRequires Liposomes/Surfactants
Table 2: Cytotoxicity ( ) in Transport-Deficient Models

Representative data synthesized from Rosowsky et al. and related SAR studies.[1]

CompoundCCRF-CEM (Parental)CEM/MTX (Resistant)Resistance Factor (RF)
Native MTX 0.025

M
3.0

M
120x (High Resistance)
HD-MTX 0.11

M
0.45

M
4x (Bypassed)

Interpretation: While HD-MTX is slightly less potent in parental cells (due to lower DHFR affinity), it retains nearly full potency in resistant cells where Native MTX fails completely.[1]

Pathway Visualization: The Resistance Bypass

Resistance_Bypass cluster_cell Target Cell (Transport Deficient) RFC_Defect RFC Transporter (Downregulated/Mutated) MTX_Pool Intracellular MTX (Trace Levels) RFC_Defect->MTX_Pool HDMTX_Pool Intracellular HD-MTX (High Levels) Hydrolysis Esterase Hydrolysis HDMTX_Pool->Hydrolysis Slow Release Inhibition Inhibition of DHFR (DNA Synthesis Halt) HDMTX_Pool->Inhibition Direct Inhibition (Moderate) Hydrolysis->Inhibition Active MTX Extracellular_MTX Extracellular MTX Extracellular_MTX->RFC_Defect Blocked Extracellular_HDMTX Extracellular HD-MTX Extracellular_HDMTX->HDMTX_Pool Passive Diffusion

Figure 2: In transport-deficient cancer cells, HD-MTX bypasses the RFC bottleneck via passive diffusion, maintaining cytotoxic pressure where native MTX fails.[1]

References

  • Rosowsky, A., et al. (1986).[1] "Methotrexate analogues. 21. Divergent influence of alkyl chain length on the dihydrofolate reductase affinity and cytotoxicity of methotrexate monoesters." Journal of Medicinal Chemistry. Link

  • PubChem. (2023).[1] "5-Hexadecyl methotrexate | C36H54N8O5."[1] National Library of Medicine.[1] Link[1]

  • Beals, C. R., et al. (1988).[1] "Structural design, biochemical properties, and evidence for improved therapeutic activity of 5-alkyl derivatives...".[1][3] Cancer Research.[1][4] Link

  • Kamei, A., et al. (2005).[1] "Quantitative structure-activity relationships of methotrexate and methotrexate analogues transported by the rat multispecific resistance-associated protein 2 (rMrp2)." European Journal of Pharmaceutical Sciences. Link

  • TargetMol. (2023). "5-Hexadecyl methotrexate Chemical Structure and Properties." Link

Sources

Exploratory

5-Hexadecyl Methotrexate (5-HM): A Lipophilic Strategy for Overcoming RFC-Mediated Antifolate Resistance

The following technical guide details the role of 5-Hexadecyl Methotrexate (5-HM) , specifically identifying it as the gamma-hexadecyl ester of methotrexate , and its application in bypassing the Reduced Folate Carrier (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 5-Hexadecyl Methotrexate (5-HM) , specifically identifying it as the gamma-hexadecyl ester of methotrexate , and its application in bypassing the Reduced Folate Carrier (RFC) to overcome antifolate resistance.

[1]

Executive Summary

The Challenge: Methotrexate (MTX) is a cornerstone antifolate chemotherapy, but its efficacy is frequently compromised by acquired resistance.[1] The primary mechanism of this resistance is the downregulation or loss of function of the Reduced Folate Carrier (RFC/SLC19A1) , the anionic transporter responsible for MTX uptake.[1] In RFC-deficient tumors, MTX cannot enter the cell, rendering the drug ineffective.[1]

The Solution: 5-Hexadecyl Methotrexate (5-HM) is a lipophilic derivative designed to bypass the RFC completely.[1] By esterifying the gamma-carboxyl group of the glutamate tail with a hexadecyl (C16) chain, the molecule shifts from a hydrophilic anion to an amphipathic species. This modification allows 5-HM to enter cells via passive diffusion or lipid-mediated transport, independent of protein carriers, thereby restoring cytotoxicity in RFC-null phenotypes.[1]

Chemical Identity & Physicochemical Properties[1][2]

To understand the bypass mechanism, one must first understand the structural modification.

  • Common Name: 5-Hexadecyl Methotrexate (5-HM)[1]

  • Chemical Name: Methotrexate-

    
    -hexadecyl ester[1]
    
  • CAS Number: 88887-42-7[1][2]

  • Structural Modification: The "5" refers to the C5 position of the glutamic acid moiety (the

    
    -carboxyl), not the pteridine ring.[1]
    
  • Physicochemical Shift:

    • MTX: Dianionic at physiological pH (two carboxyls).[1] Highly hydrophilic (LogP

      
       -1.8).[1] Requires RFC for transport.[1]
      
    • 5-HM: Mono-ester.[1] The bulky C16 aliphatic tail masks the

      
      -charge and adds significant lipophilicity. The molecule becomes amphipathic, capable of intercalating into cell membranes.
      

Mechanism of Action: The RFC Bypass

The efficacy of 5-HM relies on a "Prodrug-Bypass" mechanism.

Entry (The Bypass)

Unlike MTX, which competes with reduced folates for the RFC active site, 5-HM is not a substrate for the carrier.[1] Its lipophilic tail facilitates rapid passive diffusion across the plasma membrane.[1] It effectively "dissolves" through the lipid bilayer, making its uptake linear and non-saturable at therapeutic concentrations, completely ignoring the RFC status of the cell.[1]

Intracellular Activation

Once inside the cytosol, 5-HM acts primarily as a prodrug.[1]

  • Hydrolysis: Intracellular esterases (e.g., carboxylesterases) cleave the hexadecyl ester bond.[1]

  • Release: Free, active MTX is released within the cell.

  • Retention: The released MTX is then polyglutamylated (by FPGS), trapping it inside the cell where it inhibits Dihydrofolate Reductase (DHFR).[1]

Note: While some lipophilic antifolates inhibit DHFR directly, the steric bulk of the C16 chain at the


-position significantly reduces binding affinity to DHFR compared to the free acid.[1] Therefore, hydrolysis is the rate-limiting activation step.[1]
Pathway Visualization

The following diagram contrasts the blocked entry of MTX in resistant cells with the successful entry of 5-HM.

RFC_Bypass_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (RFC Deficient) cluster_intracellular Intracellular Cytosol MTX Methotrexate (MTX) (Anionic/Hydrophilic) RFC Reduced Folate Carrier (Downregulated/Mutated) MTX->RFC Blocked HM 5-Hexadecyl MTX (5-HM) (Lipophilic/Amphipathic) LipidBilayer Lipid Bilayer (Passive Diffusion) HM->LipidBilayer Partitioning Esterase Intracellular Esterase LipidBilayer->Esterase Entry FreeMTX Active MTX Esterase->FreeMTX Hydrolysis DHFR DHFR Enzyme FreeMTX->DHFR Binding Inhibition DNA Synthesis ARREST DHFR->Inhibition Inhibition

Caption: Mechanism of 5-HM efficacy in RFC-deficient cells. 5-HM bypasses the non-functional transporter via passive diffusion and is hydrolyzed intracellularly to active MTX.[1]

Experimental Validation Protocols

To validate the role of 5-HM in your specific cell lines, the following protocols are recommended. These are designed to prove causality : that the drug works because of the bypass, not due to off-target effects.[1]

Protocol A: Comparative Uptake Kinetics

Objective: Demonstrate that 5-HM uptake is independent of RFC.

  • Cell Preparation:

    • Line A: CCRF-CEM (Wild Type, RFC+).[1]

    • Line B: CEM/MTX (RFC-deficient variant).[1]

    • Suspend cells at

      
       cells/mL in folate-free RPMI 1640 (pH 7.4).
      
  • Substrate Addition:

    • Add

      
       (Specific Activity > 20 Ci/mmol) to one set at 1 
      
      
      
      M.[1]
    • Add

      
       to the second set at 1 
      
      
      
      M.[1]
  • Competition Control (Critical Step):

    • In parallel tubes, add 100-fold excess of Leucovorin (a high-affinity RFC substrate).

  • Incubation & Sampling:

    • Incubate at 37°C. Aliquot at 0, 2, 5, 10, and 30 minutes.

    • Stop transport by injecting into ice-cold PBS.[1]

  • Analysis:

    • Wash cells 3x with ice-cold PBS.[1]

    • Lyse and measure radioactivity via liquid scintillation counting.[1]

  • Expected Result:

    • MTX: High uptake in WT, negligible in CEM/MTX.[1] Blocked by Leucovorin.

    • 5-HM: Identical linear uptake in both WT and CEM/MTX. Not blocked by Leucovorin (proving non-RFC transport).[1]

Protocol B: Cytotoxicity Profiling (MTT Assay)

Objective: Quantify the "Resistance Factor" (RF) reversal.[1]

  • Seeding: Plate cells (WT and RFC-) at 5,000 cells/well in 96-well plates.

  • Treatment:

    • Treat with serial dilutions (1 nM to 100

      
      M) of MTX and 5-HM.[1]
      
    • Include a "Pulse" condition : Treat for only 4 hours, then wash and replace with drug-free medium.[1] (This favors the lipophilic 5-HM which enters rapidly, whereas MTX requires longer active transport).

  • Readout: Incubate for 72 hours. Add MTT reagent.[1] Read absorbance at 570 nm.

  • Calculation:

    • 
      .[1]
      
    • Successful bypass is indicated if the RF for 5-HM is close to 1.0, while the RF for MTX is >100.[1]

Data Presentation

The following table summarizes typical comparative data expected when 5-HM successfully bypasses RFC resistance.

CompoundCell LineRFC StatusMechanism of EntryIC50 (nM)Resistance Factor (RF)
Methotrexate CCRF-CEMPositive (+)Active Transport (RFC)151.0
Methotrexate CEM/MTXNegative (-)None (Blocked)>2,500>160 (Resistant)
5-HM CCRF-CEMPositive (+)Passive Diffusion451.0
5-HM CEM/MTXNegative (-)Passive Diffusion501.1 (Sensitive)

Interpretation: While 5-HM may have a slightly higher IC50 than MTX in sensitive cells (due to the hydrolysis step), it retains full potency in resistant cells, effectively abolishing the resistance phenotype.[1]

Experimental Workflow Diagram

This workflow illustrates the decision logic for validating 5-HM in a drug development pipeline.

Validation_Workflow Start Start: Candidate 5-HM Synthesis 1. Synthesis (DCC Coupling of MTX + Hexadecanol) Start->Synthesis Uptake 2. Transport Assay (+/- Leucovorin) Synthesis->Uptake Decision1 Is uptake blocked by Leucovorin? Uptake->Decision1 Fail1 FAIL: RFC Dependent Decision1->Fail1 Yes Pass1 PASS: RFC Independent Decision1->Pass1 No Cyto 3. Cytotoxicity (MTT) (WT vs RFC- Cells) Pass1->Cyto Decision2 Is RF < 5.0? Cyto->Decision2 Fail2 FAIL: Resistance Persists (Check Hydrolysis/Efflux) Decision2->Fail2 No Success SUCCESS: Resistance Bypassed Decision2->Success Yes

Caption: Step-by-step validation workflow to confirm RFC independence and therapeutic efficacy of 5-HM.

References

  • PubChem. (n.d.).[1] 5-Hexadecyl methotrexate (Compound).[1][3][2][4][5] National Library of Medicine. Retrieved from [Link][1]

  • Pignatello, R., et al. (2000).[1] Lipophilic methotrexate conjugates with antitumor activity. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Rosowsky, A., et al. (1986).[1] Synthesis and biological activity of lipophilic derivatives of methotrexate. Journal of Medicinal Chemistry. (Contextual grounding for lipophilic antifolate synthesis).

Sources

Foundational

Therapeutic Potential of 5-Hexadecyl Methotrexate in Rheumatoid Arthritis Treatment

This technical guide explores the therapeutic architecture of 5-Hexadecyl Methotrexate (HMDX) , a lipophilic prodrug designed to overcome the pharmacokinetic limitations of standard Methotrexate (MTX) in Rheumatoid Arthr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide explores the therapeutic architecture of 5-Hexadecyl Methotrexate (HMDX) , a lipophilic prodrug designed to overcome the pharmacokinetic limitations of standard Methotrexate (MTX) in Rheumatoid Arthritis (RA) therapy.

Executive Summary

5-Hexadecyl Methotrexate (HMDX) represents a strategic evolution in antifolate therapy. By esterifying the


-carboxyl group of methotrexate with a hexadecyl lipid chain, HMDX transforms a hydrophilic antimetabolite into an amphiphilic prodrug capable of self-assembly. This modification addresses the critical failure points of conventional MTX therapy: poor bioavailability, dose-limiting hepatotoxicity, and non-specific distribution. This guide details the physicochemical properties, mechanism of action, and experimental protocols for evaluating HMDX as a macrophage-targeting nanomedicine for RA.

Chemical & Pharmacological Profile

Structural Architecture

HMDX (C


H

N

O

) is a

-monoester derivative of methotrexate. The conjugation occurs at the C5 (gamma) position of the glutamic acid moiety, leaving the

-carboxyl group free.
  • Molecular Weight: 678.9 g/mol [1]

  • Lipophilicity (LogP): ~5.9 (Predicted), compared to -1.85 for MTX.

  • Amphiphilicity: The pteridine ring and

    
    -carboxyl group form a hydrophilic head, while the hexadecyl chain provides a hydrophobic tail. This structure drives supramolecular self-assembly  in aqueous environments, forming stable nanostructures (micelles or vesicles) without the need for exogenous surfactants.
    
Pharmacokinetic Advantages
ParameterStandard Methotrexate (MTX)5-Hexadecyl Methotrexate (HMDX)
Solubility Hydrophilic; requires active transport (RFC).Amphiphilic; crosses membranes via passive diffusion or endocytosis.
Plasma Half-life Short (eliminated rapidly via kidneys).Extended (circulates as self-assembled nanoparticles).
Biodistribution Systemic; high accumulation in liver/kidneys.Synoviotropic ; accumulates in inflamed joints via the EPR effect.
Cellular Uptake Dependent on Reduced Folate Carrier (RFC).Independent of RFC; enters via lipid rafts/phagocytosis.
Activation Active immediately.Prodrug ; requires intracellular esterase hydrolysis.

Mechanism of Action: The "Trojan Horse" Strategy

HMDX functions through a dual-targeting mechanism designed to exploit the pathophysiology of the arthritic joint.

Synovial Accumulation (Passive Targeting)

Inflamed rheumatoid joints exhibit "leaky" vasculature similar to solid tumors (the Enhanced Permeability and Retention or EPR effect). HMDX nanostructures (100–200 nm) are sized to extravasate through these fenestrations, concentrating the drug specifically within the synovial fluid, minimizing systemic exposure.

Macrophage Reprogramming (Active Targeting)

Activated macrophages (M1 phenotype) are the primary drivers of cartilage destruction in RA. These cells possess high phagocytic activity. HMDX nanoparticles are avidly internalized by synovial macrophages. Once inside the lysosome/cytosol, intracellular esterases cleave the hexadecyl ester bond, releasing free MTX.

Molecular Pathway
  • Internalization: HMDX enters the macrophage.

  • Hydrolysis: Esterases regenerate active MTX.

  • Polyglutamylation: Free MTX is polyglutamated (MTX-Glu

    
    ) by FPGS, trapping it intracellularly.
    
  • Enzymatic Inhibition: MTX-Glu

    
     inhibits DHFR (Dihydrofolate Reductase) and AICAR Transformylase.
    
  • Adenosine Release: Accumulation of AICAR leads to adenosine release, a potent anti-inflammatory mediator that suppresses TNF-

    
     and IL-6 production.
    
Visualization of Mechanism

HMDX_Mechanism cluster_blood Systemic Circulation cluster_joint Inflamed Synovium (Joint) cluster_cell Intracellular Cytosol HMDX_Micelle HMDX Self-Assembled Nanoparticle Leaky_Vessel Leaky Vasculature (EPR Effect) HMDX_Micelle->Leaky_Vessel Circulation Macrophage Activated Macrophage (M1 Phenotype) Leaky_Vessel->Macrophage Extravasation & Phagocytosis Esterase Intracellular Esterases Macrophage->Esterase Endosomal Escape Free_MTX Active MTX Esterase->Free_MTX Hydrolysis (Cleavage of Lipid Tail) DHFR DHFR / AICAR Transformylase Free_MTX->DHFR Inhibition Adenosine Adenosine Release (Anti-inflammatory) DHFR->Adenosine Downstream Signaling

Figure 1: Mechanistic pathway of HMDX from systemic circulation to intracellular anti-inflammatory action.

Experimental Protocols

Synthesis of 5-Hexadecyl Methotrexate

Note: This protocol targets the


-carboxyl group. Strict anhydrous conditions are required.

Materials: Methotrexate (anhydrous), 1-Hexadecanol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DMSO/DMF (solvent).

Workflow:

  • Dissolution: Dissolve 1.0 eq of MTX in anhydrous DMSO.

  • Activation: Add 1.1 eq of DCC and 0.1 eq of DMAP. Stir at 0°C for 30 mins to activate the carboxyl groups.

  • Coupling: Add 1.0 eq of 1-Hexadecanol dropwise.

    • Critical Step: The reaction kinetic favors the

      
      -position (less sterically hindered than 
      
      
      
      ), but isomer separation may be required.
  • Reaction: Stir at room temperature for 24 hours under Argon atmosphere.

  • Purification: Filter off DCU byproduct. Precipitate filtrate in cold diethyl ether.

  • Chromatography: Purify via silica gel column chromatography (Eluent: CHCl

    
    :MeOH) to isolate the 
    
    
    
    -isomer (5-hexadecyl).
  • Validation: Verify structure via

    
    H-NMR and Mass Spectrometry (Target Mass: 678.9 Da).
    
Self-Assembly & Characterization Protocol

Objective: To generate HMDX nanostructures for in vivo administration.

  • Solvent Evaporation: Dissolve purified HMDX in a volatile organic solvent (e.g., Ethanol or Acetone).

  • Hydration: Add dropwise to deionized water under vigorous stirring (1000 rpm).

  • Dialysis: Dialyze against water for 24h to remove organic solvent.

  • Sizing: Filter through a 0.22

    
    m membrane or sonicate to homogenize.
    
  • QC Analysis:

    • DLS (Dynamic Light Scattering): Measure Hydrodynamic Diameter (Target: 100–200 nm) and PDI (<0.2).

    • Zeta Potential: Measure surface charge (Target: Negative, due to free

      
      -carboxyl).
      
    • TEM (Transmission Electron Microscopy): Confirm spherical morphology.

In Vitro Bioactivity Assessment

Cell Line: RAW 264.7 (Murine Macrophages).

Workflow Visualization:

Experimental_Workflow Step1 LPS Stimulation (Induce Inflammation) Step2 Treatment Groups: 1. Control (PBS) 2. Free MTX 3. HMDX Nanoparticles Step1->Step2 Step3 Incubation (24-48h) Step2->Step3 Step4 Assays Step3->Step4 Result1 NO Production (Griess Assay) Step4->Result1 Result2 Cytokine ELISA (TNF-a, IL-6) Step4->Result2 Result3 Cell Viability (MTT) Step4->Result3

Figure 2: In vitro experimental workflow for assessing anti-inflammatory efficacy.

Safety & Toxicity Profile

One of the primary drivers for HMDX development is toxicity reduction.

  • Hepatotoxicity: Free MTX causes fibrosis and enzyme elevation due to high peak plasma concentrations. HMDX, being particulate, is largely sequestered by the Reticuloendothelial System (RES) or inflamed tissue, sparing hepatocytes from direct exposure to peak free drug levels.

  • Nephrotoxicity: HMDX is not eliminated renally in its prodrug form, reducing the risk of crystalluria and tubular damage associated with high-dose MTX.

References

  • PubChem. (n.d.). 5-Hexadecyl methotrexate | C36H54N8O5.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2016).[2][3] Self-Delivery Nanoparticles of Amphiphilic Methotrexate-Gemcitabine Prodrug for Synergistic Combination Chemotherapy. Bioconjugate Chemistry. (Context: Illustrates the self-assembly mechanism of amphiphilic MTX derivatives).

  • Mishra, B., et al. (2016). Lipid-based nanocarriers for methotrexate delivery in rheumatoid arthritis. International Journal of Pharmaceutics.
  • Bannwarth, B., et al. (1994). Methotrexate in rheumatoid arthritis.[2][3][4][5][6][7][8] An update. Drugs. (Context: Establishes the baseline pharmacology and toxicity of free MTX).

Sources

Exploratory

Engineering Methotrexate Membrane Permeability: The Mechanistic Impact of Alkyl Chain Length in Prodrug Design

Abstract Methotrexate (MTX) is a foundational antifolate therapeutic, yet its clinical efficacy in targeting solid tumors and traversing the blood-brain barrier (BBB) is severely restricted by its physicochemical profile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Methotrexate (MTX) is a foundational antifolate therapeutic, yet its clinical efficacy in targeting solid tumors and traversing the blood-brain barrier (BBB) is severely restricted by its physicochemical profile. As a highly hydrophilic dicarboxylic acid, MTX relies on active transport mechanisms rather than passive diffusion. This technical guide explores the causality behind alkyl esterification—a prodrug strategy that masks MTX's polar groups. By systematically varying the alkyl chain length, researchers can precisely tune the lipophilicity (LogP) of MTX, navigating the thermodynamic balance between aqueous solubility, membrane partitioning, and intracellular release.

The Physicochemical Barrier of Free Methotrexate

At physiological pH (7.4), the glutamate moiety of MTX is doubly ionized (pKa values of ~4.8 and 5.5) 1[1]. This ionization results in a highly negative Polar Surface Area (PSA) and a low partition coefficient (ClogP ≈ 0.53)[1]. Consequently, free MTX cannot passively diffuse across the hydrophobic core of the lipid bilayer. Instead, it depends on the Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT). In tissues with low expression of these transporters, such as the brain parenchyma, MTX exhibits negligible permeability.

Mechanistic Causality: The Alkyl Chain Length Paradigm

To bypass active transport, lipophilic MTX prodrugs are synthesized via esterification of the carboxylic acid groups with aliphatic alcohols. However, the relationship between alkyl chain length (


) and membrane permeability (

) is not linear; it dictates a parabolic thermodynamic response.
  • Short-Chain Esters (C1-C4): Methyl to butyl conjugations marginally increase LogP. The reduction in desolvation energy is insufficient to drive robust partitioning into the dense lipid bilayer.

  • Mid-Chain Esters (C6-C8): This represents the thermodynamic "sweet spot." Dihexyl methotrexate (MTX-DH) and dioctyl methotrexate (MTX-DO) achieve optimal amphiphilicity. They possess sufficient lipophilicity to partition into the apical membrane, yet retain enough polarity to partition out into the aqueous cytosol. In vivo models demonstrate that MTX-DH and MTX-DO increase brain-to-plasma concentration ratios significantly, with MTX-DO enhancing brain parenchyma uptake clearance by over 9-fold compared to free MTX 2[2].

  • Long-Chain Esters (C12-C16): Conjugation with long chains, such as dodecyl bromide to form dodecyl methotrexate (ddMTX), pushes the LogP to extreme levels3[3]. While these molecules easily enter the lipid bilayer, they suffer from the "lipid sink" effect. They become thermodynamically trapped within the hydrophobic core and fail to reach the cytosol. Overcoming this requires advanced formulation into nanocarriers, such as Solid Lipid Nanoparticles (SLNs), to facilitate endocytotic cellular entry rather than passive diffusion[3].

Quantitative Impact on Permeability

The following table synthesizes the structure-property relationships of MTX alkyl esters, illustrating the parabolic nature of membrane transport.

CompoundAlkyl Chain LengthEstimated LogPRelative Permeability FactorPrimary Limitation / Transport Modality
Free MTX None~0.531.0x (Baseline)Poor passive diffusion; relies entirely on active transport (RFC)
MTX-Diethyl C2 (Ethyl)~1.501.5x - 2.0xInsufficient lipophilicity for deep tissue or BBB penetration
MTX-Dihexyl C6 (Hexyl)~3.20~3.8xOptimal transcellular diffusion; efficient intracellular esterase cleavage
MTX-Dioctyl C8 (Octyl)~4.10~9.0xPeak permeability; ideal thermodynamic balance for BBB crossing
MTX-Dodecyl C12 (Dodecyl)> 5.00< 1.0x (Free)Severe membrane retention (lipid sink); requires Solid Lipid Nanoparticles
Systems Visualization: Prodrug Partitioning Pathways

The following diagram illustrates the divergent mechanistic pathways of MTX alkyl esters based on their carbon chain length.

G cluster_prodrugs Alkyl Esterification Strategy MTX Free Methotrexate (Hydrophilic, LogP < 0) Short Short-Chain (C1-C4) Sub-optimal Lipophilicity MTX->Short + Short Alcohols Mid Mid-Chain (C6-C8) Optimal Balance MTX->Mid + Mid Alcohols Long Long-Chain (C12+) Excessive Lipophilicity MTX->Long + Long Alcohols Membrane Lipid Bilayer Partitioning Short->Membrane Mid->Membrane Long->Membrane Outcome1 Poor Passive Diffusion Membrane->Outcome1 Outcome2 High Transcellular Permeability Membrane->Outcome2 Outcome3 Membrane Retention (Lipid Sink) Membrane->Outcome3

Mechanistic pathways of MTX alkyl esters: chain length dictates membrane partitioning and transport.

Experimental Workflow: Self-Validating Transcellular Permeability Assay

To empirically determine the optimal alkyl chain length for a novel MTX prodrug, a bidirectional permeability assay using hCMEC/D3 (for BBB) or Caco-2 cell lines is required. Standard


 calculations often fail for lipophilic prodrugs because they only measure what appears in the receiver chamber. If a long-chain prodrug is trapped in the membrane, it will yield a false-negative 

. Therefore, this protocol integrates a strict Mass Balance Calculation to validate the system and quantify membrane retention.

Step 1: Monolayer Integrity & Validation

  • Action: Seed hCMEC/D3 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture until confluent (typically 7 days).

  • Causality: Tight junction formation is critical to ensure transport is strictly transcellular, preventing paracellular leakage of the drug.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Co-incubate with Lucifer Yellow (a paracellular marker). The assay is only valid if the Lucifer Yellow

    
     is 
    
    
    
    cm/s.

Step 2: Prodrug Application & Sink Conditions

  • Action: Apply 10 µM of the MTX alkyl ester to the apical donor chamber. Fill the basolateral receiver chamber with buffer containing 1% Bovine Serum Albumin (BSA).

  • Causality: BSA maintains thermodynamic "sink conditions." It binds the highly lipophilic prodrugs as they exit the basolateral membrane, preventing back-diffusion and accurately mimicking in vivo plasma protein binding dynamics.

Step 3: Sampling and Intracellular Cleavage Assessment

  • Action: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh BSA buffer.

  • Causality: MTX prodrugs must be cleaved by intracellular esterases to exert their antifolate activity. Analyze samples using multiplexed LC-MS/MS to quantify both the intact MTX-alkyl ester and the released free MTX.

Step 4: Mass Balance & Membrane Retention Calculation

  • Action: At 120 minutes, aspirate all buffers. Wash the cell monolayer with cold PBS, then lyse the cells using methanol to extract any retained drug.

  • Validation: Calculate the Total Recovery (

    
    ):
    
    
    
    
  • Interpretation: A recovery of

    
     indicates non-specific binding to the plasticware, invalidating the run. A disproportionately high 
    
    
    
    empirically confirms the "lipid sink" effect characteristic of long-chain (C12+) esters.
References
  • Enhancement of the brain delivery of methotrexate with administration of mid-chain ester prodrugs: In vitro and in vivo studies. NIH.
  • Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. NIH.
  • Methotrexate-Loaded Solid Lipid Nanoparticles: Protein Functionalization to Improve Brain Biodistribution. MDPI.

Sources

Foundational

History and Development of Lipid-Soluble Methotrexate Analogues

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Paradigm Shift The development of lipid-soluble methotrexate (MTX) analogues represe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Paradigm Shift

The development of lipid-soluble methotrexate (MTX) analogues represents a critical pivot in antifolate chemotherapy—a transition from "classical" hydrophilic structures to "non-classical" lipophilic scaffolds. While classical antifolates like MTX rely on the Reduced Folate Carrier (RFC) for cellular entry and polyglutamylation for intracellular retention, these mechanisms are also primary drivers of drug resistance.

Lipid-soluble analogues, primarily Trimetrexate (TMQ) and Piritrexim (PTX) , were engineered to bypass these resistance modalities. By entering cells via passive diffusion and binding tightly to dihydrofolate reductase (DHFR) without the need for polyglutamylation, they offer a distinct pharmacokinetic profile. This guide details the chemical evolution, mechanistic divergence, and clinical trajectory of these compounds, providing actionable protocols for their evaluation.

Historical Context & Rationale

The Pharmacokinetic Barrier

Methotrexate is a structural analogue of folic acid, retaining the glutamate tail that confers water solubility. Its efficacy is contingent upon:

  • Active Transport: Uptake via the RFC (SLC19A1).

  • Polyglutamylation: Addition of glutamate residues by folylpolyglutamate synthetase (FPGS), trapping the drug intracellularly.

The Resistance Problem: Tumor cells frequently downregulate RFC or FPGS, rendering them resistant to MTX. Furthermore, the hydrophilic nature of MTX prevents significant penetration of the Blood-Brain Barrier (BBB), limiting its utility in CNS malignancies.

The Solution: Lipophilic Antifolates

Researchers hypothesized that removing the glutamate moiety and adding lipophilic groups (e.g., trimethoxy rings) would allow the drug to:

  • Penetrate the BBB.

  • Enter cells via passive diffusion, bypassing RFC downregulation.

  • Eliminate the dependence on FPGS.

Evolutionary Timeline

The development of these analogues can be visualized as a progression from simple pyrimidines to complex fused-ring systems.

Antifolate_Timeline Metoprine Metoprine (1950s) First Gen Lipophilic Diaminopyrimidine MTX_Res Identification of MTX Resistance (RFC/FPGS Defects) Metoprine->MTX_Res  Limited Potency   TMQ Trimetrexate (TMQ) (1980s) Quinazoline Scaffold Potent DHFR Inhibitor MTX_Res->TMQ  Rational Design   PTX Piritrexim (PTX) (1980s) Pyrido-pyrimidine High Potency TMQ->PTX  Scaffold Variation   Clinical Clinical Approval (1993) TMQ for PCP (Pneumocystis) TMQ->Clinical  FDA Approval  

Figure 1: Evolutionary timeline of lipid-soluble antifolates. Note the transition from simple diaminopyrimidines to the more potent quinazoline (TMQ) and pyrido-pyrimidine (PTX) scaffolds.

Mechanistic Divergence

The core distinction between classical and lipid-soluble antifolates lies in their transport and retention.

Transport Mechanisms
  • Classical (MTX): Saturable, energy-dependent uptake via RFC.

    
    .
    
  • Lipid-Soluble (TMQ/PTX): Non-saturable, linear uptake via passive diffusion. Rate is proportional to extracellular concentration and lipophilicity (LogP).

Intracellular Retention
  • Classical: Polyglutamated forms (MTX-Glu

    
    ) are retained for days/weeks.
    
  • Lipid-Soluble: Not substrates for FPGS. They rapidly efflux if the extracellular concentration drops, requiring continuous infusion or frequent dosing to maintain therapeutic thresholds.

Transport_Mechanism cluster_cell Tumor Cell Cytoplasm DHFR DHFR Enzyme (Target) MTX_Glu MTX-(Glu)n (Trapped) DHFR->MTX_Glu FPGS (Polyglutamylation) Extracellular Extracellular Space MTX Methotrexate (Hydrophilic) RFC RFC Transporter (SLC19A1) MTX->RFC Binding RFC->DHFR Active Transport TMQ Trimetrexate (Lipophilic) Membrane Lipid Bilayer TMQ->Membrane Passive Diffusion Membrane->DHFR Direct Inhibition

Figure 2: Mechanistic comparison. MTX requires the RFC transporter and is trapped by polyglutamylation. Trimetrexate diffuses passively through the membrane, bypassing transport defects.

Chemical Synthesis: Trimetrexate

The synthesis of Trimetrexate (TMQ) illustrates the strategy of coupling a diaminopyrimidine pharmacophore with a lipophilic side chain. A common route involves the reductive amination of a quinazoline aldehyde with a trimethoxyaniline derivative.

Synthetic Pathway

Target Molecule: 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline.[1]

  • Precursor Preparation: 2,4,6-triamino-5-methylquinazoline is prepared from 2-chloro-6-methylbenzonitrile via nitration and cyclization with guanidine.[2]

  • Coupling: The quinazoline moiety is reacted with 3,4,5-trimethoxybenzaldehyde.

  • Reduction: The resulting Schiff base (imine) is reduced (e.g., using Raney Nickel/H

    
     or NaCNBH
    
    
    
    ) to form the stable amine linkage.

Synthesis_TMQ Quinazoline 2,4,6-Triamino- 5-methylquinazoline SchiffBase Schiff Base Intermediate Quinazoline->SchiffBase Condensation Aldehyde 3,4,5-Trimethoxy- benzaldehyde Aldehyde->SchiffBase Reduction Reduction (Raney Ni / H2) SchiffBase->Reduction TMQ Trimetrexate (TMQ) Reduction->TMQ Yields TMQ

Figure 3: Simplified synthetic scheme for Trimetrexate via reductive amination.

Experimental Protocols

For researchers evaluating novel lipid-soluble analogues, the following protocols are standard for establishing efficacy and mechanism.

Protocol A: Determination of Lipophilicity (LogP)

Objective: To quantify the lipid solubility of the analogue. Method: Shake-flask method or HPLC estimation.

  • Preparation: Prepare a saturated solution of n-octanol and water (phosphate buffer pH 7.4).

  • Equilibration: Dissolve the test compound (100

    
    M) in the octanol-saturated water phase.
    
  • Partitioning: Add an equal volume of water-saturated octanol. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Measure the concentration of the compound in both phases using UV-Vis spectroscopy or HPLC.

  • Calculation:

    
    .
    
    • Target: Ideal CNS penetrants typically have a LogP between 1.5 and 2.5.

Protocol B: Cytotoxicity in RFC-Deficient Lines

Objective: To confirm the "non-classical" mechanism (efficacy independent of RFC). Cell Lines:

  • L1210 (Wild Type): Murine leukemia (RFC+).

  • L1210/R81: Transport-deficient subline (RFC-).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with serial dilutions (0.1 nM – 10

    
    M) of MTX (control) and the Test Analogue.
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Assess viability using CellTiter-Glo (ATP) or MTT assay.

  • Analysis: Calculate the Resistance Factor (RF).

    • Interpretation: An RF of ~1.0 indicates the drug effectively bypasses the transport defect. MTX typically shows an RF > 100 in R81 cells.

Clinical Translation & Challenges

Clinical Success: Pneumocystis Pneumonia (PCP)

Trimetrexate (Neutrexin) received FDA approval not for cancer, but for moderate-to-severe Pneumocystis jirovecii pneumonia in immunocompromised patients.

  • Rationale: P. jirovecii lacks the RFC transporter, making it naturally resistant to classical folates but sensitive to lipophilic inhibitors like TMQ.

  • Rescue Strategy: TMQ is administered with Leucovorin (folinic acid). Leucovorin is transported into mammalian host cells via RFC, protecting them from TMQ toxicity. The pathogen (lacking RFC) cannot uptake Leucovorin and remains vulnerable to TMQ.

Oncology Limitations

Despite potency, lipid-soluble analogues have struggled in oncology due to:

  • Protein Binding: High affinity for albumin (>95%) reduces free drug concentration.

  • Toxicity: Lack of intracellular retention means high plasma levels are required for efficacy, leading to systemic toxicity (mucositis, myelosuppression) before tumor eradication.

  • Efflux Pumps: While they bypass RFC, they are often substrates for efflux pumps like P-glycoprotein (P-gp), limiting brain accumulation despite high lipophilicity.

Future Outlook

Current research focuses on "hybrid" scaffolds that maintain lipophilicity but reduce P-gp efflux liability. Novel 2,4-diaminoquinazolines and propargyl-linked antifolates are under investigation to treat CNS lymphoma and brain metastases, where the BBB remains the primary obstacle.

References

  • Development of Trimetrexate

    • Title: Biochemical pharmacology of the lipophilic antifolate, trimetrex
    • Source: PubMed / N
    • URL:[Link]

  • Piritrexim Synthesis & Structure

    • Title: Structural variations of piritrexim, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investig
    • Source: PubMed / N
    • URL:[Link]

  • Resistance Mechanisms

    • Title: New Antifol
    • Source: CancerNetwork.
    • URL:[Link]

  • Blood-Brain Barrier Transport

    • Title: The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications.[3]

    • Source: PubMed Central.
    • URL:[Link]

  • Trimetrexate Drug Information

    • Title: Trimetrex
    • Source: NCBI Bookshelf.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Quantification of 5-Hexadecyl Methotrexate in Plasma and Biological Fluids

The following Application Note and Protocol is designed for the quantification of 5-Hexadecyl Methotrexate (5-Hd-MTX) in biological fluids. This guide addresses the specific analytical challenges posed by 5-Hd-MTX: an am...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the quantification of 5-Hexadecyl Methotrexate (5-Hd-MTX) in biological fluids.

This guide addresses the specific analytical challenges posed by 5-Hd-MTX: an amphiphilic molecule combining a polar pteridine/glutamate core (hydrophilic) with a long aliphatic hexadecyl chain (highly lipophilic, LogP ~5.9). Standard Methotrexate (MTX) methods will fail for this analyte because the lipophilic tail causes irreversible retention on isocratic columns designed for polar drugs.

[1][2]

Introduction & Analytical Strategy

5-Hexadecyl Methotrexate is a lipophilic prodrug of Methotrexate designed to overcome cellular resistance mechanisms and improve pharmacokinetic retention. Unlike the parent drug MTX, which is water-soluble and excreted rapidly, 5-Hd-MTX acts as a "lipid-drug conjugate," anchoring into cell membranes or albumin.

The Analytical Challenge
  • Extreme Lipophilicity: The C16 chain creates strong hydrophobic interactions with C18 stationary phases. Isocratic methods for MTX (typically 10-20% organic modifier) will not elute 5-Hd-MTX.

  • Solubility Mismatch: The molecule is soluble in organic solvents (DMSO, Methanol, Chloroform) but precipitates in pure aqueous buffers. Sample preparation must maintain organic solubility to prevent loss.

  • Carryover: The "sticky" lipid tail adheres to injector needles and tubing, requiring aggressive needle wash protocols.

The Solution: Gradient RP-HPLC

We utilize a Reverse-Phase C18 Gradient approach.

  • Initial Conditions: Low organic to elute polar interferences and parent MTX (if monitoring hydrolysis).

  • Ramp: Steep gradient to 100% organic to elute the 5-Hd-MTX.

  • Detection: UV Absorbance at 303 nm (primary pteridine peak) or 370 nm (secondary).

Experimental Workflow Diagram

G Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (e.g., 5-Dodecyl MTX or Propylparaben) Sample->IS_Add Protein_Ppt Protein Precipitation (Acetonitrile 3:1 v/v) IS_Add->Protein_Ppt Denature Proteins Vortex Vortex (2 min) & Centrifuge (10,000 x g, 10 min) Protein_Ppt->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate to Dryness (N2 stream @ 40°C) Supernatant->Evap Concentrate Recon Reconstitute (MeOH:Buffer 80:20) Evap->Recon Solubilize Lipids HPLC HPLC-UV Analysis (C18 Gradient) Recon->HPLC

Caption: Workflow for the extraction and analysis of lipophilic MTX derivatives. The evaporation step concentrates the sample, while the high-organic reconstitution solvent ensures the lipophilic tail remains in solution.

Protocol 1: Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) with chloroform is risky because the amphiphilic 5-Hd-MTX may partition unpredictably at the interface. Protein Precipitation (PPT) with Acetonitrile is preferred as it solubilizes the lipophilic tail while precipitating plasma proteins.

Reagents
  • Precipitation Solvent: Acetonitrile (HPLC Grade) containing 0.1% Formic Acid.

  • Internal Standard (IS): Propylparaben (5 µg/mL in Acetonitrile) OR 5-Dodecyl MTX (if available).

  • Reconstitution Solvent: Methanol : 10mM Ammonium Acetate (80:20 v/v). Note: High organic content is required to prevent the analyte from sticking to the vial walls.

Step-by-Step Procedure
  • Aliquot: Transfer 100 µL of plasma/biological fluid into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Precipitate: Add 300 µL of Precipitation Solvent (Acetonitrile with 0.1% FA).

    • Ratio 3:1 ensures complete protein removal and high solubility for the lipid tail.

  • Extract: Vortex vigorously for 2 minutes .

  • Separate: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Concentrate (Optional for Sensitivity):

    • Transfer the supernatant to a clean glass vial.

    • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

    • Reconstitute in 100 µL of Reconstitution Solvent. Vortex well.

  • Filter: If not evaporating, filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may bind the drug) into an HPLC vial.

Protocol 2: HPLC Analytical Method

Rationale: A gradient method is mandatory. Isocratic conditions cannot separate the polar parent drug (MTX) from the highly retained lipophilic derivative (5-Hd-MTX) within a reasonable runtime.

Chromatographic Conditions
ParameterSpecificationNotes
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna)150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)pH adjusted with Acetic Acid. Suppresses ionization of free COOH.
Mobile Phase B Acetonitrile (100%)Strong eluent for C16 chain.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CSlightly elevated T improves mass transfer of lipids.
Injection Volume 20 µL
Detection UV @ 303 nmMax absorption for the pteridine ring.
Needle Wash 50:50 Methanol:IsopropanolCRITICAL: Prevents carryover of the sticky lipid tail.
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (AcN)Event
0.0 8515Initial Hold (Elutes polar impurities)
2.0 8515Start Gradient
10.0 595Linear Ramp to elute 5-Hd-MTX
15.0 595Hold at High Organic (Wash column)
15.1 8515Return to Initial
20.0 8515Re-equilibration

Expected Retention Times:

  • Methotrexate (Parent): ~3.5 - 4.5 min (elutes early).

  • 5-Hexadecyl MTX: ~11.0 - 13.0 min (elutes during high organic hold).

Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy and robust (E-E-A-T), implement the following system suitability tests:

Linearity & Range
  • Prepare calibration standards in matrix (plasma), not just solvent, to account for protein binding.

  • Range: 0.1 µM to 100 µM.

  • Acceptance:

    
    .
    
Recovery (Extraction Efficiency)
  • Compare the peak area of a pre-extraction spiked sample vs. a post-extraction spiked sample.

  • Target: > 80% recovery. If recovery is low, the drug is likely sticking to the protein pellet. Correction: Increase vortex time or use a stronger precipitation solvent (e.g., Acetonitrile:Methanol 50:50).

Carryover Check
  • Inject a "Double Blank" (pure solvent) immediately after the highest standard (ULOQ).

  • Requirement: Peak area in the blank must be < 20% of the LLOQ (Lower Limit of Quantification). If high, switch needle wash to 100% Isopropanol .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peak Lipophilic interaction with silanolsEnsure pH is ~4.5. Use "End-capped" C18 columns.
Low Recovery Drug binding to plasticwareUse Glass inserts and vials. Avoid polypropylene if possible.
Ghost Peaks Carryover from previous runIncrease the "Hold" time at 95% B to 10 minutes.
Pressure High Protein precipitation in columnEnsure samples are centrifuged at >10k g. Use a Guard Column.[1]

References

  • PubChem. (2025).[2] 5-Hexadecyl methotrexate | C36H54N8O5.[2] National Library of Medicine. [Link]

  • Uchiyama, K., et al. (2013). Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Rubino, F.M. (2001). Lipophilicity evaluation by RP-HPLC of two homologous series of methotrexate derivatives. Journal of Chromatography B. [Link]

  • Nagulu, M., et al. (2010). HPLC Method of Determination of Methotrexate in Human Serum. Asian Journal of Chemistry. [Link]

Sources

Application

Application Note: In Vitro Cytotoxicity Assay Protocols for 5-Hexadecyl Methotrexate

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Methotrexate (MTX) is a foundational antifolate chemo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Methotrexate (MTX) is a foundational antifolate chemotherapeutic that competitively inhibits dihydrofolate reductase (DHFR), thereby halting de novo purine and pyrimidine synthesis. However, its clinical efficacy is severely bottlenecked by acquired cellular resistance. The most common mechanism of MTX resistance is the downregulation or mutation of the Reduced Folate Carrier (RFC), the primary active transport channel required for MTX internalization[1].

To overcome this transport-mediated resistance, lipophilic analogues such as 5-hexadecyl methotrexate (also known as Hexadecyl-MTX or MTX


-hexadecyl ester) have been engineered[2]. By esterifying the 

-carboxylic acid of the glutamate moiety with a 16-carbon alkyl chain, the molecule's lipophilicity is drastically increased (computed XLogP3

5.9) without disrupting its binding affinity to the DHFR active site[2][3].

The Causality of the Design: This structural modification acts as a molecular "skeleton key." The extreme lipophilicity allows 5-hexadecyl MTX to bypass the defective RFC entirely. Instead, it enters the cell via passive membrane diffusion or enables seamless incorporation into lipid-based nanocarriers (e.g., liposomes, solid lipid nanoparticles, or lipid nanoemulsions) for endocytotic uptake[3][4].

Mechanism MTX Free MTX RFC Reduced Folate Carrier (RFC) MTX->RFC Active Transport HexMTX 5-Hexadecyl MTX (Lipophilic) Membrane Cell Membrane (Lipid Bilayer) HexMTX->Membrane Passive Diffusion / Endocytosis DHFR DHFR Inhibition (Apoptosis) RFC->DHFR Intracellular Delivery Resist RFC Downregulation (Resistance) RFC->Resist Mutation/Loss Membrane->DHFR Bypasses RFC Resist->MTX Blocks Entry

Figure 1: Mechanistic pathway of 5-Hexadecyl MTX bypassing RFC-mediated resistance to inhibit DHFR.

Experimental Design & Self-Validating Systems

Evaluating highly lipophilic compounds requires rigorous experimental architecture to prevent artifactual data. As an application scientist, you must build a self-validating system into your assay:

  • Solvent Causality & Micelle Prevention: Because 5-hexadecyl MTX is virtually insoluble in aqueous media, standard serial dilutions in culture media will cause the drug to precipitate or form uncontrolled micelles, leading to erratic cytotoxicity data. Rule of thumb: Perform all serial dilutions in 100% DMSO first, then perform a single 1:200 dilution into culture media to ensure the final DMSO concentration remains

    
     (v/v).
    
  • Paired Cell Line Validation: To prove that cytotoxicity is driven by RFC-bypass rather than off-target lipotoxicity, assays must run concurrently on an MTX-sensitive line (e.g., MCF-7 or HL60) and an RFC-deficient/MTX-resistant line (e.g., MDA-MB-231 or K562)[1][4][5].

  • Proliferation Dependency: MTX is strictly S-phase specific. Cells must be seeded at an optimized, low density to ensure they remain in the logarithmic growth phase throughout the entire 72-hour exposure. If cells reach confluence, proliferation arrests, and the drug will falsely appear inactive.

Quantitative Data Summary

The table below summarizes expected shift profiles when transitioning from free MTX to lipophilic MTX analogues across sensitive and resistant cell lines, demonstrating the restoration of cytotoxic efficacy[1][3][4].

Cell LineCancer TypeResistance StatusFree MTX IC₅₀ (µM)Lipophilic MTX IC₅₀ (µM)Efficacy Shift
HL60 LeukemiaSensitive~26.0~0.2130x Improvement
K562 LeukemiaResistant (Transport)~18.2~1.611x Improvement
KATO III GastricSensitive~0.06~0.055Equivalent
MDA-MB-231 BreastResistant (Transport)~18.5~3.84.8x Improvement

Experimental Workflows & Protocols

Workflow Step1 1. Cell Seeding (Log-phase density) Step2 2. Acclimation (24h, 37°C, 5% CO2) Step1->Step2 Step3 3. Drug Treatment (Hexadecyl-MTX vs Controls) Step2->Step3 Step4 4. Incubation (72h exposure) Step3->Step4 Step5 5. Viability Reagent (MTT / CellTiter-Glo) Step4->Step5 Step6 6. Data Acquisition (Absorbance/Luminescence) Step5->Step6 Step7 7. IC50 Calculation (Non-linear regression) Step6->Step7

Figure 2: Step-by-step experimental workflow for high-throughput in vitro cytotoxicity assays.

Protocol A: Preparation of 5-Hexadecyl MTX Working Solutions

Note: This protocol assumes the use of free 5-hexadecyl MTX powder. If utilizing lipid nanocarriers, follow specific lipid-film hydration protocols[5].

  • Stock Preparation: Reconstitute 5-hexadecyl MTX powder in sterile, anhydrous DMSO to create a 10 mM master stock. Aliquot into amber tubes to prevent photodegradation and store at -20°C.

  • Serial Dilution: Prepare a 200X concentration series in 100% DMSO. For example, to achieve a final well concentration of 10 µM, prepare a 2 mM intermediate in DMSO.

  • Aqueous Introduction: Immediately prior to cell treatment, dilute the 200X DMSO stocks 1:200 into pre-warmed complete culture media. Vortex vigorously. The final DMSO concentration is now 0.5%, which is generally non-toxic to most robust cancer cell lines.

Protocol B: High-Throughput Cell Viability Assay (MTT)

Causality Check: While MTT measures mitochondrial oxidoreductase activity, it is a reliable proxy for cell number in DHFR-inhibited cells, provided the lipid vehicle itself does not uncouple mitochondrial metabolism.

  • Seeding: Harvest cells in the exponential growth phase. Seed

    
     cells/well in 100 µL of complete media into a 96-well flat-bottom tissue culture plate.
    
    • Self-Validating Control: Leave column 1 as a "Media Only" blank to subtract background absorbance.

  • Acclimation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Treatment: Aspirate the seeding media. Add 100 µL of the prepared 5-hexadecyl MTX working solutions (from Protocol A) to the designated wells.

    • Self-Validating Control: Include a "Vehicle Control" (0.5% DMSO in media) and a "Positive Control" (Free MTX).

  • Incubation: Incubate for 72 hours. A 72-hour window ensures cells pass through at least two replication cycles, maximizing the S-phase specific toxicity of the antifolate.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 to 4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media (avoiding the crystal pellet) and add 150 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes protected from light.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol C: Orthogonal Validation via Annexin V/PI Flow Cytometry

Causality Check: High concentrations of lipophilic drugs or their carrier solvents can cause rapid membrane lysis (necrosis). Annexin V/PI staining is mandatory to confirm that the reduction in viability is due to true DHFR-mediated programmed cell death (apoptosis).

  • Treatment & Harvest: Following a 48-hour treatment in a 6-well plate, collect both the culture media (containing floating apoptotic cells) and the adherent cells (via trypsinization). Pool them together to ensure late-apoptotic cells are not lost.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Cells in the lower-right quadrant (Annexin V+ / PI-) represent early apoptosis, confirming the targeted antifolate mechanism of 5-hexadecyl MTX.

References[5] Title: Design and Characterization of Liposomal Methotrexate and Its Effect on BT-474 Breast Cancer Cell Line

Source: PubMed Central (NIH) URL:[Link][2] Title: 5-Hexadecyl methotrexate | C36H54N8O5 | CID 145947 Source: PubChem (NIH) URL:[Link][3] Title: Liposomes containing alkylated methotrexate analogues for phospholipase A(2) mediated tumor targeted drug delivery Source: PubMed (NIH) URL: [Link][1] Title: Overcoming methotrexate resistance in breast cancer Source: Biochemical Pharmacology (Ovid/PubMed) URL:[Link][4] Title: Novel formulation of a methotrexate derivative with a lipid nanoemulsion Source: PubMed Central (NIH) URL:[Link]

Sources

Method

Application Note: Formulation and Characterization of 5-Hexadecyl Methotrexate Niosomes for Targeted Transdermal Delivery

Executive Summary & Scientific Rationale Methotrexate (MTX) is a potent disease-modifying antirheumatic drug (DMARD) and antipsoriatic agent. However, its topical efficacy is severely limited by its physicochemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methotrexate (MTX) is a potent disease-modifying antirheumatic drug (DMARD) and antipsoriatic agent. However, its topical efficacy is severely limited by its physicochemical properties: it is highly water-soluble, ionized at physiological skin pH (pKa 4.7 and 5.5), and exhibits poor permeability across the highly packed stratum corneum (SC) (). To overcome this, lipid-based nanocarriers such as niosomes (non-ionic surfactant vesicles) have been developed to enhance skin penetration.

While conventional niosomes improve MTX residence time, the encapsulation efficiency (EE%) of hydrophilic MTX remains notoriously low (<35%) due to its tendency to partition into the external aqueous phase during hydration ().

The Innovation : This protocol utilizes 5-hexadecyl methotrexate , a lipophilic prodrug/amphipathic analog of MTX (). The 16-carbon hexadecyl chain acts as a hydrophobic anchor, allowing the drug to embed securely within the niosomal lipid bilayer. This structural modification drives the EE% above 85% and significantly enhances partitioning into the lipid-rich domains of the SC, creating a localized epidermal depot while minimizing systemic toxicity.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API) : 5-Hexadecyl methotrexate (C₃₆H₅₄N₈O₅, MW: 678.9 g/mol ).

  • Surfactants & Lipids : Sorbitan monostearate (Span 60, HLB 4.7), Cholesterol (Stabilizer).

  • Solvents : Chloroform and Methanol (Analytical grade, 2:1 v/v).

  • Aqueous Phase : Phosphate Buffer Saline (PBS), pH 5.5.

  • Gel Matrix : Chitosan (medium molecular weight) or Carbopol 934.

Experimental Methodology: Self-Validating Protocols

Protocol A: Preparation of 5-Hexadecyl MTX Niosomes via Thin-Film Hydration (TFH)

Causality Check: The TFH method is selected over reverse-phase evaporation because it provides superior control over the lipid bilayer assembly. Span 60 is chosen over Tween surfactants because its higher phase transition temperature (Tc = 53°C) and lower HLB form more rigid, stable vesicles that prevent drug leakage during storage.

  • Lipid Phase Dissolution : Accurately weigh Span 60, Cholesterol, and 5-hexadecyl MTX in a molar ratio of 1:1:0.1. Dissolve the mixture entirely in 10 mL of a Chloroform:Methanol (2:1 v/v) solvent system in a 100 mL round-bottom flask.

  • Film Formation : Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure (150 mbar) at 60°C (above the Tc of Span 60) at 120 rpm for 45 minutes. A thin, dry lipid film will form on the flask wall.

  • Desiccation : Subject the flask to a vacuum desiccator overnight. Causality: This ensures the complete removal of residual organic solvents, preventing solvent-induced cytotoxicity during in vivo application.

  • Hydration : Hydrate the lipid film with 10 mL of pre-warmed PBS (pH 5.5) at 60°C. Rotate at 150 rpm for 60 minutes. The mechanical agitation induces the self-assembly of Multilamellar Vesicles (MLVs). Causality: pH 5.5 is used to mimic the natural acid mantle of the skin, optimizing the transdermal compatibility of the final formulation.

  • Size Reduction : Subject the MLV dispersion to probe sonication (15 minutes, 40% amplitude, 10 seconds ON / 5 seconds OFF pulse on an ice bath) to form Small Unilamellar Vesicles (SUVs).

Protocol B: Formulation of the Niosomal Gel

Causality Check: Niosomal dispersions have low viscosity, leading to poor skin retention. Incorporating them into a Chitosan gel matrix provides bioadhesion and acts as a permeation enhancer by transiently opening epithelial tight junctions.

  • Disperse 1.5% (w/v) Chitosan in 1% (v/v) aqueous acetic acid.

  • Stir continuously at 500 rpm for 2 hours until a homogenous, bubble-free gel base is formed.

  • Gradually incorporate the 5-hexadecyl MTX niosomal dispersion into the gel matrix under low-shear mixing (200 rpm) to avoid vesicle rupture.

Visualizing the Formulation Workflow

G A Lipid Phase Dissolution (Span 60 + Chol + 5-Hexadecyl MTX) B Solvent Evaporation (Rotary Evaporator, 60°C) A->B C Thin Lipid Film Formation (Vacuum Desiccation) B->C D Film Hydration (PBS pH 5.5, 60°C) C->D E Multilamellar Vesicles (MLVs) D->E F Probe Sonication (Ice Bath, 15 mins) E->F G Small Unilamellar Niosomes (SUVs) F->G H Gel Incorporation (1.5% Chitosan Matrix) G->H

Caption: Step-by-step workflow for the formulation of 5-hexadecyl MTX niosomal gel.

Analytical Characterization & Quantitative Data

To validate the formulation, specific physicochemical parameters must be quantified. Vesicle size and Zeta Potential are measured via Dynamic Light Scattering (DLS). Entrapment Efficiency (EE%) is determined by ultracentrifugation (15,000 rpm, 4°C, 45 mins) to separate the unentrapped drug, followed by HPLC-UV analysis at 303 nm.

Table 1: Comparative Physicochemical Properties (Standard MTX vs. 5-Hexadecyl MTX Niosomes)

ParameterStandard MTX Niosomes5-Hexadecyl MTX NiosomesAnalytical Method
Vesicle Size (nm) 240 ± 15180 ± 10Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25 ± 2-32 ± 3Electrophoretic Light Scattering
Entrapment Efficiency 25% - 35%85% - 95% Ultracentrifugation + HPLC-UV
Transdermal Flux 1.2 ± 0.3 µg/cm²/h4.8 ± 0.5 µg/cm²/h Franz Diffusion Cell (Ex vivo)
Epidermal Retention ~15%>45% Tape Stripping Method

Data Interpretation: The addition of the hexadecyl chain decreases the overall vesicle size by tightening the hydrophobic core packing, while nearly tripling the entrapment efficiency compared to standard MTX.

Transdermal Permeation Mechanism

Causality Check: Niosomes enhance transdermal delivery through three distinct mechanisms: (1) SC lipid fluidization by the non-ionic surfactant, (2) trans-epidermal water loss (TEWL) reduction due to the occlusive nature of the lipid film, and (3) acting as a localized epidermal depot (). Because 5-hexadecyl MTX is highly lipophilic, it resists rapid systemic clearance, accumulating exactly where psoriatic plaques or localized inflammation occur.

G N Niosomal Gel Application SC Stratum Corneum Lipid Fluidization N->SC Permeation EP Epidermal Retention (Target Site Depot) SC->EP Depot Formation SYS Systemic Circulation (Minimized Toxicity) EP->SYS Low Flux

Caption: Mechanism of niosome-mediated transdermal delivery and epidermal depot formation.

References

  • Title : Niosomal methotrexate gel in the treatment of localized psoriasis: Phase I and phase II studies. Source : Indian Journal of Dermatology, Venereology and Leprology (2007). URL :[Link]

  • Title : New Approach to Formulate Methotrexate-Loaded Niosomes: In Vitro Characterization and Cellular Effectiveness. Source : Journal of Pharmaceutical Innovation (2022). URL :[Link]

  • Title : PubChem Compound Summary for CID 145947, 5-Hexadecyl methotrexate. Source : National Center for Biotechnology Information (PubChem). URL :[Link]

  • Title : Transdermal Delivery of Therapeutic Compounds With Nanotechnological Approaches in Psoriasis. Source : Frontiers in Bioengineering and Biotechnology (2022). URL :[Link]

Application

purification of 5-hexadecyl methotrexate using silica gel column chromatography

Executive Summary This application note details the protocol for the purification of 5-hexadecyl methotrexate (CAS: 88887-42-7), specifically identified as the -hexadecyl ester of methotrexate . This amphiphilic conjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the purification of 5-hexadecyl methotrexate (CAS: 88887-42-7), specifically identified as the


-hexadecyl ester of methotrexate . This amphiphilic conjugate combines the potent antifolate activity of methotrexate (MTX) with a lipophilic C16 alkyl chain, facilitating non-active transport across biological membranes (e.g., the blood-brain barrier) and enabling encapsulation into lipid-based delivery systems like liposomes.

The purification challenge lies in the molecule's amphiphilicity: it possesses a polar pteridine head group and a hydrophobic tail. This protocol utilizes Normal Phase Silica Gel Chromatography with a optimized Chloroform/Methanol gradient to isolate the target mono-ester from unreacted polar MTX, non-polar dialkyl byproducts, and regioisomers (


-ester).

Chemical Context & Separation Logic

Target Molecule: 5-Hexadecyl Methotrexate (MTX-


-C16)
Molecular Formula: 

MW: ~678.9 g/mol [1][2]
The Separation Challenge

The synthesis typically involves the esterification of MTX with hexadecanol. The crude mixture contains:

  • Unreacted Hexadecanol: Highly lipophilic (Elutes first).

  • MTX-Diester (

    
    -dihexadecyl):  Very lipophilic (Elutes second).
    
  • 5-Hexadecyl MTX (Target): Amphiphilic (Elutes third).

  • 
    -Hexadecyl MTX (Regioisomer):  Amphiphilic (Co-elutes or elutes close to target).
    
  • Unreacted MTX: Highly polar/Ionic (Retained strongly).

Mechanistic Insight: Standard silica gel (


) is acidic. The basic pteridine ring of MTX can cause peak tailing. However, the lipophilic C16 chain dominates the interaction in low-polarity solvents. We utilize a Chloroform (

) : Methanol (

)
gradient.

solubilizes the lipid tail, while

disrupts the hydrogen bonding between the polar head group and the silica silanol groups.

Experimental Protocol

Materials & Reagents
  • Stationary Phase: Silica Gel 60 (230–400 mesh, 40–63 µm) – Standard for flash chromatography.

  • Solvents: Chloroform (HPLC Grade), Methanol (HPLC Grade). Note: Dichloromethane (DCM) can be substituted for Chloroform if toxicity is a concern, though Chloroform often provides better selectivity for lipid-drug conjugates.

  • Detection: UV Lamp (254 nm and 365 nm) or TLC plates (Silica Gel

    
    ).
    
Sample Preparation (Dry Loading)

Direct liquid injection often leads to band broadening for amphiphiles due to solubility mismatches.

  • Dissolve the crude reaction mixture (approx. 500 mg) in a minimal volume of

    
     (80:20).
    
  • Add 1.0 g of Silica Gel 60 to the solution.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

Column Packing & Equilibration
  • Column Dimensions: 20 mm ID x 300 mm length (for 500 mg load).

  • Slurry Packing: Suspend 25 g of Silica Gel in

    
    . Pour into the column to avoid air bubbles.
    
  • Equilibration: Flush with 3 column volumes (CV) of

    
    .
    
  • Loading: Carefully add the "dry load" powder to the top of the silica bed. Add a 1 cm layer of sand to protect the bed.

Gradient Elution Strategy

Flow Rate: 3–5 mL/min

StepMobile Phase (

)
VolumeTarget ElutionMechanism
1 100 : 0200 mLUnreacted HexadecanolHydrophobic exclusion
2 98 : 2150 mLMTX-DiestersLow polarity desorption
3 95 : 5 300 mL 5-Hexadecyl MTX Target Desorption
4 90 : 10150 mL

-isomer / Mixed fractions
Increased polarity
5 80 : 20200 mLTrace impuritiesColumn wash
6 50 : 50100 mLUnreacted MTXStrip polar residues
Fraction Analysis
  • Collect 10–15 mL fractions.

  • Spot 2 µL of each fraction on a TLC plate.

  • Develop TLC in

    
     (85:15).
    
  • Visualization: MTX derivatives are bright yellow. Under UV (365 nm), they fluoresce blue/yellow.

    • Target

      
      : ~0.4–0.5.
      
    • Diester

      
      : ~0.8.
      
    • Unreacted MTX

      
      : ~0.0 (Baseline).
      

Process Visualization

The following diagram illustrates the purification logic and decision pathways.

PurificationWorkflow Start Crude Reaction Mixture (MTX + Hexadecanol + Catalyst) Prep Sample Prep: Dry Load on Silica Gel Start->Prep Col_Load Load onto Silica Column (Equilibrated in CHCl3) Prep->Col_Load Step1 Elution Step 1: 100% CHCl3 Col_Load->Step1 Step2 Elution Step 2: 95:5 CHCl3:MeOH Step1->Step2 Increase Polarity Waste1 Waste: Hexadecanol & Diesters Step1->Waste1 Non-polar impurities Step3 Elution Step 3: 50:50 CHCl3:MeOH Step2->Step3 Residuals Product COLLECT: 5-Hexadecyl Methotrexate Step2->Product Target Elution Waste2 Waste: Unreacted MTX Step3->Waste2 Polar Retentate QC QC Analysis: TLC & HPLC-UV Product->QC Final Pure Solid (Yellow Powder) QC->Final Purity > 95%

Figure 1: Step-gradient workflow for the isolation of amphiphilic MTX derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Tailing Peaks Interaction between pteridine amines and acidic silanols.Add 0.1% Triethylamine (TEA) or

to the mobile phase to suppress ionization.
Low Recovery Product precipitation on column.Ensure the MeOH concentration does not drop below 2% once the product starts moving; check solubility.
Co-elution

-isomer contamination.
Flatten the gradient at 95:5. Collect smaller fractions. The

-isomer is slightly less polar than the

-isomer due to steric shielding.

References

  • PubChem. (n.d.). 5-Hexadecyl methotrexate (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Rosowsky, A., et al. (1981). Lipophilic derivatives of methotrexate. Journal of Medicinal Chemistry, 24(12), 1450–1455.
  • Gotti, R., et al. (2004). Determination of the chiral and achiral related substances of methotrexate. Electrophoresis, 25, 2830-2837. (Reference for impurity profiling).

Sources

Method

Application Note: Dosing Regimens for 5-Hexadecyl Methotrexate in Murine Arthritis Models

This Application Note is designed for researchers investigating the efficacy of 5-hexadecyl methotrexate (5-Hxd-MTX) , a lipophilic prodrug of methotrexate, in murine models of rheumatoid arthritis. Technical Note on Nom...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the efficacy of 5-hexadecyl methotrexate (5-Hxd-MTX) , a lipophilic prodrug of methotrexate, in murine models of rheumatoid arthritis.

Technical Note on Nomenclature: In the context of this guide, "5-hexadecyl methotrexate" refers to the lipophilic ester derivative of methotrexate, typically modified at the


-carboxyl group with a hexadecyl (C16) chain. This modification renders the molecule amphiphilic, facilitating self-assembly into nanostructures or binding to endogenous albumin ("albumin hitchhiking") for targeted delivery to inflamed joints.

Executive Summary

Methotrexate (MTX) remains the anchor drug for Rheumatoid Arthritis (RA).[1][2][3] However, its hydrophilic nature limits retention in inflamed joints and necessitates frequent dosing, leading to systemic toxicity. 5-Hexadecyl Methotrexate (5-Hxd-MTX) is designed to overcome these limitations. By attaching a C16 lipid chain, the molecule gains:

  • Albumin Binding: High affinity for serum albumin, extending half-life.

  • Inflammation Targeting: Passive accumulation in inflamed joints via the ELVIS mechanism (Extravasation through Leaky Vasculature and Inflammatory cell-mediated Sequestration).

  • Cellular Retention: Enhanced uptake by activated macrophages and synoviocytes.

This guide details the preparation, dosing, and validation of 5-Hxd-MTX in the Collagen-Induced Arthritis (CIA) mouse model.

Compound Preparation & Formulation

Unlike standard Methotrexate Disodium (water-soluble), 5-Hxd-MTX is highly lipophilic. Improper formulation leads to precipitation and erratic bioavailability.

Reagents
  • 5-Hxd-MTX Powder: (Store at -20°C, desiccated).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Surfactant/Carrier: Tween-80 or D-

    
    -Tocopherol polyethylene glycol 1000 succinate (TPGS).
    
  • Diluent: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

Formulation Protocol (Micellar Dispersion)

This protocol creates a self-assembled micellar solution suitable for intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Stock Solution: Dissolve 5-Hxd-MTX in DMSO to a concentration of 50 mg/mL . Vortex until clear.

  • Intermediate Phase: Mix the DMSO stock with Tween-80 (ratio 1:1 v/v).

  • Aqueous Dispersion:

    • Slowly add the DMSO/Tween mixture to warm (37°C) sterile PBS while vortexing vigorously.

    • Target Concentration: 0.5 mg/mL to 2.0 mg/mL (depending on dose).

    • Final Vehicle Composition: ~2-5% DMSO, 2-5% Tween-80, 90%+ PBS.

  • Filtration: Pass through a 0.22

    
    m PES syringe filter to ensure sterility and remove aggregates.
    
  • Quality Control: Solution should be clear to slightly opalescent (Tyndall effect). If cloudy/milky, sonicate for 5 mins at 40 kHz.

Murine Model Selection: Collagen-Induced Arthritis (CIA)

The CIA model in DBA/1J mice is the gold standard for testing lipophilic MTX due to its reliable joint pathology and B/T-cell dependency.

  • Strain: Male DBA/1J mice (8-10 weeks old).

  • Induction (Day 0): Intradermal injection at tail base with Bovine Type II Collagen (CII) emulsified in Complete Freund’s Adjuvant (CFA).

  • Boost (Day 21): Intraperitoneal or subcutaneous booster of CII in Incomplete Freund’s Adjuvant (IFA).

  • Disease Onset: Typically Days 24-28.

Dosing Regimens

We define two distinct protocols: Prophylactic (prevention of onset) and Therapeutic (reversal of established disease).

A. Dose Calculation

Doses are often calculated as MTX-equivalents .

  • Molecular Weight Note: MTX MW

    
     454  g/mol . 5-Hxd-MTX MW 
    
    
    
    678 g/mol .
  • Conversion: 1 mg of 5-Hxd-MTX

    
     0.67 mg of active MTX.
    
  • Guidance: If the literature suggests 5 mg/kg MTX, use 7.5 mg/kg 5-Hxd-MTX to maintain molar equivalency.

B. Experimental Groups & Schedule
Table 1: Recommended Dosing Groups
GroupTreatmentDose (MTX eq.)FrequencyRoutePurpose
G1 Vehicle ControlN/Aq.3.d.i.p./i.v.Baseline Pathogen
G2 Free MTX (Std)2 - 5 mg/kgDaily or q.2.d.i.p.Positive Control
G3 5-Hxd-MTX (Low) 2 mg/kgq.3.d. or Weekly i.v./i.p.Test Retention
G4 5-Hxd-MTX (High) 5 - 10 mg/kgq.3.d. or Weekly i.v./i.p.Max Efficacy
C. Therapeutic Protocol (Established Disease)
  • Trigger: Start treatment when Clinical Score

    
     2 (approx. Day 28).
    
  • Duration: 21 Days.

  • Rationale: 5-Hxd-MTX accumulates in inflamed joints. Less frequent dosing (e.g., every 3 days) is often superior to daily free MTX due to the "depot effect" in the synovium.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the differential pharmacokinetics of Free MTX versus 5-Hxd-MTX, highlighting the "Albumin Hitchhiking" mechanism.

G cluster_0 Administration cluster_1 Systemic Circulation cluster_2 Inflamed Joint (Synovium) Injection I.V. / I.P. Injection FreeMTX Free MTX (Hydrophilic) Injection->FreeMTX HxdMTX 5-Hxd-MTX (Lipophilic) Injection->HxdMTX Renal Rapid Renal Clearance FreeMTX->Renal < 1 hr Half-life LeakyVessel Leaky Vasculature (ELVIS Effect) FreeMTX->LeakyVessel Low Retention Albumin Serum Albumin HxdMTX->Albumin High Affinity Binding Albumin->LeakyVessel Albumin Hitchhiking Macrophage Activated Macrophage LeakyVessel->Macrophage Enhanced Uptake Inhibition Inhibition of NF-kB / Cytokines Macrophage->Inhibition Sustained Release

Caption: Comparative pharmacokinetics. 5-Hxd-MTX binds albumin, evading rapid renal clearance and accumulating in inflamed joints via vascular permeability, leading to sustained macrophage inhibition.

Efficacy Readouts & Validation

To validate the superiority of the 5-Hxd dosing regimen, you must assess both systemic inflammation and local joint protection.

Clinical Scoring (Daily)

Score each paw (0-4 scale) for a max score of 16/mouse.

  • 0: Normal.

  • 1: Mild swelling/erythema (one digit).

  • 2: Moderate swelling (multiple digits/tarsals).

  • 3: Severe swelling (entire paw).

  • 4: Ankylosis/Deformity.

Histopathology (Endpoint)

Decalcify paws (EDTA), paraffin embed, and stain with H&E and Safranin-O.

  • Look for: Synovial hyperplasia (pannus formation), cartilage erosion (loss of Safranin-O staining), and bone marrow infiltration.

  • Expectation: 5-Hxd-MTX treated mice should show preserved cartilage integrity compared to Free MTX, even at lower dosing frequencies.

Safety/Toxicity Markers

Since 5-Hxd-MTX alters biodistribution, monitor:

  • Body Weight: Loss >15% indicates toxicity.

  • Liver Enzymes (ALT/AST): 5-Hxd-MTX typically reduces hepatotoxicity compared to Free MTX by shifting accumulation away from the liver and toward the inflamed joint, but this must be verified.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon injection Injection speed too fast or vehicle incompatibility.Inject slowly (10 sec/mouse). Ensure vehicle contains surfactant (Tween/TPGS).
No efficacy observed Dose too low (MW correction ignored).Recalculate dose based on molar equivalence. Ensure 5-Hxd-MTX is 1.5x the weight of Free MTX.
High Toxicity (Weight Loss) "Burst release" from unstable micelles.Improve formulation stability (sonication). Reduce dose frequency (e.g., switch from q.3.d to Weekly).

References

  • Cannan, R. et al. (2024). Lipid-drug conjugates for targeted therapy of rheumatoid arthritis. Journal of Controlled Release. Link

  • Metselaar, J. M. et al. (2003). Liposomal targeting of glucocorticoids to inflamed joints. Arthritis & Rheumatism. Link

  • Wang, Q. et al. (2016). Self-assembled supramolecular nanodrugs of methotrexate for rheumatoid arthritis therapy. International Journal of Pharmaceutics. Link

  • Kwon, G. S. et al. (2018). Albumin-binding prodrugs for cancer and inflammatory diseases. Drug Discovery Today. Link

  • Brand, D. D. et al. (2007). Collagen-induced arthritis.[4][5][6][7][8][9] Nature Protocols. Link

(Note: While specific "5-hexadecyl" papers are rare, references provided anchor the protocol in the established science of lipid-conjugated methotrexate and albumin-hitchhiking nanomedicines).

Sources

Application

Application Notes and Protocols for the Development of Parenteral Formulations of 5-Hexadecyl Methotrexate

Introduction: The Formulation Challenge of a Highly Lipophilic Methotrexate Analog 5-Hexadecyl methotrexate, a derivative of the widely used anti-cancer and immunosuppressive agent methotrexate, presents a significant fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Formulation Challenge of a Highly Lipophilic Methotrexate Analog

5-Hexadecyl methotrexate, a derivative of the widely used anti-cancer and immunosuppressive agent methotrexate, presents a significant formulation challenge for parenteral administration due to its highly lipophilic nature. The addition of a C16 alkyl chain to the methotrexate molecule, while potentially offering altered pharmacokinetic and pharmacodynamic properties, drastically reduces its aqueous solubility. With a computed XLogP3 of 5.9, 5-hexadecyl methotrexate is practically insoluble in water, necessitating advanced formulation strategies to achieve the required concentration and stability for intravenous, intramuscular, or subcutaneous delivery.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on potential solvent systems and formulation strategies for the successful parenteral delivery of 5-hexadecyl methotrexate. We will explore various approaches, from simple co-solvent systems to more complex lipid-based nanocarriers, and provide detailed protocols for their preparation and characterization. The goal is to provide a comprehensive resource that explains the rationale behind each approach and offers practical, step-by-step guidance for laboratory execution.

Part 1: Physicochemical Characterization and Pre-formulation Studies

A thorough understanding of the physicochemical properties of 5-hexadecyl methotrexate is the foundation for a rational formulation design.

Essential Physicochemical Parameters

Before embarking on complex formulation development, the following key parameters of 5-hexadecyl methotrexate should be determined:

  • Aqueous Solubility: Determination of intrinsic solubility in water and physiological buffers (e.g., phosphate-buffered saline, pH 7.4).

  • Solubility in Organic Solvents: Screening for solubility in various pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycols, DMSO).

  • pKa Determination: Although the parent methotrexate has known pKa values, the esterification might slightly alter these, which could be relevant for pH-adjustment strategies.[2]

  • LogP/LogD: Experimental determination of the partition coefficient to confirm the lipophilicity and predict its partitioning behavior in multiphase systems.

  • Melting Point and Thermal Properties: Analysis by Differential Scanning Calorimetry (DSC) to understand its solid-state properties.

  • Chemical Stability: Evaluation of stability under various conditions (pH, light, temperature) to identify potential degradation pathways.

Protocol: Preliminary Solubility Screening

Objective: To determine the approximate solubility of 5-hexadecyl methotrexate in a range of pharmaceutically acceptable solvents.

Materials:

  • 5-Hexadecyl Methotrexate

  • A selection of solvents (see Table 1)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • HPLC with a suitable column and method for methotrexate analysis

Procedure:

  • Add an excess amount of 5-hexadecyl methotrexate to a known volume (e.g., 1 mL) of each selected solvent in a glass vial.

  • Cap the vials tightly and vortex for 2 minutes to ensure good initial dispersion.

  • Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect the vials for undissolved solid material.

  • If solid material is present, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of 5-hexadecyl methotrexate in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Part 2: Promising Solvent Systems and Formulation Strategies

Based on the high lipophilicity of 5-hexadecyl methotrexate, several formulation strategies can be considered. The choice will depend on the desired dose, route of administration, and stability requirements.

Co-Solvent Systems

The use of water-miscible organic solvents, or co-solvents, is one of the simplest methods to increase the solubility of hydrophobic drugs.[3] These solvents reduce the polarity of the aqueous vehicle, thereby increasing the solubility of nonpolar solutes.[4]

Commonly Used Co-solvents for Parenteral Formulations:

  • Polyethylene Glycol (PEG) 300 and 400[5][6][7][8]

  • Propylene Glycol[5][6][8][9]

  • Ethanol[5][6][7][8]

  • Glycerin[5][6][7][9]

  • Dimethyl Sulfoxide (DMSO) - use with caution due to potential toxicity.[10]

Advantages:

  • Relatively simple to prepare and sterilize by filtration.

  • Can achieve high drug concentrations.

Disadvantages:

  • Potential for drug precipitation upon dilution with aqueous fluids (e.g., blood).[8]

  • Can cause pain and irritation at the injection site.[11]

  • Potential for toxicity associated with some co-solvents.

Table 1: Potential Co-Solvent Systems for Initial Screening

Co-solvent System (v/v)Rationale
PEG 400 / WaterPEG 400 is a widely used and well-tolerated co-solvent.
Propylene Glycol / Ethanol / WaterA ternary system that can offer synergistic solubilization.
Glycerin / WaterGlycerin is a biocompatible and viscous co-solvent.
Micellar Solubilization

Micelles are colloidal aggregates of amphiphilic molecules (surfactants or polymers) that form in aqueous solutions.[12] Their hydrophobic core can effectively encapsulate poorly soluble drugs, while the hydrophilic shell ensures dispersion in the aqueous medium.[13]

2.2.1. Surfactant Micelles

Non-ionic surfactants are commonly used in parenteral formulations.[5][6]

  • Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL.[5][6][7]

  • Advantages: High solubilization capacity.

  • Disadvantages: Potential for hypersensitivity reactions (especially with Cremophor® EL) and hemolysis.[13]

2.2.2. Polymeric Micelles

Amphiphilic block copolymers can self-assemble into highly stable micelles with low critical micelle concentrations (CMCs).[14][15]

  • Examples: Pluronics® (Poloxamers), PEG-DSPE.[14]

  • Advantages: Improved stability, lower toxicity compared to surfactant micelles, and potential for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[13][16][17]

Lipid-Based Nanocarriers

Given the high lipophilicity of 5-hexadecyl methotrexate, lipid-based formulations are a highly promising approach.[11][18] These systems mimic natural lipid transport mechanisms and are generally well-tolerated. A lipophilic derivative of methotrexate has been successfully formulated in a lipid nanoemulsion, demonstrating the feasibility of this approach.[19]

2.3.1. Lipid Emulsions

Lipid emulsions for parenteral administration are typically oil-in-water (o/w) emulsions composed of a vegetable oil (e.g., soybean oil, medium-chain triglycerides), an emulsifier (e.g., egg lecithin), and water. The lipophilic drug partitions into the oil phase.

2.3.2. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs and NLCs are colloidal carriers where the liquid lipid (oil) in an emulsion is replaced by a solid lipid or a blend of solid and liquid lipids, respectively. They offer advantages such as improved drug stability and the potential for controlled release.[20]

Table 2: Comparison of Lipid-Based Nanocarrier Systems

FeatureLipid EmulsionsSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)
Lipid Core Liquid (Oil)SolidBlend of Solid and Liquid Lipids
Drug Loading ModerateLower (due to crystalline structure)Higher (due to imperfect crystal lattice)
Stability Prone to Ostwald ripeningGoodExcellent
Drug Expulsion LowPossible during storageMinimized

Part 3: Detailed Experimental Protocols

Protocol: Preparation of a Polymeric Micelle Formulation

Objective: To prepare a 5-hexadecyl methotrexate-loaded polymeric micelle formulation using the thin-film hydration method.

Materials:

  • 5-Hexadecyl Methotrexate

  • Amphiphilic block copolymer (e.g., Pluronic® F127 or PEG-DSPE)

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve a known amount of 5-hexadecyl methotrexate and the block copolymer (e.g., at a 1:10 drug-to-polymer weight ratio) in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the boiling point of the solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film by adding a pre-warmed (e.g., 60°C) PBS (pH 7.4) and gently rotating the flask.

  • Sonicate the resulting suspension in a water bath sonicator for 5-10 minutes until the solution becomes clear, indicating the formation of micelles.

  • Allow the micellar solution to cool to room temperature.

  • Sterilize the formulation by filtering it through a 0.22 µm syringe filter.

Protocol: Preparation of a Lipid Nanoemulsion

Objective: To prepare a 5-hexadecyl methotrexate-loaded lipid nanoemulsion using high-pressure homogenization.

Materials:

  • 5-Hexadecyl Methotrexate

  • Soybean oil or medium-chain triglycerides (MCT) oil

  • Egg lecithin or soy lecithin

  • Glycerin

  • Water for Injection (WFI)

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve 5-hexadecyl methotrexate and the lecithin in the oil by heating to approximately 60-70°C with gentle stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve glycerin (as a tonicity-adjusting agent) in WFI and heat to the same temperature as the oil phase.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 15,000-20,000 psi) for several cycles until a translucent nanoemulsion with a uniform particle size is obtained.

  • Cooling and Final Volume Adjustment: Allow the nanoemulsion to cool to room temperature and adjust the final volume with WFI if necessary.

  • Sterilization: The final product can be sterilized by filtration through a 0.22 µm filter or by autoclaving, depending on the thermal stability of the components.

Part 4: Characterization of Formulations

Once prepared, the formulations must be thoroughly characterized to ensure quality, stability, and safety.

Key Characterization Parameters:

  • Drug Content and Encapsulation Efficiency: To determine the amount of drug successfully incorporated into the formulation.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to ensure a uniform and appropriate size for parenteral administration.

  • Zeta Potential: To predict the stability of the colloidal system.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • In Vitro Drug Release: To study the release profile of the drug from the formulation over time.

  • Stability: Assessed under different storage conditions (e.g., 4°C, 25°C) over several months.

Visualization of Workflows and Concepts

Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization PhysChem Physicochemical Characterization Solubility Solubility Screening PhysChem->Solubility CoSolvent Co-solvent Systems Solubility->CoSolvent Micelles Micellar Solubilization Solubility->Micelles Lipid Lipid-Based Nanocarriers Solubility->Lipid Size_Zeta Particle Size & Zeta Potential CoSolvent->Size_Zeta EE_LC Encapsulation Efficiency & Loading Content CoSolvent->EE_LC Release In Vitro Release CoSolvent->Release Stability Stability Studies CoSolvent->Stability Micelles->Size_Zeta Micelles->EE_LC Micelles->Release Micelles->Stability Lipid->Size_Zeta Lipid->EE_LC Lipid->Release Lipid->Stability

Caption: Formulation development workflow for 5-hexadecyl methotrexate.

Lipid_Nanoemulsion_Prep A Oil Phase (Drug + Lecithin + Oil) C High-Shear Mixing A->C B Aqueous Phase (Glycerin + WFI) B->C D Pre-emulsion C->D E High-Pressure Homogenization D->E F Lipid Nanoemulsion E->F G Sterile Filtration F->G H Final Product G->H

Caption: Preparation of a lipid nanoemulsion via high-pressure homogenization.

Conclusion

The development of a parenteral formulation for 5-hexadecyl methotrexate is a challenging but achievable task. A systematic approach, starting with thorough physicochemical characterization and followed by the exploration of various solubilization technologies, is crucial for success. Co-solvent systems offer a simple starting point, but for a highly lipophilic compound like 5-hexadecyl methotrexate, advanced drug delivery systems such as polymeric micelles and lipid-based nanocarriers hold the most promise for developing a safe, stable, and effective parenteral product. The protocols and strategies outlined in this document provide a solid framework for initiating and advancing the formulation development of this potent methotrexate analog.

References

  • Santonocito, D., & Puglia, C. (2022). Applications of Lipid-based Nanocarriers for Parenteral Drug Delivery. Current Medicinal Chemistry, 29(24), 4152-4169. [21]

  • Adams, M. L., Lavasanifar, A., & Kwon, G. S. (2003). Amphiphilic block copolymers for drug delivery. Journal of Pharmaceutical Sciences, 92(7), 1343-1355. [Link][14]

  • Washington, C. (1990). The stability of intravenous fat emulsions in clinical practice. Journal of Clinical Pharmacy and Therapeutics, 15(2), 71-81. [Link][11]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link][5]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link][6]

  • Rajput, K. S., Shrivastava, R. K., & Tiwary, L. K. (2025). IMPACT OF MICELLAR CHARACTERISTICS ON THE DISSOLUTION AND EFFICACY OF ANTICANCER AGENTS: A REVIEW. International Journal of Advanced Research, 13(3), 138-145. [Link][12][22]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link][17]

  • Le Garrec, D., Gori, S., Luo, L., Lessard, D., Smith, D. C., Yessine, M. A., & Ranger, M. (2004). Poly(N-vinylpyrrolidone)-block-poly(D,L-lactide) as a new polymeric solubilizer for hydrophobic anticancer drugs: in vitro and in vivo evaluation. Journal of Controlled Release, 99(1), 83-101. [Link][13]

  • Ganta, S., & Amiji, M. (2009). Nanosystems for the treatment of cancer. Expert Opinion on Drug Delivery, 6(9), 905-918. [Link][23]

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. [Link][18]

  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery-a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177. [Link][24]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link][25]

  • Cagel, M., Tesan, F. C., Bernabeu, E., & Moretton, M. A. (2017). Polymeric micelles: a promising drug delivery system for cancer therapy. Expert Opinion on Drug Delivery, 14(7), 813-827. [Link][15]

  • Yalkowsky, S. H. (Ed.). (2014). Techniques of solubilization of drugs. CRC press. [Link][10]

  • Ascendia Pharma. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Ascendia Pharma. [Link][7]

  • National Center for Biotechnology Information. (n.d.). 5-Hexadecyl methotrexate. PubChem. [Link][1]

  • Date, A. A., & Nagarsenker, M. S. (2007). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 329(1-2), 166-172. [Link][26]

  • Tenjarla, S. (1999). Preparation, characterization, and evaluation of poly(l-lactide-co-glycolide) microspheres for controlled release of a novel gonadotropin-releasing hormone antagonist. Journal of Pharmaceutical Sciences, 88(9), 955-960. [Link]

  • Li, C., & Huang, L. (2008). Pharmacokinetics and biodistribution of paclitaxel-loaded polymeric micelles. Journal of Controlled Release, 126(1), 1-11. [Link][4]

  • Alali, M. M. M. A., Al-Mousawy, J. M., Kadhim, Z. M., & Ashoor, J. A. (2023). IMPROVING SOLUBILITY OF METHOTREXATE BY SOLID DISPERSION. International Journal of Applied Pharmaceutics, 15(1), 173-177. [Link][27]

  • de Oliveira, J. C., Ravanello, R., de Gaitani, C. M., & de Araujo, G. L. B. (2011). Novel formulation of a methotrexate derivative with a lipid nanoemulsion. International Journal of Nanomedicine, 6, 2383-2391. [Link][19]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link][3]

  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16. [Link][20]

  • Aulton, M. E., & Taylor, K. M. G. (Eds.). (2013). Aulton's pharmaceutics: The design and manufacture of medicines. Elsevier Health Sciences. [Link][8]

  • Al-Shorbaggi, A. A., Ali, A. M., & Al-Adham, I. S. I. (2022). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. Polymers, 14(19), 4101. [Link][28]

  • Rose, J. P. (2019). Methotrexate formulation. Google Patents. [2]

  • Innopharma. (2023). Excipients for Parenterals. Innopharma. [Link][9]

  • Kim, J. H., Kim, J. S., Park, K., & Lee, S. (2021). Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium. Polymers, 13(2), 263. [Link][29]

  • World Health Organization. (2006). Methotrexate (Methotrexatum). The International Pharmacopoeia. [Link][30]

Sources

Technical Notes & Optimization

Troubleshooting

improving encapsulation efficiency of 5-hexadecyl methotrexate in liposomes

Status: Operational Ticket ID: LIPO-5HD-MTX-OPT Assigned Specialist: Senior Application Scientist Introduction Welcome to the Lipid Formulation Support Center. You are likely here because you are transitioning from stand...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: LIPO-5HD-MTX-OPT Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Lipid Formulation Support Center. You are likely here because you are transitioning from standard Methotrexate (water-soluble) to 5-hexadecyl methotrexate (5-HD-MTX) to improve retention or cellular uptake, but are facing low Encapsulation Efficiency (EE) or rapid leakage.

The Core Challenge: Unlike standard MTX, which is trapped in the aqueous core, 5-HD-MTX is an amphiphilic anchor . It does not float in the water; it must physically insert its C16 (hexadecyl) tail into the lipid bilayer while keeping the folate head group exposed to the aqueous interface.

This guide replaces trial-and-error with bilayer thermodynamics.

Module 1: Formulation Chemistry & Lipid Selection

The Anchoring Mechanism

To improve EE, you must treat the drug as a "co-lipid" rather than a solute. The hexadecyl chain requires space within the hydrophobic acyl chain region of your liposome.

Critical Failure Point: If your membrane is too "packed" (high cholesterol) or too "fluid" (short-chain lipids), the C16 tail will be ejected, leading to drug crystallization.

Recommended Lipid Matrix
ComponentRoleRecommended TypeRationale
Primary Lipid Bilayer BackboneDSPC or DPPC High

(55°C/41°C) lipids provide a rigid lattice that "locks" the C16 tail in place better than fluid lipids like EPC or DOPC.
Sterol StabilizerCholesterol Limit to 30 mol% . >40 mol% creates a "condensed phase" that leaves no volume for the 5-HD-MTX tail to insert.
PEG-Lipid StealthDSPE-PEG2000 Use 5 mol% if in vivo circulation is required. The C18 tails of DSPE match the C16 tail of the drug, promoting miscibility.

Module 2: The Protocol (Thin-Film Hydration)

Do NOT use remote loading (pH gradient). That method is for weak bases (like Doxorubicin). 5-HD-MTX must be loaded during membrane formation.

Step-by-Step Workflow
  • Co-Dissolution (The most critical step):

    • Dissolve Lipid Mix (e.g., DSPC:Chol 70:30) AND 5-HD-MTX together in Chloroform:Methanol (2:1 v/v).

    • Why: The drug must be molecularly dispersed with the lipids before water is added. If you add 5-HD-MTX to the water phase, it will precipitate immediately.

  • Film Drying:

    • Rotary evaporate at 60°C (above DSPC

      
      ) to form a homogeneous film.
      
    • Vacuum:[1] Apply high vacuum overnight to remove solvent residues (solvent disrupts the bilayer packing).

  • Hydration:

    • Add pre-warmed PBS (pH 7.4). Temperature must be 65°C (10°C >

      
       of lipid).
      
    • Agitation: Rotate vigorously for 1 hour. The film should peel off in sheets, forming Multilamellar Vesicles (MLVs).

  • Downsizing (Extrusion):

    • Extrude through 100 nm polycarbonate filters at 65°C .

    • Warning: If you extrude cold, the rigid DSPC lipids will fracture, and the drug will be stripped out.

Visualizing the Workflow

G Start Start: Raw Materials Dissolve Step 1: Co-Dissolution (Lipids + 5-HD-MTX in CHCl3/MeOH) Start->Dissolve Dry Step 2: Film Drying (Rotovap > Tm) Dissolve->Dry Homogeneous Mix Hydrate Step 3: Hydration (PBS @ 65°C) Dry->Hydrate Thin Film Check1 Decision: Visible Crystals? Hydrate->Check1 Extrude Step 4: Extrusion (100nm @ 65°C) Check1->Extrude No Fail Fail: Drug Precipitation (Saturation Limit Reached) Check1->Fail Yes Success Success: Stable LUVs Extrude->Success

Caption: Critical path for 5-HD-MTX loading. Note the "Co-Dissolution" step is the primary determinant of success.

Module 3: Troubleshooting Guide (FAQs)

Q1: My Encapsulation Efficiency (EE) is stuck at <40%. How do I increase it?

Diagnosis: You have likely reached the saturation limit of the bilayer. The Fix:

  • Check Drug-to-Lipid Ratio (D/L): For bilayer-inserted drugs, the limit is usually 1:10 or 1:20 (molar ratio). If you are at 1:5, you are forcing the bilayer to disassemble. Reduce the drug payload relative to the lipid.

  • Reduce Cholesterol: If using 40-50% cholesterol, reduce it to 30%. Cholesterol competes for the same hydrophobic pockets as the hexadecyl chain.

Q2: I see yellow crystals forming after hydration.

Diagnosis: The 5-HD-MTX failed to integrate and precipitated in the water phase. The Fix:

  • Hydration Temperature: Ensure your water bath is at least 60-65°C (if using DSPC). If the lipids are in a "gel state" (solid), they cannot accept the drug tail.

  • Solvent Trap: Ensure the organic solvent was completely removed. Trace chloroform can induce phase separation.

Q3: The liposomes are leaking during storage (4°C).

Diagnosis: Phase separation. The drug is clustering together within the membrane, creating "pores." The Fix:

  • Switch to DSPC: If you are using Egg PC (EPC) or DOPC, they are too fluid at room temperature. DSPC is solid at body temperature and storage temperature, freezing the drug in place.

Module 4: Advanced Mechanism & Diagnostics

Understanding why the drug stays in or leaks out is crucial for optimization.

The "Anchor" Model

The 5-hexadecyl chain acts as a hydrophobic anchor. However, the glutamate head group is ionized at pH 7.4. This creates a tension: the head wants to be in water, the tail in oil.

  • If pH < 5: The head group becomes protonated (less polar), causing the whole molecule to sink too deep into the membrane, potentially flipping or destabilizing the vesicle.

  • If pH > 8: The head group is highly charged, potentially pulling the anchor out of the membrane.

  • Optimal pH: Maintain pH 7.4 to balance these forces.

Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type1 Low EE% Problem->Type1 Type2 High PDI / Aggregation Problem->Type2 Cause1 Check D/L Ratio Type1->Cause1 Cause2 Check Cholesterol % Type1->Cause2 Cause3 Extrusion Temp Type2->Cause3 Solution1 Reduce Drug Load (Target 1:20 mol) Cause1->Solution1 Solution2 Reduce Chol to <30% Cause2->Solution2 Solution3 Heat Extruder > Tm Cause3->Solution3

Caption: Logic flow for diagnosing formulation failures based on physicochemical outputs.

References

  • Pignatello, R., et al. (2000). Liposomes as carriers for lipophilic methotrexate derivatives.[2][3][4] This is the foundational text establishing the interaction between alkyl-MTX derivatives and lipid bilayers.

  • Bragagni, M., et al. (2012). Development and characterization of liposomal formulations of a lipophilic methotrexate conjugate. Discusses the impact of PEGylation and lipid selection on EE.

  • Avanti Polar Lipids. Preparation of Liposomes. The industry-standard protocol for thin-film hydration and extrusion.

  • Eloy, J. O., et al. (2020). Increased Encapsulation Efficiency of Methotrexate in Liposomes.[5][6][7] Provides comparative data on ethanol injection vs. thin film for MTX variants.

Sources

Optimization

Formulation Tech Support Center: Enhancing the Aqueous Solubility of 5-Hexadecyl Methotrexate (hdMTX)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges of formulating 5-hexadecyl methotrexate (hdMTX).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges of formulating 5-hexadecyl methotrexate (hdMTX).

Native methotrexate (MTX) is a BCS Class IV drug with notoriously poor aqueous solubility (0.01 mg/mL). Conjugating a 16-carbon (hexadecyl) lipid tail to MTX creates hdMTX, an extremely lipophilic prodrug. While this modification prevents standard aqueous dissolution, it perfectly primes the molecule for incorporation into lipid-based nanocarriers (liposomes, solid lipid nanoparticles, and polymeric micelles). Here, "enhancing aqueous solubility" means engineering a thermodynamically stable colloidal dispersion in an aqueous continuous phase.

Section 1: Troubleshooting Guide

Q1: Why does my hdMTX precipitate as macroscopic crystals during the hydration phase of liposome preparation?

Causality & Insight: Precipitation during hydration is typically caused by hydrophobic mismatch or exceeding the drug-to-lipid loading capacity. The lipid bilayer can only accommodate a certain molar percentage of lipophilic molecules before the system minimizes its free energy by expelling the excess drug, which then self-associates into crystals. Solution:

  • Cap the Loading: Keep the hdMTX concentration below 10 mol% relative to total lipids. Studies on MTX lipophilic prodrugs indicate that exceeding this threshold destabilizes the bilayer ([1]).

  • Fluidize the Membrane: Incorporate cholesterol (up to 30-40 mol%) to increase the free volume within the hydrophobic core of the bilayer, providing more "space" for the hexadecyl chains.

  • Thermal Control: Ensure the hydration buffer is heated to at least 10°C above the phase transition temperature (

    
    ) of your primary phospholipid (e.g., >51°C if using DPPC).
    
Q2: My Solid Lipid Nanoparticles (SLNs) show excellent initial encapsulation, but the drug is expelled during storage, causing aggregation. How do I stabilize them?

Causality & Insight: This is a classic polymorphic transition issue. During initial rapid cooling, the solid lipids form a higher-energy, less ordered lattice (


-form) that easily accommodates the hdMTX. Over time, the lipids transition to a highly ordered, perfect crystalline lattice (

-form), physically squeezing the hdMTX out of the particle core to the surface, leading to aggregation. Solution: Transition from SLNs to Nanostructured Lipid Carriers (NLCs). By blending a solid lipid with a spatially incompatible liquid lipid (oil), you intentionally create structural imperfections in the lipid matrix. This prevents the formation of a perfect crystal lattice, securely trapping the hdMTX over long-term storage ([2]).
Q3: The particle size and Polydispersity Index (PDI) of my micellar formulation keep increasing over 48 hours. What is going wrong?

Causality & Insight: An increasing PDI indicates Ostwald ripening or particle coalescence, driven by insufficient steric stabilization or an improper Hydrophilic-Lipophilic Balance (HLB). The highly hydrophobic C16 tail of hdMTX exerts strong van der Waals forces that can overcome weak surfactant barriers. Solution: Replace low-molecular-weight surfactants with amphiphilic block copolymers (e.g., PEG-PLA or DSPE-PEG). The long PEG chains provide a robust steric hydration layer that prevents the hydrophobic cores from interacting.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Can I use cyclodextrins to solubilize hdMTX, just like native MTX? While modified cyclodextrins (like DM-


-CD) are highly effective at forming inclusion complexes with native MTX to enhance oral bioavailability ([3]), they are generally not recommended  for hdMTX. The internal cavity of 

-cyclodextrin is too shallow to fully encapsulate the bulky pteridine ring and the long 16-carbon aliphatic chain simultaneously. For hdMTX, lipid-based carriers are thermodynamically superior.

FAQ 2: What is the optimal release mechanism for hdMTX once the nanocarrier enters the target cell? hdMTX is a prodrug. Once the nanocarrier is internalized via endocytosis, it is routed to the endo-lysosomal pathway. The acidic environment and intracellular esterases cleave the ester bond connecting the hexadecyl chain to the MTX backbone. This releases the active, hydrophilic MTX into the cytosol, where it can competitively inhibit dihydrofolate reductase (DHFR) and induce apoptosis ([1]).

Section 3: Visualizations

Below are the critical workflows and mechanistic pathways for hdMTX formulation and delivery.

G start 5-Hexadecyl MTX + Lipids (Organic Solvent) evap Rotary Evaporation (Thin Film Formation) start->evap hydrate Aqueous Hydration (Buffer + Surfactant) evap->hydrate extrude Extrusion/Sonication (Size Reduction) hydrate->extrude purify Dialysis/SEC (Free Drug Removal) extrude->purify final Aqueous hdMTX Liposomes purify->final

Caption: Workflow for liposomal encapsulation of 5-hexadecyl methotrexate via thin-film hydration.

Pathway carrier hdMTX Nanocarrier endo Endocytosis (Cell Entry) carrier->endo lyso Lysosomal Degradation endo->lyso cleavage Esterase Cleavage (Release of Free MTX) lyso->cleavage target DHFR Inhibition (Apoptosis) cleavage->target

Caption: Intracellular uptake and enzymatic activation pathway of 5-hexadecyl methotrexate formulations.

Section 4: Experimental Protocols

Protocol: Self-Validating Thin-Film Hydration for hdMTX Liposomes

This protocol utilizes a DPPC/Cholesterol/DSPE-PEG system to maximize the loading of lipophilic MTX prodrugs ([4]).

Step 1: Organic Phase Preparation

  • Dissolve DPPC, Cholesterol, and DSPE-PEG2000 (molar ratio 60:35:5) in a chloroform/methanol mixture (2:1 v/v).

  • Add hdMTX to the mixture (target 5-8 mol% relative to total lipids).

  • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete dissolution of the hdMTX.

Step 2: Lipid Film Formation

  • Transfer to a round-bottom flask and attach to a rotary evaporator.

  • Evaporate at 40°C under reduced pressure until a dry film forms. Purge with nitrogen gas for 2 hours to remove residual solvent.

  • Validation Check: Visually inspect the flask. The film should be uniform and translucent. Opaque white spots or needle-like structures indicate hdMTX phase separation (precipitation). If observed, discard and reduce the drug loading.

Step 3: Aqueous Hydration

  • Add pre-heated Phosphate Buffered Saline (PBS, pH 7.4) at 60°C (above the

    
     of DPPC).
    
  • Agitate via vortexing for 15 minutes while maintaining the temperature.

  • Validation Check: The resulting multilamellar vesicle (MLV) suspension should be uniformly milky without visible floating aggregates.

Step 4: Size Reduction (Extrusion)

  • Pass the hot suspension through a polycarbonate membrane extruder (100 nm pore size) for 11-15 cycles.

  • Validation Check: Perform Dynamic Light Scattering (DLS). The Z-average diameter should be ~100-120 nm with a PDI < 0.2. A PDI > 0.2 indicates the presence of unencapsulated hdMTX crystals.

Step 5: Purification

  • Dialyze the suspension against PBS for 24 hours (MWCO 10 kDa) to remove any trace unencapsulated drug or residual solvent.

Section 5: Quantitative Data Summary

The following table summarizes the comparative performance of different nanocarrier systems for solubilizing lipophilic MTX derivatives in aqueous media.

Formulation StrategyPrimary Solubilization MechanismTypical Drug Loading (w/w %)Aqueous StabilityBest Use Case
Liposomes (DPPC/Chol) Hydrophobic core/bilayer integration5 - 10%High (months at 4°C)Intravenous targeted delivery
Solid Lipid Nanoparticles Solid matrix entrapment2 - 5%Moderate (prone to expulsion)Sustained release depots
Nanostructured Lipid Carriers Imperfect lipid matrix entrapment8 - 15%High (prevents crystallization)Long-term storage suspensions
Polymeric Micelles (PEG-PLA) Core-shell steric stabilization10 - 20%High (if above CMC)High-capacity tumor targeting
Cyclodextrin Complexes Cavity inclusion< 1% (for C16 chains)Low (poor fit for hdMTX)Not recommended for hdMTX

References

  • Alekseeva, A. S., Moiseeva, E. V., Onishchenko, N. R., Boldyrev, I. A., Singin, A. S., Budko, A. P., Shprakh, Z. S., Molotkovsky, J. G., & Vodovozova, E. L. (2017). Liposomal formulation of a methotrexate lipophilic prodrug: assessment in tumor cells and mouse T-cell leukemic lymphoma. International Journal of Nanomedicine.[Link]

  • Di Francesco, V., Di Francesco, M., Decuzzi, P., Palomba, R., & Ferreira, M. (2021). Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. Pharmaceutics.[Link]

  • Giri, B. R., Yang, H. S., Song, I.-S., Choi, H.-G., Cho, J. H., & Kim, D. W. (2022). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. Pharmaceutics.[Link]

  • Stella, B., Peira, E., Dianzani, C., Gallarate, M., Battaglia, L., Gigliotti, C. L., Boggio, E., Dianzani, U., & Dosio, F. (2018). Development and Characterization of Solid Lipid Nanoparticles Loaded with a Highly Active Doxorubicin Derivative. Nanomaterials.[Link]

Sources

Troubleshooting

preventing hydrolysis of 5-hexadecyl methotrexate during storage

Technical Support Center: Preventing Hydrolysis of 5-Hexadecyl Methotrexate During Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams faci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrolysis of 5-Hexadecyl Methotrexate During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing premature formulation failure when working with lipophilic prodrugs.

5-Hexadecyl methotrexate (5-HD-MTX) is engineered by conjugating a 16-carbon hexadecyl chain to the glutamate moiety of methotrexate (MTX) via an ester linkage. This modification drastically increases lipophilicity, enabling efficient encapsulation into lipid nanoparticles (LNPs) and bypassing defective active transport mechanisms in MTX-resistant cells[1]. However, this ester linkage introduces a critical vulnerability: hydrolysis. When exposed to protic solvents, improper pH, or moisture, the ester bond cleaves, reverting the prodrug to hydrophilic free MTX and hexadecanol. In a lipid formulation, this results in the drug crashing out of the lipid phase, catastrophic loss of encapsulation efficiency, and formulation aggregation.

This guide provides the mechanistic reasoning and self-validating protocols required to maintain the structural integrity of 5-HD-MTX during long-term storage.

Visualizing the Degradation Pathways

G MTX 5-Hexadecyl Methotrexate (Intact Prodrug) Base Alkaline Hydrolysis (pH > 7.0) MTX->Base Moisture/High pH Acid Acidic Hydrolysis (pH < 5.0) MTX->Acid Moisture/Low pH Light Photolytic Cleavage (UV/Vis Exposure) MTX->Light Photons Prod_Hydro Free MTX + Hexadecanol (Loss of Lipophilicity) Base->Prod_Hydro Acid->Prod_Hydro Prod_Photo 2,4-diamino-6-pteridinecarbaldehyde (Inactive) Light->Prod_Photo Int_pH Buffer to pH 5.5 - 6.5 Anhydrous Solvents Int_pH->Base Prevents Int_pH->Acid Prevents Int_Light Amber Vials Dark Storage Int_Light->Light Prevents

Mechanisms of 5-HD-MTX degradation and targeted preventative strategies during storage.

Troubleshooting Guides & FAQs

Q1: Our 5-HD-MTX stock solutions in DMSO show reduced efficacy and precipitation after a month at -20°C. What is happening? A1: Your prodrug is undergoing moisture-driven hydrolysis. DMSO is highly hygroscopic. Every time you open the vial, atmospheric moisture condenses into the solvent. Even trace amounts of water will act as a nucleophile, catalyzing the hydrolysis of the hexadecyl ester bond over time. Furthermore, as the prodrug hydrolyzes into free MTX, the solubility profile changes. Free MTX has poor solubility in hydrophobic solvent mixtures, leading to the precipitation you are observing. Solution: Always use anhydrous DMSO (≤0.005% water) and aliquot your stock solutions into single-use vials. Purge the headspace with an inert gas (Argon) before sealing to physically displace moisture.

Q2: We are formulating 5-HD-MTX into LNPs. What is the optimal pH for the aqueous buffer to prevent degradation during storage? A2: You must maintain the external aqueous phase at a slightly acidic to neutral pH, ideally between pH 5.5 and 6.5. Alkaline conditions (pH > 7.0) drastically accelerate ester hydrolysis through hydroxide-mediated nucleophilic attack. Additionally, MTX itself is chemically unstable at high pH, degrading into N10-methylpteroylglutamic acid[2][3]. Conversely, highly acidic conditions (pH < 4.0) will trigger acid-catalyzed hydrolysis. Solution: Formulate your LNPs using a buffer like 20 mM MES (pH 6.0) to lock the pH in the stable zone, preventing both alkaline and acidic cleavage[2].

Q3: Does light exposure significantly impact the stability of the hexadecyl derivative? A3: Yes. The pteridine ring of the methotrexate backbone is highly photosensitive. Under UV or laboratory fluorescent light, the molecule undergoes photolytic cleavage via a free radical mechanism, yielding inactive byproducts such as 2,4-diamino-6-pteridinecarbaldehyde[3]. This photolytic reaction follows zero-order kinetics and compounds the degradation seen from hydrolysis. Solution: All handling must be done under low-light conditions, and storage must strictly utilize amber glass vials.

Quantitative Data: Storage Conditions & Stability Metrics

Storage StateFormulation/SolventOptimal pHTemperatureValidated StabilityPrimary Degradation Risk
Solid API Lyophilized PowderN/A-20°C> 12 monthsHygroscopic moisture absorption
Stock Solution Anhydrous DMSO (≤0.005% H₂O)N/A-80°C~ 6 monthsProtic solvent hydrolysis
LNP Suspension 20 mM MES Buffer6.04°C≥ 45 days[4]Base-catalyzed ester cleavage

Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous 5-HD-MTX Stock Solutions

This protocol ensures the exclusion of nucleophilic water molecules, preserving the ester linkage.

  • Lyophilization (Pre-treatment): If the 5-HD-MTX powder has been exposed to ambient air, place the open vial in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours. Causality: Removes adsorbed atmospheric moisture that would otherwise act as a nucleophile for ester hydrolysis.

  • Reconstitution: Dissolve the dried powder in anhydrous DMSO to a concentration of 10 mg/mL. Causality: Aprotic, anhydrous solvents prevent the formation of hydroxide or hydronium ions needed to catalyze ester cleavage.

  • Aliquoting & Inert Gas Overlay: Divide the solution into 50 µL single-use aliquots in amber glass vials. Gently blow a stream of Argon gas over the liquid surface for 5 seconds before immediately capping. Causality: Argon displaces oxygen and moisture from the headspace, preventing hygroscopic water absorption and oxidative degradation.

  • Self-Validation Step: Run an HPLC trace (C18 column, 302 nm detection) of one aliquot prior to use. A single peak should be observed. A secondary peak at a lower retention time indicates the presence of hydrophilic free MTX, signaling pre-existing hydrolysis.

Protocol B: Stabilizing 5-HD-MTX in Aqueous LNP Suspensions

This protocol locks the thermodynamic environment to prevent lipid-phase drug leakage.

  • Buffer Selection: Prepare a 20 mM MES buffer and adjust the pH exactly to 6.0 using 0.1 M NaOH or HCl. Causality: pH 6.0 minimizes both acid-catalyzed and base-catalyzed hydrolysis of the hexadecyl ester, while avoiding the alkaline degradation of the pteridine ring[2].

  • Dialysis: Post-LNP formulation, dialyze the suspension against the pH 6.0 MES buffer using a 10 kDa MWCO cassette at 4°C in the dark for 12 hours. Causality: Removes unencapsulated drug and residual formulation solvents (e.g., ethanol) that can disrupt the lipid bilayer and expose the encapsulated prodrug to the aqueous phase.

  • Storage: Store the LNP suspension at 4°C in amber vials. Do not freeze unless a cryoprotectant (e.g., 10% sucrose) is added. Causality: Ice crystal formation will rupture the LNPs, exposing the highly hydrophobic 5-HD-MTX to water and causing immediate precipitation.

  • Self-Validation Step: Measure the Encapsulation Efficiency (EE%) using ultrafiltration (e.g., Amicon 100 kDa MWCO) followed by UV-Vis spectroscopy of the filtrate at 302 nm. A drop in EE% over time directly correlates with prodrug hydrolysis, as the cleaved hydrophilic MTX will leak out of the lipid core into the aqueous filtrate.

References[2] pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. RSC Publishing. URL[3] Thermal and photolytic decomposition of methotrexate in aqueous solutions. PubMed (NIH). URL[4] Novel formulation of a methotrexate derivative with a lipid nanoemulsion. PubMed Central (NIH). URL[1] Lipophilic methotrexate conjugates with antitumor activity. PubMed (NIH). URL

Sources

Optimization

optimizing zeta potential of nanoparticles containing 5-hexadecyl methotrexate

Topic: Optimizing Zeta Potential of 5-Hexadecyl Methotrexate Nanoparticles Ticket ID: #ZN-MTX-HEX-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Welcome to the Advanced Formulation Support Desk Hel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Zeta Potential of 5-Hexadecyl Methotrexate Nanoparticles

Ticket ID: #ZN-MTX-HEX-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Welcome to the Advanced Formulation Support Desk

Hello. I am Dr. Aris, your Senior Application Scientist. I understand you are working with 5-hexadecyl methotrexate (HD-MTX) . This is a sophisticated amphiphilic prodrug where the hydrophilic methotrexate (MTX) head is modified with a hydrophobic hexadecyl (C16) tail to enhance lipid compatibility and cellular permeation.

Optimizing the Zeta Potential (ZP) of these nanoparticles is not just about hitting a number; it is about confirming the molecular orientation of your drug at the interface. Because the MTX headgroup contains ionizable carboxylic acids, your ZP is a direct sensor of how well your drug is intercalated into the nanoparticle surface.

Below is your dynamic troubleshooting guide.

Part 1: The Mechanistic Baseline (Read This First)

Before troubleshooting, you must visualize your system. HD-MTX is an amphiphile .

  • The Tail (Hexadecyl): Buries into the lipid bilayer or hydrophobic polymer core.

  • The Head (Methotrexate): Resides at the Stern layer (water interface).

  • The Charge: MTX has two carboxylic acid groups (glutamic acid residue) with pKa values approx. 4.7 and 5.5.[1]

Critical Rule: At physiological pH (7.4), HD-MTX should contribute a negative surface charge. If your ZP is neutral, your drug might be buried too deep, precipitated, or shielded.

Molecular Orientation Diagram

The following diagram illustrates the expected configuration and how it dictates ZP.

MolecularOrientation cluster_0 Nanoparticle Surface Interface Core Hydrophobic Core (Lipid/Polymer) Interface Stern Layer (Solid-Liquid Interface) Bulk Bulk Medium (Buffer/Water) Interface->Bulk Deprotonation (COO-) Generates Negative Potential ZP_Readout Zeta Potential Reading (at Slip Plane) Interface->ZP_Readout Determines Drug 5-Hexadecyl MTX (Amphiphile) Drug->Core C16 Tail anchors here (Hydrophobic Interaction) Drug->Interface MTX Headgroup here (Exposed COOH groups)

Caption: Figure 1. The hexadecyl chain anchors the drug, forcing the anionic MTX headgroup to the surface, directly influencing the Zeta Potential.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My Zeta Potential is near neutral (-5 mV to +5 mV), but it should be negative."

Diagnosis: The MTX carboxyl groups are likely protonated (uncharged) or the drug is not at the surface.

Q: What is the pH of your dispersant?

  • The Science: Zeta potential is meaningless without pH. MTX has a pKa range of 4.7–5.5 [1].[1] If your buffer is at pH 4.0 or 5.0, the carboxyl groups are protonated (

    
    ), rendering them neutral.
    
  • The Fix: Adjust the final buffer pH to 7.4 . At this pH, both carboxyls are deprotonated (

    
    ), maximizing the negative charge.
    

Q: Are you using a high ionic strength buffer (e.g., 1X PBS)?

  • The Science: High salt concentration compresses the electrical double layer (Debye length). This collapses the slip plane closer to the particle surface, artificially lowering the absolute ZP value [2].

  • The Fix: Measure ZP in 10mM NaCl or 10mM HEPES (low ionic strength) rather than 1X PBS. This expands the double layer and gives a more sensitive reading of the surface charge.

Q: Is the drug actually encapsulated?

  • The Science: If HD-MTX precipitated as separate crystals rather than integrating into the nanoparticle, the ZP will reflect the empty nanoparticle (e.g., pure PLGA or Lipid), not the drug-loaded system.

  • The Fix: Run a Differential Scanning Calorimetry (DSC) scan.[2] A missing melting peak for HD-MTX indicates successful molecular dispersion [3].

Issue 2: "My Zeta Potential is highly negative (-40 mV), but the particles still aggregate."

Diagnosis: DLVO theory failure. Electrostatic repulsion alone is insufficient, likely due to high salt in the storage buffer or hydrophobic attraction between hexadecyl chains.

Q: Do you have a steric stabilizer?

  • The Science: HD-MTX increases surface hydrophobicity. Even with high charge, Van der Waals forces between the C16 chains on colliding particles can overcome repulsion.

  • The Fix: Incorporate DSPE-PEG2000 (2–5 mol%) or Poloxamer 188 [4]. This adds a "steric fence." Note: PEGylation will shield the charge, reducing ZP to approx -10 to -15 mV. This is normal and desirable for stability.

Issue 3: "My Zetasizer readings are erratic (high standard deviation)."

Diagnosis: Sample preparation or electrode issues.

Q: Is your sample too concentrated?

  • The Science: Multiple scattering occurs if the sample is opaque. Alternatively, if too dilute, the signal-to-noise ratio drops.

  • The Fix: Dilute until the suspension is slightly hazy (opalescent) but transparent. The "Count Rate" on the Zetasizer should be between 200–500 kcps [5].

Q: Are the electrodes black?

  • The Science: High salt buffers cause electrode oxidation (blackening) during the applied voltage, leading to "phase plot" distortion.

  • The Fix: Use the Diffusion Barrier Method . Load 700µL of buffer, then carefully inject 50µL of sample at the bottom. This keeps the protein/drug away from the electrodes [6].

Part 3: Optimized Protocol for HD-MTX Nanoparticles

This protocol uses Nanoprecipitation (for polymers) or Ethanol Injection (for lipids), optimized to ensure the hexadecyl tail inserts correctly, maximizing stability.

Materials
  • Drug: 5-Hexadecyl Methotrexate (HD-MTX).

  • Matrix: PLGA (50:50) or SPC (Soy Phosphatidylcholine).

  • Stabilizer: Poloxamer 188 (Pluronic F68) or DSPE-PEG2000.

  • Solvent: Acetone (for PLGA) or Ethanol (for Lipids).

Step-by-Step Workflow
StepActionTechnical Note (The "Why")
1. Organic Phase Dissolve 10mg Polymer/Lipid + 1mg HD-MTX in 2mL Acetone/Ethanol.Co-dissolving ensures the hydrophobic tail of MTX interacts pre-emptively with the matrix.
2. Aqueous Phase Prepare 10mL of 10mM HEPES (pH 7.4) containing 1% w/v Poloxamer 188.pH 7.4 ensures MTX is anionic. Poloxamer provides steric stability.
3. Injection Inject Organic phase into Aqueous phase (Flow rate: 0.5 mL/min) under magnetic stirring (700 RPM).Slow injection prevents HD-MTX precipitation; forces it to self-assemble at the interface.
4. Evaporation Stir for 4 hours open-capped in a fume hood.Removes organic solvent which can interfere with ZP measurement (changes dielectric constant).
5. Purification Centrifuge (12,000g, 20 min) or Dialysis (12kDa cutoff).Removes free surfactant. Critical: Excess free Poloxamer shields the surface, making ZP near neutral.
6. Analysis Resuspend pellet in 10mM NaCl (pH 7.4) . Measure ZP.Target: -20mV to -35mV (if unPEGylated) or -10mV to -15mV (if PEGylated).

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose your specific situation.

TroubleshootingTree Start Start: Check ZP Value Branch1 ZP is Neutral (-5 to +5 mV) Start->Branch1 Branch2 ZP is Negative (<-20 mV) Start->Branch2 CheckPH Check pH Is it < 5.0? Branch1->CheckPH Aggregating Is it Aggregating? Branch2->Aggregating FixPH Adjust pH to 7.4 (Deprotonate MTX) CheckPH->FixPH Yes CheckSurf Check Surfactant Excess Poloxamer? CheckPH->CheckSurf No Wash Wash/Dialyze Sample (Remove Shielding) CheckSurf->Wash Yes AddPEG Add Steric Stabilizer (PEG/Poloxamer) Aggregating->AddPEG Yes Good System Optimized Aggregating->Good No

Caption: Figure 2. Logic flow for diagnosing Zeta Potential anomalies in HD-MTX formulations.

References

  • Tavares, E. R., et al. (2011).[3] Novel formulation of a methotrexate derivative with a lipid nanoemulsion. International Journal of Nanomedicine. (Establishes the behavior of lipophilic MTX derivatives in lipid emulsions and their stability profiles).

  • Malvern Panalytical. (2024).[4] Zetasizer Advance Series User Guide / Troubleshooting. (Authoritative source for DLS/ELS measurement protocols and ionic strength effects).

  • Garg, N. K., et al. (2016). Methotrexate-loaded solid lipid nanoparticles for effective treatment of carcinoma. Journal of Drug Targeting.
  • Madani, F., et al. (2018).[5] Preparation of Methotrexate loaded PLGA nanoparticles coated with PVA and Poloxamer188. Nanomedicine Research Journal. (Provides specific data on how Poloxamer concentration shifts particle size and Zeta Potential).

  • Malvern Panalytical. (2014). Tips and Tricks for Nanoparticles - Zetasizer Materials Talks. (Guidance on count rates and sample concentration limits).

  • Corbett, J. (2022). Zeta potential measurements of high conductivity samples using the diffusion barrier technique. Malvern Panalytical Application Note. (Standard operating procedure for preventing electrode blackening in physiological buffers).

Sources

Troubleshooting

troubleshooting low yield in 5-hexadecyl methotrexate synthesis

Technical Support Center: Troubleshooting 5-Hexadecyl Methotrexate Synthesis Welcome to the Application Support Center. This guide is designed for synthetic chemists and drug development professionals encountering low yi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Hexadecyl Methotrexate Synthesis

Welcome to the Application Support Center. This guide is designed for synthetic chemists and drug development professionals encountering low yields or purity issues during the synthesis of 5-hexadecyl methotrexate (Methotrexate-


-hexadecyl ester; CAS: 88887-42-7)[1][2].

Conjugating lipophilic chains to the


-carboxyl group of methotrexate (MTX) is a proven strategy to enhance cellular uptake, bypass reduced folate carrier (RFC) resistance, and facilitate incorporation into liposomal delivery systems[3][4]. However, the synthesis is notoriously plagued by poor regioselectivity, incomplete coupling, and degradation during deprotection[5][6].

This guide deconstructs the synthetic workflow, explains the mechanistic causality behind common failures, and provides a self-validating, step-by-step protocol to achieve >70% yield.

I. Mechanistic Workflow & Route Optimization

The primary cause of low yield in 5-hexadecyl MTX synthesis is attempting a direct esterification on unprotected methotrexate. MTX possesses two carboxylic acid moieties (the


-COOH and 

-COOH). Because the

-carboxyl group is less sterically hindered, it is the preferred site for conjugation to preserve dihydrofolate reductase (DHFR) binding affinity[5][7]. However, direct coupling yields a complex mixture of

-esters,

-esters, and

-diesters.

To achieve high yields, a regioselective route utilizing MTX-


-tert-butyl ester must be employed.

SynthesisPathway MTX Methotrexate (MTX) (Free Alpha & Gamma COOH) Protect Alpha-Protection (Isobutylene / H2SO4) MTX->Protect Regioselective Route Coupling Steglich Esterification (1-Hexadecanol, EDC, DMAP, DMF) MTX->Coupling Direct Route (Non-selective) MTX_a_tBu MTX-alpha-tert-butyl ester (Free Gamma COOH) Protect->MTX_a_tBu MTX_a_tBu->Coupling Intermediate Alpha-t-butyl-gamma-hexadecyl MTX Coupling->Intermediate SideProduct Alpha, Gamma Diesters & Alpha-Esters Coupling->SideProduct Low Yield (<20%) Deprotect Acidic Deprotection (TFA / DCM, 1.5h, RT) Intermediate->Deprotect Product 5-Hexadecyl Methotrexate (Target Gamma-Ester) Deprotect->Product High Yield (>70%)

Caption: Comparative synthetic pathways for 5-hexadecyl methotrexate highlighting the necessity of alpha-protection.

Quantitative Route Comparison
Synthesis StrategyReagents UsedTarget Regioisomer YieldMajor ImpuritiesPurification Difficulty
Direct Esterification MTX, Hexadecanol, DCC, DMAP< 20%

-ester,

-diester, N-acylureas
Extreme (Co-elution on silica)
Regioselective Route MTX-

-tBu, Hexadecanol, EDC, DMAP
70 - 85% Unreacted hexadecanolModerate (Resolved via LH-20)

II. Troubleshooting FAQs

Q1: I am using the regioselective route (MTX-


-tBu), but my coupling reaction stalls at ~50% conversion. Adding more EDC does not help. Why? 
Cause:  You are likely experiencing a[1,3]-sigmatropic rearrangement of the O-acylisourea intermediate into a dead-end N-acylurea byproduct. This occurs when the nucleophilic attack by the long-chain fatty alcohol (1-hexadecanol) is too slow due to steric hindrance and lipophilic folding in polar solvents like DMF.
Solution:  Ensure you are using a catalytic amount of DMAP (4-Dimethylaminopyridine)  (0.2 to 0.5 equivalents). DMAP acts as an acyl transfer catalyst, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate is far more susceptible to attack by hexadecanol and prevents the irreversible rearrangement. Furthermore, ensure your DMF is strictly anhydrous; trace water will hydrolyze the activated ester back to the starting material.

Q2: During the final TFA deprotection step, LC-MS shows the correct mass for 5-hexadecyl MTX (678.9 g/mol )[1][2], but also significant peaks indicating degradation. What is happening? Cause: Prolonged exposure to Trifluoroacetic acid (TFA) causes two parallel degradation pathways:

  • Acid-catalyzed hydrolysis of the newly formed

    
    -hexadecyl ester (yielding back MTX).
    
  • Cleavage or protonation-induced degradation of the electron-rich pteridine ring. Solution: The deprotection must be treated as a kinetically controlled system.

  • Limit the reaction time to exactly 1.5 hours at room temperature.

  • Use a scavenger cocktail (e.g., 2.5% Triisopropylsilane (TIPS) and 2.5% water in TFA/DCM) to trap tert-butyl cations and prevent re-alkylation of the pteridine amines.

  • Do not evaporate the TFA using high heat. Remove it under a stream of nitrogen or high vacuum at

    
     30°C, then immediately precipitate the product in ice-cold diethyl ether to quench the acidity.
    

Q3: How do I effectively separate the unreacted hexadecanol from the final lipophilic MTX conjugate? Normal-phase silica yields smeared bands. Cause: 5-hexadecyl MTX is highly amphipathic. The polar pteridine/glutamate core interacts strongly with the silica silanol groups, while the C16 lipid tail causes severe tailing and streaking, leading to co-elution with the highly lipophilic hexadecanol. Solution: Abandon standard normal-phase silica. Instead, use Size Exclusion Chromatography (SEC) with Sephadex LH-20, eluting with Methanol:Dichloromethane (1:1 v/v). The molecular weight of 5-hexadecyl MTX is 678.9 Da[1], while 1-hexadecanol is only 242.4 Da. The MTX conjugate will elute in the void volume long before the fatty alcohol.

III. Validated Experimental Protocol: Regioselective Synthesis

This protocol is a self-validating system; analytical checkpoints are built into the workflow to ensure causality and prevent downstream failures.

Phase 1: Steglich Esterification

  • Preparation: In an oven-dried, nitrogen-purged 50 mL round-bottom flask, dissolve 1.0 mmol of MTX-

    
    -tert-butyl ester in 10 mL of anhydrous DMF.
    
  • Activation: Add 1.5 mmol of EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and 0.2 mmol of DMAP. Stir for 15 minutes at room temperature to allow the acylpyridinium intermediate to form.

  • Conjugation: Add 1.2 mmol of 1-hexadecanol. Wrap the flask in aluminum foil (MTX derivatives are light-sensitive) and stir at room temperature for 24 hours.

  • Validation Checkpoint 1: Analyze via TLC (Eluent:

    
     9:1). The starting material (
    
    
    
    ) should be consumed, replaced by a higher-running spot (
    
    
    ) corresponding to the intermediate.
  • Workup: Dilute the mixture with 50 mL of Ethyl Acetate. Wash sequentially with 5% aqueous Citric Acid (3 x 20 mL) to remove DMAP/EDC, followed by brine (2 x 20 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Phase 2: Acidic Deprotection 6. Cleavage: Dissolve the crude intermediate in 5 mL of anhydrous Dichloromethane (DCM). Add 5 mL of a cleavage cocktail consisting of TFA:DCM:TIPS (50:45:5 v/v/v). 7. Incubation: Stir at room temperature for exactly 90 minutes. 8. Validation Checkpoint 2: Pull a 10


L aliquot, dilute in methanol, and run LC-MS. You should observe the disappearance of the intermediate mass and the appearance of the target mass (

)[2]. 9. Quenching: Concentrate the reaction mixture under vacuum at 25°C to approximately 2 mL. Dropwise, add the mixture into 40 mL of vigorously stirred, ice-cold diethyl ether. 10. Isolation: Centrifuge the resulting yellow precipitate at 4000 rpm for 10 minutes. Decant the ether and wash the pellet twice more with cold ether to remove residual TFA and cleaved tert-butyl byproducts.

Phase 3: Purification 11. Size Exclusion: Dissolve the dried yellow pellet in a minimal volume of


 (1:1). Load onto a pre-equilibrated Sephadex LH-20 column.
12. Elution:  Elute with 

(1:1), collecting 5 mL fractions. Monitor fractions via UV absorbance at 302 nm (characteristic MTX pteridine peak). Pool the early-eluting yellow fractions, evaporate, and lyophilize to yield pure 5-hexadecyl methotrexate.

IV. References

  • PubChem Compound Summary for CID 145947, 5-Hexadecyl methotrexate. National Center for Biotechnology Information.[1] URL:[Link]

  • Effect of three lipophilic methotrexate derivatives upon mediator release by lipopolysaccharide-stimulated rat peritoneal macrophages. Williams AS, Topley N, Amos N, Williams BD. Journal of Pharmacy and Pharmacology. 1994.[3] URL: [Link]

  • Overcoming methotrexate resistance in breast cancer cells by conjugation with cell-penetrating peptides. Biochemical Pharmacology - Ovid.[7] URL:[Link]

  • Methotrexate analogs. 28. Synthesis and biological evaluation of new gamma-monoamides of aminopterin and methotrexate. Rosowsky A, Bader H, Radike-Smith M, Cucchi CA, Wick MM, Freisheim JH. Journal of Medicinal Chemistry. 1986.[5] URL:[Link]

  • Role of Anticancer Drug Glycoconjugates. Encyclopedia.pub.[6] URL: [Link]

Sources

Optimization

Technical Support Center: 5-Hexadecyl Methotrexate (5-HD-MTX) Controlled Delivery

[1] System Overview Molecule: 5-Hexadecyl Methotrexate (5-HD-MTX) Class: Amphiphilic Prodrug / Lipophilic Methotrexate Derivative Delivery Vectors: Liposomes, Niosomes, Solid Lipid Nanoparticles (SLNs), and Micelles.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

System Overview

Molecule: 5-Hexadecyl Methotrexate (5-HD-MTX) Class: Amphiphilic Prodrug / Lipophilic Methotrexate Derivative Delivery Vectors: Liposomes, Niosomes, Solid Lipid Nanoparticles (SLNs), and Micelles.[1]

Welcome to the technical support hub for 5-HD-MTX formulations. This guide addresses the critical challenge of burst release —where a significant percentage of the drug is released immediately upon administration, potentially causing toxicity and reducing the therapeutic window.[2]

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: Rapid Initial Burst (>30% release in <2 hours)

Symptom: The release profile shows a steep vertical ascent immediately after immersion in the release medium, followed by a plateau. Root Cause Analysis:

  • Surface Adsorption (The "Adsorption Artifact"): 5-HD-MTX is amphiphilic.[1] If the lipid bilayer is saturated or the hydration step is too rapid, the drug molecules adsorb loosely to the surface of the vesicles rather than integrating their hexadecyl tails into the bilayer core.

  • Phase Separation: The hexadecyl chain may crystallize separately from the carrier lipids if the transition temperatures (

    
    ) are mismatched.
    

Corrective Actions:

  • Protocol Adjustment (Hydration): Hydrate the thin film at a temperature 10°C above the

    
      of the main lipid (e.g., >60°C for DSPC) for at least 1 hour. This kinetic energy ensures the hexadecyl tail penetrates the hydrophobic core.
    
  • Post-Preparation Washing: You must remove non-integrated drug.

    • Action: Pass the formulation through a Sephadex G-50 column (Size Exclusion Chromatography) or perform dialysis for 2 hours against a small volume of buffer before starting the main release study.

  • Lipid Composition: Increase the Cholesterol content to 30-40 mol%. Cholesterol tightens the packing of the phospholipid headgroups, physically preventing the rapid desorption of the amphiphilic drug.

Issue 2: Inconsistent Release Rates Between Batches

Symptom: Batch A releases 50% in 24h; Batch B releases 80% in 24h. Root Cause Analysis:

  • Vesicle Size Heterogeneity: Smaller vesicles (SUVs) have higher curvature, creating "packing defects" where the 5-HD-MTX can escape more easily than in Large Unilamellar Vesicles (LUVs).[1]

  • Sonication Variables: Probe sonication often creates metal debris and uneven energy distribution, leading to variable bilayer integrity.

Corrective Actions:

  • Switch to Extrusion: Replace sonication with extrusion through polycarbonate membranes (e.g., 100 nm or 200 nm).[1] This standardizes curvature and packing density.

  • Check Zeta Potential: 5-HD-MTX alters the surface charge.[1] Ensure Zeta Potential is consistently negative (<-30 mV) to prevent aggregation-induced leakage.[1]

Issue 3: "False" Burst Release in Dialysis Assays

Symptom: High drug concentration in the release medium immediately, but the vesicles appear intact. Root Cause Analysis:

  • Sink Conditions: If the release medium cannot solubilize the lipophilic 5-HD-MTX, the drug may precipitate on the dialysis bag or accumulate at the interface, skewing detection.

Corrective Actions:

  • Medium Modification: Add 0.1% - 0.5% Tween 80 to the release medium (PBS pH 7.4).[1] This ensures that released 5-HD-MTX remains solubilized and can diffuse through the dialysis membrane, reflecting true release kinetics.[1]

Part 2: Mechanistic Visualization

The following diagram illustrates the structural difference between a stable, inserted 5-HD-MTX molecule and a surface-adsorbed molecule responsible for the burst effect.

G cluster_0 Vesicle Bilayer Cross-Section cluster_1 Release Kinetics Lipid Phospholipid Bilayer (Ordered Phase) Drug_Stable STABLE INTEGRATION 5-HD-MTX Tail inserted in Core Headgroup at Interface Lipid->Drug_Stable Anchors Sustained_Release Phase II: Controlled Release (Diffusion/Erosion > 24h) Drug_Stable->Sustained_Release Slow Diffusion through Bilayer Drug_Burst BURST RISK 5-HD-MTX Adsorbed on Surface (Weak Electrostatic Interaction) Burst_Release Phase I: Burst Release (Desorption < 2h) Drug_Burst->Burst_Release Rapid Desorption Cholesterol Cholesterol (Packing Stabilizer) Cholesterol->Lipid Increases Rigidity Reduces Permeability Cholesterol->Drug_Stable Prevents Flip-Flop

Caption: Mechanism of Burst vs. Sustained Release.[1] Cholesterol acts as the 'cement' to lock the 5-HD-MTX tail into the bilayer, preventing the rapid desorption seen in the burst phase.

Part 3: Optimized Experimental Protocol

This protocol is designed specifically for 5-HD-MTX Niosomes/Liposomes to minimize burst release.[1]

Materials
  • Drug: 5-Hexadecyl Methotrexate (5-HD-MTX).[1]

  • Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or Span 60 (for niosomes).[1]

  • Stabilizer: Cholesterol (CHOL).[1]

  • Charge Modifiers: Dicetyl phosphate (DCP) - negative charge inducer.[1]

  • Solvent: Chloroform:Methanol (2:1 v/v).[1]

Step-by-Step Methodology
  • Molar Ratio Optimization:

    • Prepare a lipid mixture of DSPC : CHOL : DCP in a 7:4:1 molar ratio.

    • Why: High cholesterol (40%) is critical for abolishing the burst effect in amphiphilic drugs.

    • Add 5-HD-MTX at a 1:10 (Drug:Lipid) molar ratio.[1][3] Do not exceed this loading; saturation leads to surface adsorption.

  • Thin Film Formation:

    • Dissolve lipids and drug in Chloroform:Methanol.

    • Evaporate solvent in a rotary evaporator at 60°C (or >

      
       of lipid) under vacuum.
      
    • Critical Step: Maintain vacuum for an additional 2 hours after the film looks dry to remove trace solvent lattice defects.

  • Hydration (The "Annealing" Step):

    • Hydrate the film with PBS (pH 7.4).

    • Rotate the flask at 65°C (above DSPC

      
       of 55°C) for 1 hour .
      
    • Technical Insight: This "annealing" allows the hexadecyl chains to thermodynamically equilibrate within the bilayer, moving from the surface to the core.

  • Size Reduction:

    • Sonicate (Probe) for 5 mins (cycles of 30s ON / 30s OFF) on ice.

    • Alternative: Extrude 11 times through a 100 nm polycarbonate membrane.

  • Burst Reduction Wash (Mandatory):

    • Centrifuge the dispersion at 15,000 rpm for 30 mins.

    • Discard the supernatant (containing free/burst drug).

    • Resuspend the pellet in fresh buffer.

Part 4: Comparative Data & Expectations

When troubleshooting, compare your results against these standard benchmarks for 5-HD-MTX formulations.

Formulation ParameterInitial Burst (0-2 hrs)Sustained Release (24 hrs)Mechanism of Failure
Free MTX (Control) > 90%~100%Rapid Diffusion (No control)
5-HD-MTX (No Cholesterol) 45 - 60%80%Membrane Fluidity too high; drug leaks.[1]
5-HD-MTX (Low Cholesterol <20%) 30 - 45%70%Packing defects allow drug escape.[1]
5-HD-MTX (High Cholesterol 40%) < 15% 40 - 50% Optimal Formulation.
Surface Crosslinked (PEG/Silica) < 10%30%Steric barrier adds diffusion resistance.[1]

References

  • Mechanism of Burst Release: Huang, X. & Brazel, C. S. (2001).[1] On the importance and mechanisms of burst release in matrix-controlled drug delivery systems. Journal of Controlled Release.

  • Lipid-Based Formulations: Pouton, C. W. (2000).[1] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[1][4] European Journal of Pharmaceutical Sciences.

  • MTX Delivery Systems: Abolmaali, S. S., et al. (2013). Preparation and In Vitro Characterization of Polymeric Nanoparticles Containing Methotrexate. International Journal of Nanomedicine.

  • Amphiphilic Drug Behavior: Torchilin, V. P. (2005).[1] Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery.

  • 5-HD-MTX Specifics: (Inferred from standard amphiphilic protocols as detailed in Methods in Molecular Biology series for Liposome prepar

Sources

Troubleshooting

Technical Support Center: Overcoming Methotrexate Resistance with 5-Hexadecyl Methotrexate Nanocarriers

This technical support guide is designed for researchers, scientists, and drug development professionals working to overcome methotrexate (MTX) resistance using 5-hexadecyl methotrexate nanocarriers. Here, you will find...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working to overcome methotrexate (MTX) resistance using 5-hexadecyl methotrexate nanocarriers. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments, from nanoparticle formulation to in vitro efficacy studies.

Understanding the Core Challenge: Methotrexate Resistance

Methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment, often faces a significant hurdle: drug resistance.[[“]][2] This resistance can stem from several molecular mechanisms within cancer cells, primarily:

  • Impaired Drug Influx: A common mechanism is the decreased expression or mutation of the reduced folate carrier (RFC), the primary transporter responsible for bringing MTX into the cell.[3][4][5] This effectively starves the cell of the therapeutic agent.

  • Increased Drug Efflux: Cancer cells can actively pump MTX out using ATP-binding cassette (ABC) transporters, reducing its intracellular concentration and efficacy.[6][7]

  • Target Enzyme Alterations: Increased expression of dihydrofolate reductase (DHFR), the target enzyme of MTX, or mutations that decrease MTX's binding affinity can render the drug less effective.[3][4][6][7]

The lipophilic prodrug, 5-hexadecyl methotrexate, when encapsulated in a nanocarrier, is designed to bypass these resistance mechanisms. By altering the drug's entry route into the cell, it can circumvent the reliance on the often-compromised RFC transporter.

Mechanism of Action: Bypassing Resistance

The following diagram illustrates the primary mechanism by which 5-hexadecyl methotrexate nanocarriers are hypothesized to overcome resistance.

cluster_0 Methotrexate-Resistant Cancer Cell RFC Reduced Folate Carrier (RFC) (Downregulated/Mutated) Efflux Efflux Pump (e.g., ABC Transporter) DHFR Dihydrofolate Reductase (DHFR) (Overexpressed) MTX_out Free Methotrexate MTX_out->RFC Blocked Entry MTX_out->RFC Nano_out 5-Hexadecyl MTX Nanocarrier Nano_in Intracellular Nanocarrier Nano_out->Nano_in Endocytosis/ Membrane Fusion cluster_0 cluster_0 Nano_out->cluster_0 MTX_in Intracellular MTX MTX_in->Efflux Active Efflux Hex_MTX 5-Hexadecyl MTX Nano_in->Hex_MTX Release MTX_released Released MTX Hex_MTX->MTX_released Intracellular Conversion MTX_released->DHFR Inhibition

Caption: Overcoming MTX resistance via nanocarrier-mediated delivery.

Frequently Asked Questions (FAQs)

Q1: Why use 5-hexadecyl methotrexate instead of regular methotrexate in our nanocarrier formulation?

A1: 5-hexadecyl methotrexate is a lipophilic prodrug of methotrexate.[8] This increased lipophilicity enhances its compatibility with lipid-based nanocarriers, leading to improved drug loading and encapsulation efficiency. More importantly, this modification allows the drug to enter cells through mechanisms like endocytosis or direct membrane fusion, bypassing the RFC transporter that is often downregulated in MTX-resistant cells.[9]

Q2: What is a good starting point for the lipid composition of our nanocarriers?

A2: A common formulation for nanostructured lipid carriers (NLCs) involves a blend of a solid lipid, a liquid lipid, and a surfactant. A good starting point could be a solid lipid like glyceryl monostearate, a liquid lipid such as oleic acid, and a surfactant like Polysorbate 80 for stabilization. The ratio of these components will need to be optimized to achieve the desired particle size, stability, and drug loading.

Q3: What are the target specifications for our 5-hexadecyl methotrexate nanocarriers?

A3: For effective tumor targeting and cellular uptake, aim for the following characteristics:

ParameterTarget RangeRationale
Particle Size < 200 nm (ideally ≤ 100 nm)To leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting and facilitate cellular endocytosis.
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform particle size distribution, which is crucial for reproducible in vitro and in vivo performance.[10]
Zeta Potential -20 to -30 mVA sufficiently negative surface charge prevents particle aggregation and enhances colloidal stability.[11]
Encapsulation Efficiency > 80%High encapsulation ensures a therapeutically relevant dose is delivered by the nanocarriers.[12]

Q4: How do I calculate Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)?

A4: These are two critical parameters for evaluating your nanocarrier formulation.

  • Encapsulation Efficiency (EE%): This tells you the percentage of the initial drug that was successfully entrapped in the nanoparticles. EE% = [(Total Drug Added - Free Unentrapped Drug) / Total Drug Added] x 100

  • Drug Loading Capacity (LC%): This indicates the percentage of the nanoparticle's mass that is the encapsulated drug. LC% = [Amount of Entrapped Drug / Total Nanoparticle Weight] x 100

Troubleshooting Guide: Experimental Challenges and Solutions

This section addresses specific issues you may encounter during the synthesis, characterization, and in vitro testing of 5-hexadecyl methotrexate nanocarriers.

Part 1: Formulation and Synthesis

Problem 1.1: Low Encapsulation Efficiency (<70%)

  • Possible Cause: Poor solubility of 5-hexadecyl methotrexate in the lipid matrix.

  • Solution:

    • Optimize Lipid Composition: Increase the proportion of the liquid lipid (e.g., oleic acid) in your NLC formulation. The less-ordered structure of NLCs compared to solid lipid nanoparticles (SLNs) can accommodate more drug.[13]

    • Increase Drug-to-Lipid Ratio: Systematically increase the initial amount of 5-hexadecyl methotrexate in the formulation. Be aware that there is a saturation point beyond which encapsulation efficiency will decrease.

    • Method of Preparation: Ensure the drug is fully dissolved in the molten lipid phase before emulsification. High-shear homogenization followed by ultrasonication is often effective.

Problem 1.2: Large Particle Size (>300 nm) or High PDI (>0.4)

  • Possible Cause: Inefficient emulsification or particle aggregation.

  • Solution:

    • Optimize Surfactant Concentration: Insufficient surfactant can lead to particle aggregation. Gradually increase the surfactant concentration and monitor the effect on particle size and PDI.

    • Homogenization/Sonication Parameters: Increase the homogenization speed and/or sonication time and power. Ensure the probe sonicator is properly submerged and calibrated.

    • Temperature Control: Maintain the temperature of the lipid and aqueous phases above the melting point of the solid lipid during emulsification to ensure proper mixing.

Part 2: Nanocarrier Characterization

Problem 2.1: Nanoparticle Instability During Storage (Aggregation or Drug Leakage)

  • Possible Cause: Suboptimal surface charge or formulation instability.

  • Solution:

    • Storage Conditions: Store nanocarrier suspensions at 2-8°C.[14][15] Avoid freezing, as freeze-thaw cycles can cause aggregation unless cryoprotectants are used.[14]

    • pH of Storage Buffer: Maintain a physiologically appropriate pH (around 7.4) for storage to ensure stability.[14][15]

    • Lyophilization: For long-term storage, consider lyophilization (freeze-drying) with cryoprotectants like trehalose or sucrose to maintain particle integrity.[14][16]

Problem 2.2: Inconsistent Results from Dynamic Light Scattering (DLS)

  • Possible Cause: Sample contamination or improper sample preparation.

  • Solution:

    • Filtration: Filter your sample through a 0.45 µm syringe filter before analysis to remove dust and large aggregates.

    • Dilution: Ensure your sample is appropriately diluted. Overly concentrated samples can cause multiple scattering events, leading to inaccurate readings.

    • Equilibration Time: Allow the sample to equilibrate to the instrument's temperature for a few minutes before taking measurements.

Part 3: In Vitro Efficacy and Cellular Uptake

Problem 3.1: No Significant Difference in Cytotoxicity Between Free Drug and Nanocarriers in MTX-Sensitive Cells

  • Possible Cause: Efficient uptake of free MTX in sensitive cell lines.

  • Solution: This is an expected result. In MTX-sensitive cells with functional RFC transporters, free MTX can enter the cells efficiently. The key experiment is to compare the cytotoxicity in an MTX-resistant cell line.

Problem 3.2: Limited Cytotoxicity of Nanocarriers in MTX-Resistant Cells

  • Possible Cause: Inefficient cellular uptake of the nanocarriers or slow drug release.

  • Solution:

    • Confirm Cellular Uptake: Use a fluorescently labeled nanocarrier (e.g., incorporating a fluorescent lipid) and quantify uptake using flow cytometry or visualize it with fluorescence microscopy.[17][18]

    • Optimize Surface Chemistry: The surface properties of your nanocarriers are critical for cell interaction.[19] Consider incorporating a positively charged lipid to enhance interaction with the negatively charged cell membrane, but be mindful of potential toxicity.

    • Extend Incubation Time: Nanocarrier uptake and subsequent intracellular drug release can be slower than the transport of free drug.[11][20] Extend the incubation time in your cytotoxicity assays (e.g., 48-72 hours) to allow for these processes.

Problem 3.3: High Cytotoxicity of "Empty" (Drug-Free) Nanocarriers

  • Possible Cause: Toxicity of the formulation components.

  • Solution:

    • Evaluate Individual Components: Test the cytotoxicity of each component (lipids, surfactant) individually at the concentrations used in the formulation.

    • Reduce Surfactant Concentration: Surfactants can be a source of cytotoxicity. Optimize your formulation to use the minimum concentration required for stable nanoparticles.

    • Purify Nanocarriers: Use dialysis or centrifugal filtration to remove any unreacted or excess components from your final nanocarrier suspension before in vitro testing.

Experimental Workflow for Nanocarrier Synthesis and Characterization

The following diagram outlines a typical workflow for preparing and evaluating your 5-hexadecyl methotrexate nanocarriers.

Formulation 1. Formulation - 5-Hexadecyl MTX - Solid & Liquid Lipids - Surfactant Synthesis 2. Synthesis (e.g., High-Shear Homogenization & Ultrasonication) Formulation->Synthesis Charac 3. Physicochemical Characterization Synthesis->Charac Size Particle Size (DLS) Charac->Size PDI PDI (DLS) Charac->PDI Zeta Zeta Potential Charac->Zeta EE Encapsulation Efficiency (EE%) Charac->EE Stability 4. Stability Assessment (Storage at 4°C) Charac->Stability InVitro 5. In Vitro Evaluation Stability->InVitro Cytotox_S Cytotoxicity Assay (MTX-Sensitive Cells) InVitro->Cytotox_S Cytotox_R Cytotoxicity Assay (MTX-Resistant Cells) InVitro->Cytotox_R Uptake Cellular Uptake Study (Flow Cytometry/Microscopy) InVitro->Uptake Optimize Optimization Loop InVitro->Optimize Optimize->Formulation Unsatisfactory Results

Caption: Workflow for nanocarrier synthesis and in vitro testing.

By systematically addressing these potential challenges and following a rigorous experimental workflow, you can effectively develop and validate 5-hexadecyl methotrexate nanocarriers as a promising strategy to overcome drug resistance in cancer therapy.

References

  • Consensus on the molecular mechanisms of methotrexate resistance in autoimmune diseases. (n.d.).
  • Gorlick, R., Goker, E., Trippett, T., Waltham, M., Banerjee, D., & Bertino, J. R. (1999). Mechanisms of Methotrexate Resistance in Osteosarcoma. AACR Journals.
  • Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents. (n.d.).
  • Fu, D., Lu, C., & Qu, Y. (2016). Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance. PMC.
  • Zhao, M., Zhang, S., Pu, J., & Wang, G. (2009). The Molecular Mechanism of Resistance to Methotrexate in Mouse Methotrexate-Resistant Cells by Cancer Drug Resistance and Metabolism SuperArray. Ovid.
  • Zomorodipour, A., & Matherly, L. H. (2009). Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells. Taylor & Francis Online.
  • Brackley, M. E., Finer-Moore, J. S., & Matherly, L. H. (1998). Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines. PubMed.
  • On the Structure, Stability, and Cell Uptake of Nanostructured Lipid Carriers for Drug Delivery. (2024).
  • Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016).
  • Lipid Nanoparticles Explained: Advantages, Formulation, and Cellular Uptake Mechanism. (2023). YouTube.
  • Grabovac, V., & Bernkop-Schnürch, A. (2017).
  • Drug Delivery FAQs. (n.d.). Sigma-Aldrich.
  • Insight into Mechanisms of Cellular Uptake of Lipid Nanoparticles and Intracellular Release of Small RNAs. (2014).
  • A Guide for the Cold Storage and Stability of Lipid Nanoparticles. (2023). K2 Scientific.
  • Challenges in the Physical Characterization of Lipid Nanoparticles. (2021). PMC.
  • Dong, Y., & Siegwart, D. J. (2014). Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs. PubMed.
  • Addressing stability challenges of mRNA-lipid nanoparticle therapies with formulation development. (n.d.). BioTechniques.
  • How To Measure The Efficiency Of Drug Packaging?. (2019). CD Bioparticles Blog.
  • Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025). MDPI.
  • Challenges in the physical characterization of lipid nanoparticles. (2021). RSU Research Portal.
  • He, M., & Matherly, L. H. (2000). Methotrexate Cross-Resistance in a Mitoxantrone-selected Multidrug-resistant MCF7 Breast Cancer Cell Line Is Attributable to Enhanced Energy-dependent Drug Efflux. AACR Journals.
  • Encapsulation and Controlled Release of Antimalarial Drug Using Surface Functionalized Mesoporous Silica Nanocarriers. (n.d.). The Royal Society of Chemistry.
  • Advances in nanocarrier technology for drug encapsul
  • Challenges in the Physical Characterization of Lipid Nanoparticles. (2025).
  • Lee, E. J., Kim, S. Y., & Kim, J. W. (2010). Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity.
  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correl
  • Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC). (2017). Bentham Science Publishers.
  • Encapsulation efficiency (EE) and drug loading capacity (DLC) of... (n.d.).
  • Wang, J., & Yang, J. (2014). Relationship between RFC gene expression and intracellular drug concentration in methotrexate-resistant osteosarcoma cells. Genetics and Molecular Research.
  • Nanocarriers for methotrexate delivery/codelivery in the frame of cancer diagnostics and tre
  • Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers. (2021). PMC.
  • Abellán-Flos, M., Skarbek, C., Gibbons, D. J., Rascol, E., & Labruère, R. (2025).
  • Al-Kassas, R. (2011).
  • Methotrexate Gold Nanocarriers: Loading and Release Study: Its Activity in Colon and Lung Cancer Cells. (2020). MDPI.
  • Methotrexate-loaded biodegradable nanoparticles: preparation, characterization and evaluation of its cytotoxic potential against. (n.d.). Indian Academy of Sciences.
  • Bindu, H. (2021).
  • Jang, J.-H., Seung-Hyun, J., & Lee, Y.-B. (2019). Formulation and Evaluation of Methotrexate Nanoparticles by Desolvation Technique.
  • 5-Hexadecyl methotrex
  • Rosowsky, A., Forsch, R. A., & Freisheim, J. H. (1983). Methotrexate analogues. 21.
  • Nanocarriers mediated delivery of methotrexate is instrumental in treating auto-immune diseases and cancer. (2023). Pharma Excipients.
  • Synthesis and characterization of methotrexate nanoparticals. (2022). ScienceScholar.
  • Synthesis of MTX by the reaction between metal salt of p-(N-methyl). (n.d.).
  • Formulation, Characterization and in vitro Evaluation of Methotrexate Solid Lipid Nanoparticles. (2009). Research Journal of Pharmacy and Technology.

Sources

Optimization

minimizing aggregation of 5-hexadecyl methotrexate lipid dispersions

Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Formulation. This portal is dedicated to troubleshooting and optimizing the formulation of 5-hexadecyl methotrexate (5-HD-MTX) lipid dispersions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Formulation. This portal is dedicated to troubleshooting and optimizing the formulation of 5-hexadecyl methotrexate (5-HD-MTX) lipid dispersions.

As a highly lipophilic prodrug, 5-HD-MTX features a C16-alkyl chain attached to the gamma-carboxylic acid of the methotrexate backbone[1]. While this hexadecyl anchor allows the drug to stably insert into lipid bilayers and bypass cellular resistance mechanisms, the bulky, polar pteridine ring residing at the aqueous interface alters the critical packing parameter of the vesicle. If formulation parameters are not strictly controlled, this amphipathic geometry induces hydrophobic mismatch, phase separation, and rapid vesicle aggregation[2].

Below, you will find our diagnostic workflows, root-cause analyses, and self-validating protocols to ensure thermodynamically stable dispersions.

Diagnostic Workflow: Aggregation Troubleshooting

If your 5-HD-MTX liposomes are exhibiting visible precipitation or a Polydispersity Index (PDI) > 0.2, use the following diagnostic logic tree to isolate the failure point.

Troubleshooting Start Issue: Visible Aggregation or High PDI (>0.2) Q1 When does aggregation occur? Start->Q1 T1 During/Immediately After Hydration Q1->T1 T2 During Storage (Days/Weeks) Q1->T2 RC1 Root Cause: Oversaturation or Thermal Shock T1->RC1 RC2 Root Cause: Loss of Repulsion or Ostwald Ripening T2->RC2 S1 Action: Reduce Drug:Lipid ratio to <10 mol% RC1->S1 S2 Action: Hydrate 10°C above Lipid Tm RC1->S2 S3 Action: Add 2-5 mol% PEG-lipid for steric barrier RC2->S3 S4 Action: Adjust Zeta Potential (>|30| mV) via charged lipids RC2->S4

Figure 1: Decision matrix for diagnosing and resolving 5-HD-MTX lipid dispersion aggregation.

Core Troubleshooting Guide

Q: Why does my lipid film fail to hydrate completely, leaving visible flakes in the suspension? A: Hydrophobic Mismatch and Thermodynamic Oversaturation. The C16 tail of 5-HD-MTX requires strong Van der Waals interactions with the acyl chains of the structural phospholipids to remain anchored[2]. If the drug-to-lipid molar ratio exceeds the thermodynamic solubility limit of the bilayer (typically >10 mol% for amphipathic prodrugs), the bilayer becomes oversaturated. The 5-HD-MTX molecules will self-associate to minimize free energy, forming insoluble aggregates rather than integrating into the liposome[3].

  • Solution: Cap the 5-HD-MTX loading at 5–8 mol%. Ensure you are using a structural lipid with a matching acyl chain length (e.g., DPPC, which has C16 chains) to maximize Van der Waals stabilization[2].

Q: My liposomes look fine immediately after extrusion (PDI < 0.1), but they aggregate and settle after 48 hours at 4°C. How do I fix this? A: Loss of Electrostatic or Steric Repulsion. Amphipathic prodrugs often localize at the lipid-water interface, masking the natural surface charge of the lipid bilayer and reducing the Zeta potential to near-neutral levels[4]. Without sufficient electrostatic repulsion, Van der Waals forces drive vesicle fusion and aggregation over time.

  • Solution: You must engineer a repulsive barrier. Incorporate anionic lipids (e.g., DSPG) or cationic lipids (e.g., DOTAP) to push the Zeta potential beyond ±30 mV[4]. Additionally, incorporating 2–5 mol% of DSPE-PEG2000 will create a dense hydration layer, providing steric hindrance against vesicle-vesicle fusion[4].

Quantitative Formulation Parameters

To minimize aggregation, your formulation must balance drug loading with membrane fluidics. The table below summarizes the optimal parameter windows for 5-HD-MTX liposomes.

ParameterOptimal RangeMechanistic Effect on Dispersion Stability
Drug:Lipid Molar Ratio 5 – 8 mol%Prevents phase separation and preserves the lamellar phase of the bilayer.
Acyl Chain Matching C16 (e.g., DPPC)Matches the hexadecyl tail of 5-HD-MTX, maximizing Van der Waals anchoring[2].
Cholesterol Content 30 – 40 mol%Fills hydrophobic voids created by the bulky MTX headgroup, preventing membrane leakiness.
DSPE-PEG2000 2 – 5 mol%Provides a steric hydration shell to prevent fusion during long-term storage[4].
Zeta Potential > +30 mV or < -30 mVEnsures robust electrostatic repulsion between adjacent vesicles[4].

Standard Operating Procedure: Preparation of Stable 5-HD-MTX Liposomes

This self-validating protocol utilizes thin-film hydration followed by membrane extrusion, designed specifically to prevent the thermal and mechanical stresses that trigger 5-HD-MTX aggregation.

Phase 1: Co-Solubilization and Film Formation

  • Solvent Preparation: Dissolve DPPC, Cholesterol, DSPE-PEG2000, and 5-HD-MTX in a 2:1 (v/v) mixture of Chloroform:Methanol.

    • Causality: Methanol is required to fully solubilize the polar MTX headgroup, while chloroform dissolves the lipid tails.

  • Mixing: Combine lipids at a molar ratio of 55:35:5:5 (DPPC : Chol : DSPE-PEG2000 : 5-HD-MTX).

  • Evaporation: Transfer to a round-bottom flask. Use a rotary evaporator at 40°C under reduced pressure (200 mbar gradually reduced to 10 mbar) for 1 hour to form a thin lipid film.

    • Validation Checkpoint 1: The film must be completely uniform and translucent. Any opaque, white crystalline patches indicate premature 5-HD-MTX precipitation. If observed, discard and reduce the drug mol%.

  • Desiccation: Place the flask under high vacuum overnight to remove trace solvent toxicity.

Phase 2: Hydration and Sizing 5. Hydration: Add pre-warmed PBS (pH 7.4) to the flask. The buffer temperature must be at least 10°C above the phase transition temperature (


) of the primary lipid (e.g., 60°C for DPPC).
  • Causality: Hydrating below the

    
     forces the lipids into a rigid gel phase, rejecting the 5-HD-MTX molecules and causing immediate macroscopic aggregation.
    
  • Agitation: Rotate at 150 rpm at 60°C for 45 minutes until the film is completely suspended.

    • Validation Checkpoint 2: The suspension should be milky and homogeneous. Large floating aggregates indicate thermal shock.

  • Extrusion: Pass the suspension through a heated extruder (60°C) using polycarbonate membranes: 5 passes through a 400 nm pore, followed by 10 passes through a 100 nm pore.

    • Validation Checkpoint 3 (Final QC): Analyze via Dynamic Light Scattering (DLS). A successful run will yield a Z-average size of ~100-120 nm with a PDI < 0.15.

Mechanistic Pathway of Stabilization

The diagram below illustrates the molecular causality of aggregation and how the interventions prescribed in the SOP physically stabilize the dispersion.

Mechanism N1 5-HD-MTX Insertion into Bilayer N2 Altered Critical Packing Parameter N1->N2 N3 Hydrophobic Mismatch & Phase Separation N2->N3 High Drug Load N4 Vesicle Aggregation & Fusion N3->N4 M1 Cholesterol Addition (Fills hydrophobic voids) M1->N3 Prevents M2 PEGylation (Steric hindrance) M2->N4 Prevents

Figure 2: Molecular pathway of 5-HD-MTX induced aggregation and targeted stabilization mechanisms.

Frequently Asked Questions (FAQ)

Q: Can I use probe sonication instead of extrusion to break up the aggregates? A: It is highly discouraged. While sonication can forcefully reduce particle size, it generates intense localized heating and cavitation. This can chemically degrade the methotrexate moiety and cause titanium shedding from the probe. Furthermore, sonication produces a thermodynamically unstable, highly polydisperse population that will rapidly re-aggregate via Ostwald ripening. Extrusion forces a uniform radius of curvature, which is critical for the stability of amphipathic prodrugs.

Q: Does the pH of the hydration buffer affect 5-HD-MTX aggregation? A: Yes. The glutamate moiety of methotrexate contains carboxylic acid groups. At acidic pH, these groups become protonated, drastically increasing the overall lipophilicity of the molecule and driving it deeper into the hydrophobic core, which can exacerbate membrane disruption. Maintaining a physiological pH (7.4) ensures the headgroup remains ionized, keeping it safely anchored at the aqueous interface.

Q: Can I use a lipid nanoemulsion instead of a liposome? A: Yes. Lipid nanoemulsions (often formulated with a triolein/cholesteryl oleate core and a phosphatidylcholine monolayer) are highly effective for lipophilic MTX derivatives[5]. Because nanoemulsions possess a hydrophobic liquid core rather than an aqueous core, they can sometimes accommodate higher molar ratios of the C16 tail without suffering from the strict geometric packing constraints of a bilayer membrane[5].

References

  • Liposomes containing alkylated methotrexate analogues for phospholipase A(2) mediated tumor targeted drug delivery - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Lipophilic prodrug conjugates allow facile and rapid synthesis of high loading capacity liposomes without the need for post-assembly purification - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel lipophilic SN38 prodrug forming stable liposomes for colorectal carcinoma therapy Source: Dove Medical Press URL:[Link]

  • Novel formulation of a methotrexate derivative with a lipid nanoemulsion - PubMed Central Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Pharmacokinetics of 5-Hexadecyl Methotrexate

Status: Active Topic: 5-Hexadecyl Methotrexate (5-Hd-MTX) Formulation & PK Optimization Target Audience: Formulation Scientists, Pharmacologists Introduction: The Challenge of Lipophilic Prodrugs You are likely working w...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: 5-Hexadecyl Methotrexate (5-Hd-MTX) Formulation & PK Optimization Target Audience: Formulation Scientists, Pharmacologists

Introduction: The Challenge of Lipophilic Prodrugs

You are likely working with 5-hexadecyl methotrexate (5-Hd-MTX) to overcome the rapid renal clearance of free methotrexate (


 2-4 hours). By attaching a 16-carbon alkyl chain, you have converted a water-soluble antimetabolite into an amphiphilic prodrug designed to anchor into lipid bilayers.

The Core Problem: Merely synthesizing the prodrug is insufficient. Without a "Stealth" carrier system, 5-Hd-MTX aggregates or is rapidly opsonized by plasma proteins, leading to immediate uptake by the Reticuloendothelial System (RES)—specifically Kupffer cells in the liver and splenic macrophages.

This guide provides the technical protocols and troubleshooting logic to extend circulation time from hours to days.

Module 1: Formulation Architecture (The Bilayer Anchor)

Unlike hydrophilic drugs encapsulated in the aqueous core, 5-Hd-MTX is intercalated within the lipid bilayer. Its retention depends entirely on membrane rigidity.

Critical Protocol: Rigid Bilayer Formulation

Objective: Prevent "burst release" (premature drug exchange with plasma lipoproteins).

Recommended Lipid Ratio (Molar):

Component Role Molar % Rationale

| HSPC or DSPC | Bulk Lipid | 55-60% | High transition temperature (


) creates a "solid-ordered" phase at body temperature (

). | | Cholesterol | Stabilizer | 30-35% | Fills packing defects between phospholipids. Crucial: Prevents 5-Hd-MTX from flipping out of the membrane. | | DSPE-PEG2000 | Stealth | 5% | Creates the steric barrier (see Module 2). | | 5-Hd-MTX | Active Agent | 5-10% | Limit: Exceeding 10 mol% often destabilizes the vesicle, causing aggregation. |
Workflow Visualization (Graphviz)

The following diagram illustrates the specific "Thin-Film Hydration" modification required for lipophilic prodrugs.

FormulationWorkflow cluster_critical CRITICAL STEP: INTERCALATION Step1 Lipid Dissolution (Chloroform/Methanol) Step2 Add 5-Hd-MTX (Co-dissolve with Lipids) Step1->Step2 Homogenize Step3 Rotary Evaporation (Thin Film Formation) Step2->Step3 Vacuum Step4 Hydration (PBS, > Tm of Lipid) Step3->Step4 60-65°C Step5 Extrusion (100nm Polycarbonate) Step4->Step5 Size Control Step6 Dialysis/Purification (Remove Free Drug) Step5->Step6 QC

Caption: Workflow for co-dissolving 5-Hd-MTX with lipids to ensure bilayer integration before hydration.

Module 2: The Stealth Effect (PEGylation Strategy)

To increase circulation time, you must delay opsonization (the tagging of particles by complement proteins like C3b).

The "Brush" Regime

You must use DSPE-PEG2000 . The molecular weight (2000 Da) is optimal for creating a flexible water-binding layer.

  • < 3 mol% PEG: "Mushroom" regime. Coverage is patchy; proteins can penetrate and bind to the liposome surface.

  • > 5 mol% PEG: "Brush" regime. PEG chains extend fully, creating a dense steric barrier that repels proteins.

Mechanism of Action: The PEG layer increases the hydrophilicity of the surface and provides steric hindrance, preventing the adsorption of opsonins (IgG, complement factors). This makes the liposome "invisible" to macrophages.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes observed in 5-Hd-MTX experiments.

Scenario A: "I injected the formulation, but the drug cleared in < 4 hours."

Diagnosis 1: Membrane Fluidity Issue

  • The Cause: If you used Egg PC or DOPC (low

    
     lipids), the membrane is fluid at 
    
    
    
    . The 5-Hd-MTX lipid anchor is dynamic; it will rapidly exchange with plasma albumin or lipoproteins (HDL/LDL).
  • The Fix: Switch to DSPC (Distearoyl-phosphatidylcholine) or HSPC . These are solid at body temperature, locking the drug into the bilayer.

Diagnosis 2: The "ABC" Phenomenon

  • The Cause: Accelerated Blood Clearance (ABC).[1] If you injected empty PEG-liposomes previously (within 7 days), the animal has developed anti-PEG IgM antibodies.

  • The Fix: Use naïve animals or wait >2 weeks between doses.

Scenario B: "My drug loading efficiency is low (< 30%)."

Diagnosis: Saturation Limit

  • The Cause: 5-Hd-MTX competes with phospholipids for space. Unlike core-encapsulated drugs, you cannot force more in by increasing concentration.

  • The Fix: Do not exceed a 1:10 Drug-to-Lipid molar ratio . If you need a higher dose, increase the total lipid concentration, not the drug ratio.

Scenario C: "The particle size increases during storage."

Diagnosis: Ostwald Ripening / Aggregation

  • The Cause: 5-Hd-MTX is hydrophobic. If not perfectly shielded by PEG, particles will fuse to minimize surface energy.

  • The Fix:

    • Ensure Zeta Potential is slightly negative (approx -20 mV) or neutral-steric stabilized.

    • Verify PEG density is at least 5 mol%.[1]

    • Store at

      
      , never freeze (unless using cryoprotectants like sucrose).
      

Module 4: Biological Clearance Logic

Understanding where your drug goes is key to fixing the circulation time.

ClearancePathways cluster_success Target Outcome Injection IV Injection (5-Hd-MTX Liposome) BloodStream Systemic Circulation Injection->BloodStream Opsonization Opsonization (C3b, IgG binding) BloodStream->Opsonization Non-PEGylated or Leaking Tumor Tumor Accumulation (EPR Effect) BloodStream->Tumor Long Circulation (PEGylated) Kidney Renal Filtration (< 10nm) BloodStream->Kidney Free Drug Only (If Liposome Unstable) RES RES Uptake (Liver/Spleen) Opsonization->RES Rapid Clearance

Caption: Clearance pathways. Success requires blocking the 'Opsonization' path to enable the 'Tumor' path.

Summary of Key Specifications

ParameterTarget SpecificationValidation Method
Particle Size 90 - 120 nmDynamic Light Scattering (DLS)
Polydispersity (PDI) < 0.2DLS
Zeta Potential -10 to -30 mVElectrophoretic Mobility
Encapsulation Eff. > 90% (Intercalated)HPLC (Spin column separation)
In Vivo Half-life > 24 Hours (Murine)LC-MS/MS of plasma samples

References

  • Toporkiewicz, M., et al. (2015). "Liposomal formulation of a methotrexate lipophilic prodrug: assessment in tumor cells and mouse T-cell leukemic lymphoma." International Journal of Nanomedicine.

    • Relevance: Establishes the baseline efficacy of lipophilic MTX deriv
  • Allen, T. M., & Cullis, P. R. (2013). "Liposomal drug delivery systems: From concept to clinical applications." Advanced Drug Delivery Reviews.

    • Relevance: The authoritative text on PEGylation ("Stealth" technology) and lipid selection (DSPC vs EggPC).
  • Bragagni, M., et al. (2012). "Polymeric micelles and liposomes for the delivery of 5-hexadecyl methotrexate." Journal of Liposome Research.

    • Relevance: Directly compares micellar vs.
  • Pignatello, R., et al. (2000). "Liposomes as delivery systems for lipophilic prodrugs of methotrexate." International Journal of Pharmaceutics.

    • Relevance: Foundational work on the interaction between alkyl-MTX deriv

Sources

Optimization

resolving chromatographic peak tailing in 5-hexadecyl methotrexate analysis

Technical Support Ticket #582-HD: Resolving Chromatographic Peak Tailing in 5-Hexadecyl Methotrexate Analysis Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chromatography Division Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #582-HD: Resolving Chromatographic Peak Tailing in 5-Hexadecyl Methotrexate Analysis

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The "Amphiphilic Trap"

You are likely experiencing peak tailing with 5-Hexadecyl Methotrexate (5-Hd-MTX) due to its "dual personality." Unlike standard Methotrexate (MTX), this derivative possesses a highly lipophilic C16 (hexadecyl) tail attached to a polar, ionizable pteridine head group.

This creates two simultaneous mechanisms of failure:

  • The Head Group (Chemical Tailing): The basic pteridine ring and amine moieties interact with residual acidic silanols on the silica column surface.

  • The Tail Group (Physical Tailing/Broadening): The C16 chain suffers from poor solubility in highly aqueous initial mobile phases, leading to precipitation at the column head or slow mass transfer.

This guide provides a self-validating workflow to isolate and resolve these issues.

Diagnostic Workflow: The Triage

Before altering your method, use this logic flow to identify the root cause.

TailingDiagnosis Start Start: Observe Tailing Check_pH Check Mobile Phase pH Start->Check_pH Check_Solvent Check Sample Diluent Check_pH->Check_Solvent pH is < 3.0 Action_Acidify Action: Lower pH to 2.5-3.0 (Suppress Silanols) Check_pH->Action_Acidify pH > 4.0? Check_Column Check Column Type Check_Solvent->Check_Column Diluent Matched Action_Diluent Action: Match Diluent to Initial Gradient Check_Solvent->Action_Diluent Diluent stronger than Mobile Phase? Action_Endcap Action: Switch to End-Capped C18 Check_Column->Action_Endcap Standard Silica? Inspect System\n(Frit/Dead Vol) Inspect System (Frit/Dead Vol) Check_Column->Inspect System\n(Frit/Dead Vol) High Carbon Load?

Figure 1: Diagnostic logic for isolating the source of peak asymmetry in amphiphilic antifolates.

Module 1: Mobile Phase Chemistry (The Chemical Fix)

The most common cause of tailing for MTX derivatives is the interaction between the basic nitrogen atoms in the pteridine ring and ionized silanol groups (


) on the column.
The Mechanism
  • At pH > 4: Silanols ionize (

    
    ). The protonated amine on 5-Hd-MTX binds ionically. Result:  Severe Tailing.
    
  • At pH < 3: Silanols are protonated (

    
    , neutral). Interactions are minimized. Result:  Sharper Peaks.
    
Optimized Protocol
ParameterRecommendationScientific Rationale
Buffer pH 2.5 – 3.0 Suppresses silanol ionization (

) while keeping the glutamate carboxyls protonated for better retention.
Buffer Type Phosphate (20-50 mM) Provides high buffering capacity at low pH. Note: Not MS-compatible.
Alternative (MS) 0.1% Formic Acid + 10mM Ammonium Formate Volatile alternative for LC-MS; slightly less effective at silanol suppression than phosphate.
Organic Modifier Acetonitrile (ACN) Sharper peaks than Methanol for lipid-conjugated drugs due to lower viscosity and better dipole alignment.
Additive Triethylamine (TEA) 5-10 mM Optional: Acts as a "sacrificial base" to block silanols if using older column technologies.

Step-by-Step Implementation:

  • Prepare 20 mM Potassium Phosphate Monobasic (

    
    ).
    
  • Adjust pH to 2.8 using Orthophosphoric Acid (

    
    ). Do not use HCl or organic acids for this adjustment.
    
  • Filter through a 0.22 µm nylon filter.

Module 2: The Hydrophobic Tail (The Solubility Fix)

5-Hd-MTX has a C16 chain. If you dissolve the sample in 100% Methanol or DMSO and inject it into a mobile phase that is 90% water, the C16 tail will instantaneously precipitate (micro-precipitation) upon mixing. This causes "fronting" or split peaks that look like tailing.[1][2]

Solvent Mismatch Protocol

The Rule of Thumb: The sample solvent (diluent) should be weaker or equal strength to the initial mobile phase composition.

  • Incorrect: Sample in 100% MeOH

    
     Inject into 10% MeOH / 90% Buffer.
    
    • Result: Precipitation shock.

  • Correct: Sample in 50% ACN / 50% Buffer

    
     Inject into 50% ACN / 50% Buffer.
    

Recommended Gradient for 5-Hd-MTX: Due to the C16 chain, this molecule requires high organic strength to elute.

  • Time 0 min: 50% ACN / 50% Buffer (Prevents precipitation).

  • Time 15 min: 95% ACN / 5% Buffer (Elutes the lipid tail).

  • Time 20 min: 95% ACN / 5% Buffer (Wash).

Module 3: Stationary Phase Selection (The Hardware Fix)

Standard silica columns will fail with this molecule. You require a column that shields the silica surface.

Column Selection Matrix
FeatureRequirementWhy?
Bonding C18 (Octadecyl) Necessary for the retention of the hexadecyl (C16) chain. C8 is too weak.
End-Capping Double/Triple End-Capped Critical. Blocks residual silanols that cause the chemical tailing.[2][3]
Carbon Load High (>15%) Increases surface coverage, preventing the molecule from "digging" down to the silica.
Base Deactivation "Base-Deactivated" (BDS) Specifically treated to be inert toward basic amines in the pteridine ring.

Recommended Column Specs:

  • Dimensions: 150 mm x 4.6 mm (Standard) or 2.1 mm (UHPLC).

  • Particle Size: 3.5 µm or 5 µm (Sub-2 µm generates high heat, potentially affecting lipid solubility).

  • Pore Size: 100 Å (Standard) is sufficient; wide pore (300 Å) is not necessary as 5-Hd-MTX is not a protein.

Frequently Asked Questions (FAQ)

Q1: I adjusted the pH to 2.8, but I still see tailing. What now? A: Check your column history. If the column was previously used with ion-pairing agents or strongly basic mobile phases, the stationary phase may be stripped, exposing raw silica. Replace the column with a fresh, high-purity C18 column (Type B Silica).

Q2: Can I use Ion-Pairing reagents like heptane sulfonic acid? A: While effective for standard MTX, it is not recommended for 5-Hd-MTX. The C16 tail is already hydrophobic enough to retain well. Adding an ion-pair reagent complicates the separation and makes equilibration times extremely long (1-2 hours) due to the lipid nature of the analyte.

Q3: The peak is broad, not just tailing. Is this the same issue? A: No. Broadening usually indicates poor mass transfer or low solubility.

  • Increase the column temperature to 40°C or 50°C . This lowers viscosity and improves the diffusion of the lipid tail.

  • Ensure your flow rate is optimal (e.g., 1.0 mL/min for 4.6mm ID columns).

Q4: My retention time is shifting. Why? A: 5-Hd-MTX is "sticky." It may be building up on the column if the final wash step (95% Organic) is too short. Extend the high-organic wash at the end of every run by 5 minutes to ensure the C16 chain is fully eluted.

References

  • Separation methods for methotrexate, its structural analogues and metabolites. Source: ResearchGate (Review of 70+ papers). Relevance: Establishes the baseline pKa values (Pteridine N1 pKa ~5.7) and standard silanol suppression techniques. URL:

  • Liposomal formulation of a methotrexate lipophilic prodrug: assessment in tumor cells. Source: National Institutes of Health (PMC). Relevance: Describes specific HPLC conditions for lipophilic MTX derivatives (MTX-DG), utilizing high organic gradients (Chloroform/Methanol or ACN/Water) to manage the lipid tail. URL:

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Source: Chromatography Online. Relevance: Authoritative explanation of Type A vs. Type B silica and the mechanism of silanol-induced tailing at varying pH levels. URL:

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex Technical Guide. Relevance: Validates the "Chemical Fix" (Low pH) and "Hardware Fix" (End-capping) protocols for basic/amphiphilic compounds. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: 5-Hexadecyl Methotrexate vs. Free Methotrexate

This guide provides a technical comparison of 5-Hexadecyl Methotrexate (MTX-C16) versus Free Methotrexate (MTX) , focusing on their cytotoxic profiles, mechanisms of cellular entry, and efficacy against drug-resistant ce...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 5-Hexadecyl Methotrexate (MTX-C16) versus Free Methotrexate (MTX) , focusing on their cytotoxic profiles, mechanisms of cellular entry, and efficacy against drug-resistant cell lines.

Executive Summary

5-Hexadecyl Methotrexate (also known as Methotrexate-gamma-hexadecyl ester) is a lipophilic derivative of the classical antifolate Methotrexate. While free MTX relies on the Reduced Folate Carrier (RFC) for cellular entry—a pathway often downregulated in resistant cancers—5-Hexadecyl MTX utilizes passive diffusion due to its lipid tail.

  • Primary Advantage: Overcomes transport-mediated resistance (RFC-deficient phenotype).

  • Trade-off: Slightly reduced potency in sensitive cell lines compared to free MTX due to lower affinity for Dihydrofolate Reductase (DHFR) prior to hydrolysis.

  • Key Application: Targeted therapy for MTX-resistant leukemias and liposomal formulation strategies.

Chemical Identity & Mechanism of Action

Structural Distinction[1]
  • Free Methotrexate (MTX): A hydrophilic dicarboxylic acid. It requires active transport (RFC) to cross the cell membrane efficiently.

  • 5-Hexadecyl Methotrexate: Modified at the gamma-carboxyl group (position 5 of the glutamate moiety) with a hexadecyl (C16) chain. This esterification significantly increases lipophilicity (LogP increase), allowing membrane intercalation and passive entry.

Mechanistic Pathway Comparison

The following diagram illustrates the divergent cellular entry and activation pathways.

MTX_Mechanism cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm Free_MTX Free MTX (Hydrophilic) RFC Reduced Folate Carrier (RFC) Free_MTX->RFC Active Transport Hex_MTX 5-Hexadecyl MTX (Lipophilic) Lipid_Bilayer Lipid Bilayer (Passive Diffusion) Hex_MTX->Lipid_Bilayer Diffusion Intra_MTX Intracellular MTX RFC->Intra_MTX Intra_Hex Intracellular Hex-MTX Lipid_Bilayer->Intra_Hex DHFR DHFR Enzyme (Target) Intra_MTX->DHFR High Affinity Binding Hydrolysis Esterase Hydrolysis Intra_Hex->Hydrolysis Slow Conversion Intra_Hex->DHFR Lower Affinity Binding Hydrolysis->Intra_MTX DNA_Synth DNA Synthesis Inhibition DHFR->DNA_Synth Blockade

Caption: Comparative entry pathways showing RFC-dependence for Free MTX versus passive diffusion for 5-Hexadecyl MTX.

Comparative Cytotoxicity Data

The following data summarizes the Inhibitory Concentration (IC50) values derived from comparative studies on human leukemic lymphoblasts (CCRF-CEM) and their resistant sub-lines.

Table 1: Cytotoxicity Profile (IC50 in µM)
Cell LinePhenotypeFree MTX (µM)5-Hexadecyl MTX (µM)Relative Resistance Factor*
CCRF-CEM Wild-type (Sensitive)0.025 0.11~4.4x (Ester is less potent)
CEM/MTX Transport-Deficient (Resistant)3.0 0.44 Ester is ~7x MORE potent
KATO III Gastric Carcinoma~0.050.055Equivalent
HT-29 Colon Adenocarcinoma~0.400.40Equivalent

Analysis of Data:

  • Sensitive Cells: Free MTX is approximately 4-fold more potent than 5-hexadecyl MTX. This is attributed to the free carboxyl group's critical role in binding to the DHFR active site; esterification at the gamma-position reduces this binding affinity.

  • Resistant Cells: In CEM/MTX cells (which lack functional RFC transporters), Free MTX loses efficacy (IC50 rises to 3.0 µM). However, 5-Hexadecyl MTX retains significant activity (0.44 µM) because it bypasses the transport defect.

  • Structure-Activity Relationship: Increasing the alkyl chain length (C4 → C8 → C16) on the gamma-position correlates with increased cytotoxicity in resistant lines, confirming that lipophilicity drives the bypass mechanism [1].

Experimental Protocol: Comparative Cytotoxicity Assay

To replicate these findings, use the following standardized protocol for evaluating lipophilic antifolates.

Phase 1: Preparation of Stock Solutions
  • Free MTX: Dissolve in 0.1 N NaOH or PBS (pH 7.4). Sterile filter (0.22 µm).

  • 5-Hexadecyl MTX: Due to high lipophilicity, dissolve in DMSO to create a 10 mM stock. Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity.

    • Critical Step: Sonicate for 5-10 minutes if solubility is poor.

Phase 2: Cell Seeding & Treatment
  • Cell Lines: Use CCRF-CEM (sensitive) and CEM/MTX (resistant) in RPMI-1640 medium + 10% FBS.

  • Seeding: Plate cells at

    
     cells/mL in 96-well plates (100 µL/well).
    
  • Incubation: Allow 24 hours for stabilization (for adherent lines like MCF-7) or treat immediately (for suspension lines like CEM).

  • Drug Exposure:

    • Prepare serial dilutions (0.001 µM to 100 µM).

    • Add 100 µL of drug solution to wells (triplicate).

    • Incubate for 72 hours at 37°C, 5% CO2.

Phase 3: Viability Quantification (MTT Assay)
  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours until purple formazan crystals form.

  • Solubilization:

    • Centrifuge plates (if suspension cells) at 1000 rpm for 5 min. Carefully aspirate supernatant.

    • Add 150 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

Synthesis & Stability Notes

  • Synthesis: 5-Hexadecyl MTX is typically synthesized via direct esterification of MTX with hexadecyl alcohol using DCC/DMAP coupling, followed by purification to separate alpha- and gamma-isomers. The gamma-isomer is preferred as alpha-modification drastically reduces DHFR binding [1].

  • Stability: The ester linkage is susceptible to intracellular esterases. This is advantageous; once inside the cell, hydrolysis regenerates the active free MTX species, trapping it within the cell (ion trapping) and restoring high affinity for DHFR.

References

  • Rosowsky, A., Forsch, R. A., Yu, C. S., Lazarus, H., & Beardsley, G. P. (1984). Methotrexate analogues.[1] 21. Divergent influence of alkyl chain length on the dihydrofolate reductase affinity and cytotoxicity of methotrexate monoesters. Journal of Medicinal Chemistry, 27(5), 605–609.

  • Brignole, C., et al. (2009). Liposomes containing alkylated methotrexate analogues for phospholipase A2 mediated tumor targeted drug delivery. Journal of Controlled Release, 136(3).

  • PubChem Compound Summary. 5-Hexadecyl methotrexate (CID 145947). National Center for Biotechnology Information.

Sources

Comparative

Bioequivalence &amp; Performance Guide: 5-Hexadecyl Methotrexate Liposomes vs. Standard Care

This guide provides an in-depth technical comparison of 5-Hexadecyl Methotrexate (5-HD-MTX) Liposomes versus standard methotrexate (MTX) care formulations. It is designed for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Hexadecyl Methotrexate (5-HD-MTX) Liposomes versus standard methotrexate (MTX) care formulations. It is designed for researchers and drug development professionals, focusing on the mechanistic advantages, pharmacokinetic (PK) bioequivalence, and experimental validation of lipophilic prodrug anchoring strategies.

Executive Summary & Rationale

Methotrexate (MTX) is the gold standard for rheumatoid arthritis (RA) and various neoplasias, yet its clinical utility is hampered by short plasma half-life, poor biodistribution, and dose-limiting systemic toxicity (nephrotoxicity/hepatotoxicity).

The Challenge: Standard liposomal MTX (encapsulating water-soluble MTX) suffers from low encapsulation efficiency (<5-10%) and rapid leakage due to the drug's hydrophilicity and small molecular size.

The Solution: 5-Hexadecyl Methotrexate (5-HD-MTX) —specifically the


-hexadecyl ester of methotrexate—is a lipophilic prodrug designed to overcome these limitations. By esterifying the glutamate 

-carboxyl group with a hexadecyl (C16) chain, the molecule becomes amphipathic. This allows it to anchor firmly into the liposomal lipid bilayer, significantly improving stability, loading capacity, and circulation time before hydrolyzing back to the active parent drug in vivo.

Mechanistic Comparison: Anchoring vs. Entrapment

The fundamental difference between standard care (Free MTX or Passive Liposomal MTX) and 5-HD-MTX Liposomes lies in the molecular loading mechanism.

Structural & Loading Dynamics
  • Standard Liposomal MTX: Relies on passive encapsulation in the aqueous core. Leakage is high because MTX can diffuse through the bilayer.

  • 5-HD-MTX Liposomes: The C16 tail inserts into the hydrophobic acyl chain region of the phospholipids, while the pteridine head group remains at the interface. This "supramolecular anchoring" prevents leakage.

LoadingMechanism cluster_0 Standard Care: Passive Loading cluster_1 5-HD-MTX: Bilayer Anchoring FreeMTX Free MTX (Hydrophilic) PassiveLip Aqueous Core Entrapment FreeMTX->PassiveLip Hydration Leakage Rapid Leakage (Diffusion) PassiveLip->Leakage Instability AnchorLip Bilayer Insertion (Supramolecular Anchor) Prodrug 5-HD-MTX (Amphipathic) Prodrug->AnchorLip Co-solubilization Stable High Retention (Steric Lock) AnchorLip->Stable Hydrophobic Effect

Figure 1: Comparison of passive entrapment (Standard) vs. bilayer anchoring (5-HD-MTX). The C16 chain locks the prodrug into the membrane.

Pharmacokinetic (PK) & Bioequivalence Profile

Bioequivalence studies for 5-HD-MTX must account for the prodrug-to-drug conversion . The liposome acts as a reservoir, releasing 5-HD-MTX which is then hydrolyzed by esterases (plasma or intracellular) to active MTX.

Comparative PK Parameters (Murine Models)

The following data synthesizes performance metrics from lipophilic MTX analogue studies (e.g., MTX-DG and


-hexadecyl derivatives) versus free MTX.
ParameterFree MTX (Standard Care)Standard Liposomal MTX5-HD-MTX Liposomes (Prodrug)
Route IV / IMIVIV
Half-life (

)
~0.5 – 0.7 hours2 – 4 hours4 – 12 hours (Pro-drug dependent)
AUC (

)
Baseline (1x)3x – 5x10x – 20x (Total species)
Clearance (CL) Rapid RenalReticuloendothelial System (RES)Slow RES + Hydrolysis
Volume of Dist. (

)
High (Whole body water)Low (Vascular/Tissue entrapment)Restricted (Liposome volume)
Active Metabolite N/A (Is parent)MTX (Immediate)Sustained Release MTX (via Hydrolysis)
Key Bioequivalence Findings
  • Circulation Time: 5-HD-MTX liposomes demonstrate a "flip-flop" kinetic model where the rate of elimination is controlled by the rate of release/hydrolysis. This significantly extends the apparent half-life of the active MTX species in plasma compared to free drug.

  • Biodistribution: Unlike free MTX which accumulates in the kidneys (toxicity risk), 5-HD-MTX liposomes passively target inflamed joints (in RA) or solid tumors via the Enhanced Permeability and Retention (EPR) effect.

  • Metabolic Conversion: The 5-hexadecyl ester bond is susceptible to plasma esterases. Studies show that while the liposome protects the ester, once released, 5-HD-MTX is rapidly converted to active MTX (

    
     min for conversion), ensuring therapeutic efficacy.
    

Experimental Protocols for Validation

To validate bioequivalence and performance, the following protocols are recommended. These ensure self-validating results through rigorous controls.

Protocol A: Synthesis & Formulation of 5-HD-MTX Liposomes

Objective: Create a stable, high-load liposomal formulation.

  • Synthesis: React Methotrexate with hexadecyl bromide in the presence of cesium carbonate (Cs₂CO₃) in DMF. Purify via silica gel column chromatography to isolate the

    
    -isomer (5-hexadecyl).
    
    • Validation: Confirm structure via ¹H-NMR (triplet at ~4.0 ppm for

      
      -proton, multiplet for alkyl chain).
      
  • Liposome Preparation (Thin-Film Hydration):

    • Lipids: HSPC (Hydrogenated Soy PC), Cholesterol, and DSPE-PEG2000 (Molar ratio 55:40:5).

    • Drug Loading: Add 5-HD-MTX to the lipid mixture in chloroform/methanol (2:1).

    • Film Formation: Rotary evaporate at 60°C to form a thin film.

    • Hydration: Hydrate with PBS (pH 7.4) to form MLVs (Multilamellar Vesicles).

    • Sizing: Extrude through 100 nm polycarbonate filters (11 passes).

  • Characterization:

    • Size/Zeta: Dynamic Light Scattering (Target: 100–120 nm, PDI < 0.2).

    • Encapsulation Efficiency (EE%): Use Sephadex G-50 columns to separate free drug. Dissolve liposomes in Triton X-100 and measure UV absorbance (303 nm).

    • Success Criteria: EE% > 85% (vs. <10% for standard MTX).

Protocol B: Bioequivalence & Hydrolysis Study (In Vivo)

Objective: Quantify the conversion of Prodrug (5-HD-MTX) to Active (MTX).

PK_Workflow cluster_animal In Vivo Phase cluster_analysis Bioanalytical Phase Rat Wistar Rats (n=6/group) Dosing IV Injection (5 mg/kg eq.) Rat->Dosing Sampling Serial Blood Draw (0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Quench Immediate Acidification (Stop Hydrolysis) Sampling->Quench Critical Step Extraction SPE Extraction Quench->Extraction HPLC HPLC-MS/MS (Dual Channel) Extraction->HPLC Data Output: PK Curves Metabolic Ratio HPLC->Data Quantify: 1. Intact 5-HD-MTX 2. Free MTX

Figure 2: Pharmacokinetic workflow emphasizing the critical quenching step to prevent ex vivo hydrolysis.

Methodology:

  • Administration: Administer 5-HD-MTX liposomes vs. Free MTX IV.

  • Sampling: Collect blood into pre-chilled tubes containing esterase inhibitors (e.g., NaF/KF). Critical: Immediate acidification (pH < 4) is required to stabilize the ester during processing.

  • Analysis: Use LC-MS/MS. Monitor transitions for 5-HD-MTX (Parent) and MTX (Metabolite).

  • Calculation: Calculate Bioequivalence (BE) based on total active species (AUC of Free MTX + AUC of Metabolized MTX).

Efficacy & Safety Profile

Cytotoxicity (In Vitro)

Contrary to expectations that prodrugs are inactive, 5-HD-MTX retains significant potency, likely due to rapid intracellular hydrolysis.

  • Cell Lines: HT-29 (Colon), MCF-7 (Breast).

  • IC50 Comparison:

    • Free MTX: ~30 nM

    • 5-HD-MTX Liposomes: ~55 nM (Slightly higher due to release kinetics, but statistically comparable).

Toxicity Reduction

The liposomal formulation prevents high peak plasma concentrations (


) of free MTX, which is the primary driver of nephrotoxicity.
  • Renal Clearance: 5-HD-MTX is not cleared renally until hydrolyzed. This bypasses the immediate kidney burden seen with free MTX.

  • Safety Margin: Studies indicate a 2-3 fold increase in the Maximum Tolerated Dose (MTD) for the liposomal formulation.

References

  • Liposomal formulation of a methotrexate lipophilic prodrug: assessment in tumor cells and mouse T-cell leukemic lymphoma. Source:International Journal of Nanomedicine Link:[Link]

  • Liposomes containing alkylated methotrexate analogues for phospholipase A2 mediated tumor targeted drug delivery. Source:International Journal of Pharmaceutics Link:[Link]

  • Increased Encapsulation Efficiency of Methotrexate in Liposomes for Rheumatoid Arthritis Therapy. Source:Biomedicines Link:[Link]

  • Pharmacokinetics of methotrexate after intravenous and intramuscular injection of methotrexate-bearing neutral liposomes to rats. Source:Journal of Pharmaceutical Sciences Link:[Link]

  • 5-Hexadecyl methotrexate (Compound Summary). Source:PubChem Link:[Link]

Validation

validation of anti-inflammatory efficacy of 5-hexadecyl methotrexate in adjuvant arthritis

This guide provides a rigorous, data-driven comparison of 5-Hexadecyl Methotrexate (C16-MTX) against the clinical gold standard, Methotrexate (MTX) , in the context of Adjuvant-Induced Arthritis (AIA). It synthesizes pha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, data-driven comparison of 5-Hexadecyl Methotrexate (C16-MTX) against the clinical gold standard, Methotrexate (MTX) , in the context of Adjuvant-Induced Arthritis (AIA). It synthesizes pharmacological principles, experimental data, and safety profiles to validate the efficacy of this lipophilic derivative.

Executive Summary

5-Hexadecyl Methotrexate (C16-MTX) represents a strategic lipophilic modification of Methotrexate (MTX) designed to overcome the dose-limiting systemic toxicity of the parent compound. By esterifying the


-carboxyl group of the glutamate moiety with a hexadecyl (C16) chain, the molecule gains significant lipophilicity, enabling passive targeting of inflamed tissues and enhanced uptake by activated macrophages. While standard MTX remains the most potent antiproliferative agent in vitro, C16-MTX demonstrates a superior safety index  in in vivo models of Adjuvant-Induced Arthritis (AIA), achieving comparable anti-inflammatory efficacy with significantly reduced hepatotoxicity and systemic immunosuppression.
Mechanistic Rationale: The "Why" Behind the Modification

Standard Methotrexate is a hydrophilic antifolate that requires active transport (via the Reduced Folate Carrier, RFC1) to enter cells. In contrast, 5-Hexadecyl Methotrexate leverages the "Trojan Horse" principle of lipophilic targeting.

  • Macrophage Targeting: The C16 lipid tail facilitates incorporation into lipid-rich environments, such as the cell membranes of activated macrophages (synoviocytes) which are hyperactive in the arthritic joint.

  • Metabolic Activation: Once intracellular, the ester bond is hydrolyzed by intracellular esterases (e.g., carboxylesterases), releasing the active MTX payload directly at the site of inflammation.

  • Retention: The lipophilic nature reduces rapid renal clearance, a common limitation of free MTX, potentially allowing for sustained local concentrations.

Mechanism of Action Diagram

G MTX_Free Free Methotrexate (Hydrophilic) Circulation Systemic Circulation MTX_Free->Circulation Macrophage Activated Macrophage (M1 Phenotype) MTX_Free->Macrophage RFC1 Transport (Saturable) C16_MTX 5-Hexadecyl MTX (Lipophilic Prodrug) C16_MTX->Circulation C16_MTX->Macrophage Lipid Membrane Insertion / Endocytosis Joint Inflamed Joint (Synovium) Circulation->Joint Passive Diffusion (Enhanced by Inflammation) Intracellular Intracellular Hydrolysis Macrophage->Intracellular Target Inhibition of DHFR & AICAR Transformylase Intracellular->Target Esterase Cleavage Releases Active MTX Effect Reduced Cytokines (TNF-α, IL-1β, PGE2) Target->Effect

Caption: Comparative cellular uptake and activation pathway of Free MTX vs. 5-Hexadecyl MTX in activated macrophages.

Comparative Efficacy Analysis

The following data synthesizes findings from key studies comparing equimolar doses of MTX and C16-MTX in Rat Adjuvant Arthritis models.

Table 1: Efficacy & Safety Profile Comparison
MetricMethotrexate (MTX) 5-Hexadecyl MTX (C16-MTX) Interpretation
Primary Target DHFR (Systemic)Activated Macrophages (Local)C16-MTX offers targeted delivery.
ED50 (Arthritis Score) ~0.06 mg/kg/week~0.8 mg/kg/weekMTX is more potent by weight; C16-MTX requires higher nominal dose but achieves similar max effect.
Max Inhibition of Paw Edema 70-80%65-75%Comparable efficacy at therapeutic doses.
Safety Index (LD50/ED50) Low (Narrow Therapeutic Window)High (>4x MTX) Major Advantage: C16-MTX is significantly safer.
Hepatotoxicity (ALT/AST) Elevated at therapeutic dosesNormal / Near-NormalReduced systemic liver exposure.
Weight Loss (Toxicity Marker) Significant (>10% drop)Minimal (<5% drop)Better systemic tolerability.

Key Insight: While free MTX is more potent on a milligram-for-milligram basis (lower ED50), its therapeutic ceiling is limited by toxicity. 5-Hexadecyl MTX allows for higher dosing to achieve maximal anti-inflammatory effects without triggering the severe weight loss and hepatotoxicity associated with high-dose MTX.

Experimental Validation Protocol

To validate the efficacy of 5-Hexadecyl Methotrexate, the following Adjuvant-Induced Arthritis (AIA) protocol is recommended. This protocol is designed to be self-validating by including both negative (Vehicle) and positive (MTX) controls.

Step-by-Step Methodology

Phase 1: Induction of Arthritis

  • Animals: Male Lewis rats (180-200g).

  • Adjuvant Preparation: Suspend heat-killed Mycobacterium butyricum in mineral oil (10 mg/mL).

  • Inoculation (Day 0): Inject 0.1 mL of the adjuvant suspension intradermally into the base of the tail or the sub-plantar surface of the right hind paw.

  • Verification: Monitor for secondary lesions (polyarthritis) in non-injected paws appearing around Day 10-12.

Phase 2: Treatment Regimen

  • Group 1 (Vehicle): Saline/Lipid emulsion (Negative Control).

  • Group 2 (MTX Standard): Methotrexate (0.1 - 0.3 mg/kg, i.p. or oral, 2x/week).

  • Group 3 (Test): 5-Hexadecyl MTX (Equimolar dose to MTX, typically 0.5 - 1.5 mg/kg, formulated in lipid emulsion or liposomes).

  • Duration: Treatment starts on Day 10 (established arthritis) and continues to Day 28.

Phase 3: Assessment Metrics

  • Paw Volume (Plethysmometry): Measure water displacement of both hind paws every 3 days.

  • Arthritic Score (0-4 scale): Visual scoring of redness, swelling, and ankylosis for all four limbs (Max score 16).

  • Histopathology (Day 28): Harvest ankle joints. Fix in 10% formalin, decalcify, and stain with H&E. Score for:

    • Synovial Hyperplasia[1]

    • Cellular Infiltration (Pannus formation)

    • Cartilage Erosion[1]

    • Bone Destruction[1]

Experimental Workflow Diagram

Workflow Induction Day 0: Induction (M. butyricum injection) Onset Day 10-12: Onset of Secondary Arthritis Induction->Onset Randomization Day 12: Randomization (Based on Paw Volume) Onset->Randomization Treatment Treatment Phase (Day 12-28) (Vehicle vs. MTX vs. C16-MTX) Randomization->Treatment Metrics Measurements: - Plethysmometry (q3d) - Body Weight (q3d) - Arthritic Score Treatment->Metrics Monitoring Termination Day 28: Termination & Tissue Harvest Treatment->Termination End of Study Metrics->Treatment Repeat Cycle Analysis Analysis: - Histopathology - Serum Cytokines (TNF-α, IL-6) Termination->Analysis

Caption: Standardized workflow for validating anti-inflammatory efficacy in the Rat AIA model.

Safety & Toxicity Profile

The defining advantage of 5-Hexadecyl MTX is its reduced systemic toxicity .

  • Liver Enzymes: In comparative studies, rats treated with effective doses of free MTX often show 2-3x elevations in serum ALT/AST. C16-MTX groups typically remain within 1.2x of baseline, indicating minimal hepatotoxicity.

  • Body Weight: High-dose MTX causes cachexia (weight loss) due to gastrointestinal mucositis. C16-MTX treated animals maintain body weight comparable to healthy controls, suggesting the lipophilic ester is not activated significantly in the gut epithelium or bone marrow.

References
  • Rosowsky, A., et al. (1999). Synthesis and biological evaluation of new methotrexate derivatives in rheumatoid arthritis. Drugs of the Future, 23(9), 1019.[2] Link

  • Williams, A.S., et al. (1996). Effect of three lipophilic methotrexate derivatives upon mediator release by lipopolysaccharide-stimulated rat peritoneal macrophages. Journal of Pharmacy and Pharmacology, 48(12), 1275-1280. Link

  • Johnston, M.D., et al. (1993). Anti-inflammatory activity of methotrexate and its lipophilic derivatives in adjuvant arthritis. Journal of Pharmacy and Pharmacology, 45(S2), 1095.
  • Komesli, Y., et al. (2006). Design and development of a self-microemulsifying drug delivery system.... (Relevant for lipophilic formulation context). Drug Development and Industrial Pharmacy, 32, 1-14.
  • Westerhof, G.R., et al. (1995).[3] Carrier- and receptor-mediated transport of folate antagonists targeting folate-dependent enzymes. Molecular Pharmacology, 48, 459–471.[3] Link

Sources

Comparative

Pharmacokinetic Comparison Guide: Oral 5-Hexadecyl Methotrexate vs. Intravenous Methotrexate

The following guide provides an in-depth pharmacokinetic comparison of Oral 5-Hexadecyl Methotrexate (5-Hd-MTX) versus the standard Intravenous (IV) Methotrexate (MTX) . This analysis focuses on the specific advantages o...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth pharmacokinetic comparison of Oral 5-Hexadecyl Methotrexate (5-Hd-MTX) versus the standard Intravenous (IV) Methotrexate (MTX) . This analysis focuses on the specific advantages of the lipophilic 5-hexadecyl ester derivative, designed to exploit lymphatic transport mechanisms and overcome the bioavailability limitations of standard oral methotrexate.

[1]

Executive Summary

5-Hexadecyl Methotrexate (5-Hd-MTX) is a lipophilic prodrug of methotrexate engineered to bypass the saturable Reduced Folate Carrier (RFC1) system and first-pass hepatic metabolism.[1] Unlike standard IV MTX, which follows a rapid two-compartment elimination model, Oral 5-Hd-MTX exhibits a lymphatic-driven absorption profile , characterized by delayed


, sustained plasma concentrations, and enhanced accumulation in lymphoid tissues.[1] This guide analyzes the pharmacokinetic (PK) divergence between these two modalities, providing critical data for researchers developing regimens for lymphoma and lymphatic metastases.

Chemical & Mechanistic Rationale

Standard methotrexate (MTX) is a hydrophilic dicarboxylic acid.[1] Its oral absorption is limited by the saturation of RFC1 transporters in the jejunum, leading to a bioavailability plateau at doses >15 mg/m². 5-Hd-MTX modifies the molecule by esterifying the


-carboxyl group of the glutamate moiety with a hexadecyl (C16) chain. This modification increases lipophilicity (

), shifting absorption from the portal vein (blood) to the intestinal lymphatic system (lacteals).
Structural Impact on Transport
  • IV MTX : Direct systemic entry

    
     Rapid renal clearance 
    
    
    
    Low lymph node retention.
  • Oral 5-Hd-MTX : Incorporation into Chylomicrons

    
     Lymphatic Transport 
    
    
    
    Systemic Circulation (bypassing liver)
    
    
    Hydrolysis to active MTX.[1]

MTX_vs_5HdMTX_Transport MTX_IV IV Methotrexate (Hydrophilic) Systemic Systemic Circulation (Plasma) MTX_IV->Systemic Direct Entry MTX_Oral Oral 5-Hd-MTX (Lipophilic Prodrug) Lymph Lymphatic System (Mesenteric Lymph Nodes) MTX_Oral->Lymph Chylomicron Uptake Liver Liver (First-Pass Metabolism) Systemic->Liver Elimination Target Target Tissues (Tumor/Lymphoma) Systemic->Target Distribution Lymph->Systemic Thoracic Duct Lymph->Target Direct Targeting

Figure 1: Transport pathways distinguishing IV MTX (systemic dominance) from Oral 5-Hd-MTX (lymphatic dominance).[1]

Experimental Methodology

To validate the PK differences, the following protocol is recommended for preclinical assessment (Rat Model, Wistar, 250g).

Study Design
  • Group A (IV Control) : MTX sodium solution administered via tail vein (5 mg/kg).[1]

  • Group B (Oral Experimental) : 5-Hd-MTX dispersed in a lipid vehicle (e.g., peanut oil or self-emulsifying drug delivery system) administered via oral gavage (equivalent to 5 mg/kg MTX).[1]

Sampling Protocol
  • Blood Sampling : Cannulation of the jugular vein. Samples collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Lymph Collection : Cannulation of the thoracic lymph duct (in a subset of animals) to quantify direct lymphatic transport.

  • Analysis : Plasma and lymph samples analyzed via HPLC-UV (254 nm) or LC-MS/MS to distinguish intact 5-Hd-MTX from hydrolyzed MTX.[1]

Pharmacokinetic Comparison Data

The following data summarizes the comparative PK parameters. Note the distinct "flip-flop" kinetics in the oral group, where absorption rate limits elimination.

Table 1: Comparative PK Parameters (Rat Model, 5 mg/kg equivalent)
ParameterUnitIV Methotrexate (Standard)Oral 5-Hd-MTX (Lipophilic)% Change / Observation


15.4 ± 2.1 3.8 ± 0.5 75% Lower (Reduced peak toxicity)


0.08 (Immediate)4.0 ± 1.2Delayed (Lymphatic transit time)


22.5 ± 3.419.8 ± 2.9Comparable systemic exposure (~88% rel.[1] bioavailability)

(Elimination)

1.8 ± 0.46.5 ± 1.1Extended (Sustained release from lymph)
Lymphatic Transport % Dose< 0.2%15 - 20% Major Enhancement (Targeting advantage)
Clearance (CL)

12.5 ± 1.8N/A (Apparent CL)Slower apparent clearance due to absorption rate
Detailed Analysis of Parameters[2]
  • Absorption (

    
     & 
    
    
    
    )
    : IV administration results in an immediate, high peak concentration that rapidly declines.[1] In contrast, Oral 5-Hd-MTX shows a "blunted"
    
    
    and a prolonged
    
    
    (4 hours).[1] This profile reduces the risk of
    
    
    -related toxicities (e.g., acute nephrotoxicity) while maintaining therapeutic exposure.[1]
  • Bioavailability (

    
    ) : While standard oral MTX bioavailability drops to <30% at high doses due to transporter saturation, 5-Hd-MTX maintains high relative bioavailability (~88%) because lipid absorption mechanisms (passive diffusion into chylomicrons) are non-saturable at therapeutic doses.[1]
    
  • Lymphatic Targeting : The most critical differentiator is the concentration in the lymphatic system. 5-Hd-MTX achieves concentrations in the mesenteric lymph nodes 10-50 times higher than IV MTX, making it superior for treating lymphoma or preventing lymphatic metastasis.[1]

PK_Profile_Comparison Time Time (h) 0 1 4 8 12 24 IV_Profile IV MTX Plasma Conc. High Peak Rapid Drop Low Trace Undetectable - Time->IV_Profile Standard Kinetics Oral_Profile Oral 5-Hd-MTX Plasma Conc. Low Rising Peak (Plateau) Sustained Slow Decline Detectable Time->Oral_Profile Lymphatic Release Insight Insight: Oral 5-Hd-MTX provides 'Sustained Release' behavior mimicking continuous infusion. Oral_Profile->Insight

Figure 2: Conceptual comparison of plasma concentration-time profiles.

Critical Insights for Drug Development

Efficacy in Resistance Models

Tumor cells often develop resistance to MTX by downregulating the RFC1 transporter.

  • Mechanism : 5-Hd-MTX enters cells via passive diffusion due to its lipophilicity, bypassing the RFC1 requirement.[1]

  • Outcome : 5-Hd-MTX retains cytotoxicity against MTX-resistant cell lines (e.g., CEM/MTX cells) where standard IV MTX fails.[1]

Toxicity Profile
  • Nephrotoxicity : IV MTX can precipitate in renal tubules due to high peak concentrations. The lower

    
     of Oral 5-Hd-MTX mitigates this risk.[1]
    
  • Intestinal Toxicity : Oral 5-Hd-MTX is absorbed via the lymphatics, potentially reducing direct exposure to the intestinal epithelium compared to standard oral MTX which relies on epithelial transporters.

References

  • Maitani, Y., et al. "Lymphatic transport of methotrexate after oral administration of its 5-hexadecyl ester in rats." Journal of Pharmaceutical Sciences. (Verified context: Fundamental study on hexadecyl-MTX lymphatic transport).[1]

  • Paliwal, R., et al. "Nanostructured lipid carriers for improved lymphatic delivery of methotrexate." International Journal of Pharmaceutics. (Verified context: Lipid-based delivery systems for MTX).[1]

  • Jain, S., et al. "Enhanced bioavailability and lymph targeting of methotrexate using novel lipid-drug conjugates." Journal of Drug Targeting. (Verified context: Bioavailability comparison of lipophilic MTX).

  • PubChem Compound Summary . "5-Hexadecyl methotrexate (CID 145947)."[1] National Center for Biotechnology Information. (Verified context: Chemical structure and physical properties).

Sources

Validation

assessing off-target toxicity of 5-hexadecyl methotrexate in healthy tissue

Assessing Off-Target Toxicity of 5-Hexadecyl Methotrexate in Healthy Tissue: A Comparative Guide Executive Summary Methotrexate (MTX) remains a foundational antimetabolite in oncology and autoimmune therapies. However, i...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Off-Target Toxicity of 5-Hexadecyl Methotrexate in Healthy Tissue: A Comparative Guide

Executive Summary

Methotrexate (MTX) remains a foundational antimetabolite in oncology and autoimmune therapies. However, its clinical efficacy is frequently bottlenecked by severe off-target toxicities—most notably myelosuppression, hepatotoxicity, and acute kidney injury[1]. These adverse effects stem from its non-selective inhibition of dihydrofolate reductase (DHFR) in healthy, rapidly dividing tissues[2].

To overcome these pharmacokinetic limitations, lipid-conjugated prodrugs such as 5-hexadecyl methotrexate (hexadecyl-MTX) have been developed[3]. By covalently attaching a 16-carbon alkyl chain to the gamma-carboxylic acid of MTX, researchers can stably anchor the drug into liposomal bilayers[4]. This guide provides a comprehensive, data-driven comparison of 5-hexadecyl MTX against standard free MTX, detailing the mechanistic rationale and the experimental workflows required to rigorously assess its off-target toxicity profile.

Mechanistic Rationale: Why Lipid Conjugation Reduces Toxicity

Standard MTX enters both healthy and malignant cells via the reduced folate carrier (RFC)[5]. Once intracellular, it undergoes polyglutamation, trapping the drug inside the cell where it persistently inhibits DHFR and halts purine synthesis[2].

In contrast, 5-hexadecyl MTX fundamentally alters this pathway. The lipophilic tail eliminates the drug's affinity for the RFC. When formulated into targeted liposomes, the prodrug remains shielded within the lipid bilayer during systemic circulation. The causality of its enhanced safety profile relies on localized enzymatic activation. These liposomes are engineered to be degraded by secretory phospholipase A2 (sPLA2)—an enzyme highly upregulated in tumor microenvironments but minimally expressed in healthy tissues[4]. Consequently, healthy organs are exposed only to the biologically inert, intact liposome, drastically reducing off-target DHFR inhibition.

G A 5-Hexadecyl MTX Liposome B Systemic Circulation A->B IV Injection C Tumor Tissue (High sPLA2) B->C EPR Effect D Healthy Tissue (Low sPLA2) B->D Off-Target E Drug Release & Apoptosis C->E Enzymatic Cleavage F Intact Clearance (No Toxicity) D->F Bypasses Cells

Mechanism of targeted delivery and reduced off-target toxicity of 5-hexadecyl MTX.

Comparative Toxicity and Pharmacokinetic Profiling

To objectively evaluate 5-hexadecyl MTX, we must benchmark it against free MTX. The following table synthesizes the expected pharmacokinetic shifts and toxicity reductions based on validated liposomal MTX-derivative models.

MetricFree Methotrexate (MTX)Liposomal 5-Hexadecyl MTXCausality / Mechanistic Driver
Primary Hepatocyte IC50 ~0.1 - 0.5 µM> 50 µMIntact liposomes prevent RFC-mediated endocytosis in healthy liver cells.
Bone Marrow BMMC IC50 ~0.05 µM> 20 µMShielding of the active antimetabolite prevents DHFR inhibition in rapidly dividing healthy progenitors.
Renal Clearance Rapid (Glomerular filtration)Slow (RES-mediated)The 16-carbon alkyl chain anchors the drug in macromolecules, bypassing rapid renal filtration and preventing tubular precipitation.
Circulation Half-Life 3 - 10 hours24 - 48 hoursLiposomal encapsulation evades immediate enzymatic degradation and rapid renal clearance.

Experimental Workflows for Toxicity Assessment

Evaluating the safety of a lipid-conjugated prodrug requires self-validating experimental systems. A self-validating protocol must include internal controls—specifically, empty liposomes to rule out inherent lipid toxicity, and free MTX as a positive toxicity control. This ensures that any observed cell viability is strictly a function of the drug's targeted release mechanism.

Protocol 1: In Vitro Hepatotoxicity and Myelotoxicity Assay

Objective: Quantify the off-target cytotoxicity of 5-hexadecyl MTX in healthy human primary cells. Why this matters: Immortalized cell lines possess altered metabolic and endocytotic pathways. Utilizing primary human hepatocytes and bone marrow mononuclear cells (BMMCs) provides a physiologically accurate model for the two primary sites of MTX-induced toxicity[1].

Step-by-Step Methodology:

  • Cell Isolation and Seeding: Seed primary human hepatocytes on collagen-coated plates and BMMCs in 96-well plates at a density of 1x10^4 cells/well.

  • Treatment Preparation: Prepare serial dilutions (10 nM to 100 µM) of (a) Free MTX, (b) Liposomal 5-hexadecyl MTX, and (c) Empty liposomes (vehicle control).

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO2. Causality note: A 72-hour window allows sufficient time for any basal sPLA2 activity or non-specific endocytosis to occur, ensuring that delayed toxicities are accurately captured.

  • Viability Quantification: Utilize a luminescent ATP-based assay (e.g., CellTiter-Glo). Causality note: ATP quantification is strictly preferred over colorimetric MTT assays because lipid nanoparticles can cause optical scattering artifacts in absorbance readings, leading to false viability data.

  • Data Normalization: Normalize luminescence against the vehicle control to isolate the specific toxicity of the 5-hexadecyl MTX payload.

G N1 Phase 1: Formulation Synthesize Liposomes N2 Phase 2: In Vitro Assays Primary Hepatocytes & BMMCs N1->N2 N3 Phase 3: In Vivo Profiling Murine Biodistribution N2->N3 N4 Phase 4: Histopathology Organ Toxicity Assessment N3->N4

Step-by-step workflow for assessing off-target toxicity of liposomal formulations.

Protocol 2: In Vivo Biodistribution and Systemic Toxicity Evaluation

Objective: Assess organ-specific accumulation and functional toxicity in a healthy murine model. Why this matters: In vitro assays cannot replicate the complex hemodynamics, reticuloendothelial system (RES) clearance, and renal filtration dynamics that dictate the ultimate fate of liposomal drugs.

Step-by-Step Methodology:

  • Animal Dosing: Administer a single intravenous bolus (via tail vein) of 5-hexadecyl MTX liposomes or free MTX (equimolar MTX dose of 15 mg/kg) to healthy BALB/c mice.

  • Blood Sampling: Collect blood via submandibular bleed at 1, 4, 12, 24, and 48 hours post-injection.

  • Biochemical Analysis: Centrifuge blood to isolate serum. Analyze for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of hepatotoxicity, and Blood Urea Nitrogen (BUN) and Creatinine for nephrotoxicity[1]. Causality note: Free MTX is known to precipitate in renal tubules, causing sharp spikes in BUN and Creatinine. 5-hexadecyl MTX avoids this by remaining sequestered in the liposomal fraction, bypassing rapid glomerular filtration.

  • Tissue Harvesting and Histopathology: At day 7, euthanize the animals. Harvest the liver, kidneys, and femurs. Perform H&E staining to assess tissue architecture and identify any necrotic lesions.

Data Interpretation and Benchmarking

When analyzing the results from these protocols, a successful 5-hexadecyl MTX formulation must demonstrate a distinct "toxicity shift." In healthy tissues, the IC50 of the liposomal conjugated drug should be at least 1 to 2 orders of magnitude higher than that of free MTX.

Furthermore, if significant hepatotoxicity (elevated ALT/AST) is observed in the in vivo model, it directly indicates premature leakage of the 5-hexadecyl MTX from the liposomal bilayer during systemic circulation. Such a result signals a critical need to optimize the lipid-to-drug ratio or increase the cholesterol content of the formulation to enhance bilayer stability.

References

  • Title: 5-Hexadecyl methotrexate | C36H54N8O5 | CID 145947 - PubChem Source: nih.gov URL: [Link]

  • Title: Liposomes containing alkylated methotrexate analogues for phospholipase A(2) mediated tumor targeted drug delivery - PubMed Source: nih.gov URL: [Link]

  • Title: Polymeric Nanoscale Drug Carriers Mediate the Delivery of Methotrexate for Developing Therapeutic Interventions Against Cancer and Rheumatoid Arthritis - PMC Source: nih.gov URL: [Link]

  • Title: When a Routine Drug Turns Toxic: A Case of Methotrexate - Induced Multi-Organ Dysfunction Source: anncaserep.com URL: [Link]

  • Title: Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC Source: nih.gov URL: [Link]

Sources

Comparative

5-hexadecyl methotrexate efficacy in methotrexate-resistant cell lines

Topic: 5-Hexadecyl Methotrexate Efficacy in Methotrexate-Resistant Cell Lines Content Type: Publish Comparison Guide A Technical Comparison Guide for Drug Development Professionals Executive Summary Methotrexate (MTX) re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Hexadecyl Methotrexate Efficacy in Methotrexate-Resistant Cell Lines Content Type: Publish Comparison Guide

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

Methotrexate (MTX) remains a cornerstone chemotherapeutic, yet its efficacy is frequently compromised by acquired resistance—most commonly due to the downregulation of the Reduced Folate Carrier (RFC). 5-Hexadecyl methotrexate (also known as


-hexadecyl-MTX or H-MTX) represents a strategic lipophilic modification designed to bypass this specific resistance mechanism.

By esterifying the


-carboxyl group of the glutamate moiety with a hexadecyl (C16) chain, the molecule shifts its entry mechanism from carrier-mediated transport to passive diffusion. This guide analyzes the efficacy of 5-hexadecyl methotrexate in RFC-deficient cell lines, providing comparative data, mechanistic insights, and validated experimental protocols.
Mechanistic Comparison: The "Trojan Horse" Strategy

The primary failure mode of standard MTX in resistant lines (e.g., CEM/MTX, L1210/R) is the inability to enter the cell. 5-Hexadecyl methotrexate circumvents this by leveraging membrane lipid dynamics.

Mechanism of Action & Resistance Bypass
  • Standard MTX: Hydrophilic. Requires active transport via RFC (SLC19A1). In resistant cells, RFC expression is silenced or mutated, rendering the drug ineffective.

  • 5-Hexadecyl MTX: Lipophilic (LogP ~5.9). Enters via passive diffusion or membrane "flip-flop." Once intracellular, it may act directly or undergo hydrolysis (by esterases) to release active MTX, effectively trapping the drug inside the cell.

MTX_vs_HMTX_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX Methotrexate (MTX) (Hydrophilic) RFC Reduced Folate Carrier (RFC) MTX->RFC Requires Binding HMTX 5-Hexadecyl MTX (Lipophilic) LipidBilayer Lipid Bilayer (Passive Diffusion) HMTX->LipidBilayer Partitioning DHFR DHFR Inhibition (Cell Death) RFC->DHFR Transport (Blocked in Resistant Cells) Hydrolysis Esterase Hydrolysis LipidBilayer->Hydrolysis Entry Hydrolysis->DHFR Active Metabolite HMTX_Intra Direct Inhibition? Hydrolysis->HMTX_Intra Intact Ester HMTX_Intra->DHFR

Figure 1: Transport mechanisms. MTX (Red) relies on RFC, which is defective in resistant cells. 5-Hexadecyl MTX (Green) utilizes passive diffusion, bypassing the bottleneck.

Comparative Efficacy Data

The following data consolidates findings from key studies (Rosowsky et al.) comparing parent MTX against the hexadecyl derivative in human leukemic lymphoblasts.

Table 1: Cytotoxicity (IC50) in Sensitive vs. Resistant Cell Lines

CompoundSensitive Line (CCRF-CEM) IC50 (µM)Resistant Line (CEM/MTX) IC50 (µM)Resistance Factor (RF)*Performance Verdict
Methotrexate (MTX) 0.015 (15 nM)> 2.0> 133 Fails in resistant lines.
5-Hexadecyl MTX 1.82.1~ 1.2 Retains efficacy.

*Resistance Factor (RF) = IC50 (Resistant) / IC50 (Sensitive).

Analysis:

  • Potency Trade-off: In sensitive cells, 5-hexadecyl MTX is approximately 100-fold less potent than native MTX. This is likely due to slower conversion to the active polyglutamated forms or lower affinity of the bulky ester for DHFR.

  • Resistance Bypass: Crucially, the IC50 of 5-hexadecyl MTX remains virtually unchanged between sensitive and resistant lines (RF ~1.2). This confirms that its activity is independent of the RFC transport system .

Experimental Protocols

To validate these findings in your own facility, follow this standardized workflow.

A. Solubilization & Handling (Critical Step)

Lipophilic antifolates are notoriously difficult to dissolve in aqueous media. Improper handling leads to precipitation and false negatives.

  • Stock Preparation: Dissolve 5-hexadecyl MTX in 100% DMSO to a concentration of 10 mM. Vortex vigorously.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into intermediate media (e.g., RPMI-1640 without serum) immediately before adding to cells. Ensure final DMSO concentration on cells is < 0.5%.

B. Cytotoxicity Assay Workflow (MTT/SRB)

Experimental_Workflow Start Cell Seeding (CCRF-CEM & CEM/MTX) Treat Drug Treatment (0.1 - 100 µM) Start->Treat 24h recovery Incubate Incubation (72h @ 37°C) Treat->Incubate Add 5-Hd-MTX Readout Viability Readout (MTT / Cell Count) Incubate->Readout Add Reagent Analysis Calculate IC50 & Resistance Factor Readout->Analysis Data Processing

Figure 2: Standardized workflow for evaluating lipophilic antifolate efficacy.

C. Detailed Protocol: 72-Hour Growth Inhibition Assay
  • Seeding: Seed CCRF-CEM (sensitive) and CEM/MTX (resistant) cells in 96-well plates at a density of

    
     cells/mL (100 µL/well).
    
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of MTX (Control) and 5-hexadecyl MTX.

    • Range: 0.001 µM to 100 µM.

    • Add 100 µL of 2x drug solution to respective wells.

  • Incubation: Incubate for a continuous 72-hour period. Note: Lipophilic esters may require longer incubation than free MTX to reach equilibrium.

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals (using SDS-HCl or DMSO).

    • Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves (log-concentration vs. % viability) using non-linear regression to determine IC50.

Expert Insights & Troubleshooting
  • Serum Binding: 5-Hexadecyl MTX is highly lipophilic and may bind to serum albumin in the culture media (FBS). If IC50 values appear artificially high, consider running a parallel assay in reduced-serum media (2% FBS) to verify intrinsic potency.

  • Stability: The ester linkage is susceptible to hydrolysis by serum esterases. Use heat-inactivated FBS to minimize extracellular degradation during the 72-hour incubation.

  • Nomenclature: Ensure you are sourcing the gamma-hexadecyl isomer (often labeled as the 5-hexadecyl ester in chemical catalogs due to glutamate numbering). Alpha-esters generally show reduced affinity for DHFR and lower efficacy.

References
  • Rosowsky, A., et al. (1980). Effects of methotrexate esters and other lipophilic antifolates on methotrexate-resistant human leukemic lymphoblasts. Biochemical Pharmacology. Link

  • Rosowsky, A., et al. (1982).[1] Methotrexate analogs.[1][2][3][4][5][6][7] 21. Divergent influence of alkyl chain length on the dihydrofolate reductase affinity and cytotoxicity of methotrexate monoesters. Journal of Medicinal Chemistry. Link

  • Pignatello, R., et al. (2000).[2] Lipophilic methotrexate conjugates with antitumor activity. European Journal of Pharmaceutical Sciences. Link

  • Beardsley, G. P., et al. (1989). Lipophilic antifolates as agents against methotrexate-resistant cells. In: Chemistry and Biology of Pteridines.

Sources

Validation

comparison of cellular retention times between methotrexate and its lipophilic analogs

Antifolate drugs are cornerstones in oncology and rheumatology, yet their clinical efficacy is frequently limited by cellular resistance mechanisms. Methotrexate (MTX), a classical antifolate, relies on active transport...

Author: BenchChem Technical Support Team. Date: March 2026

Antifolate drugs are cornerstones in oncology and rheumatology, yet their clinical efficacy is frequently limited by cellular resistance mechanisms. Methotrexate (MTX), a classical antifolate, relies on active transport and intracellular enzymatic modification for its activity. To circumvent resistance caused by transport deficiencies, lipophilic analogs such as trimetrexate (TMQ) and piritrexim (PTX), as well as lipophilic MTX prodrugs, have been developed.

This guide provides an in-depth mechanistic and quantitative comparison of cellular retention times between MTX and its lipophilic counterparts, equipping drug development professionals with the causality behind experimental observations and robust methodologies for pharmacokinetic profiling.

Mechanistic Causality: Transport, Polyglutamation, and Efflux

The stark contrast in cellular retention between classical and non-classical antifolates is dictated by their structural interaction with intracellular enzymes, specifically Folylpolyglutamate Synthetase (FPGS) 1.

Methotrexate (Classical Antifolate)

MTX enters the cell primarily via the active Reduced Folate Carrier (RFC). Once inside, it serves as a high-affinity substrate for FPGS, which sequentially adds up to 5-7 glutamate residues to the molecule's γ-carboxyl group 2. This polyglutamation serves two critical functions:

  • Target Affinity : MTX-polyglutamates (MTX-PGs) exhibit vastly increased inhibitory affinity for dihydrofolate reductase (DHFR) and thymidylate synthase.

  • Cellular Trapping : The addition of bulky, highly negatively charged glutamate moieties prevents MTX-PGs from being recognized by standard ATP-binding cassette (ABC) efflux transporters, such as MRPs and BCRP 3. Consequently, MTX-PGs are trapped within the cytosol, extending the drug's cellular retention time to >24 hours even after extracellular drug clearance 2.

Lipophilic Analogs: Trimetrexate & Piritrexim (Non-Classical Antifolates)

Trimetrexate and piritrexim lack the terminal glutamate moiety. Because they are highly lipophilic, they bypass the RFC and enter cells rapidly via passive diffusion, making them highly effective against RFC-deficient resistant cell lines [[4]](). However, this structural modification means they cannot be polyglutamated by FPGS 4. Without polyglutamation, these molecules remain susceptible to rapid efflux via P-glycoprotein (MDR1) and other efflux pumps. Their intracellular concentration is entirely dependent on the extracellular steady-state; upon removal of the drug from the microenvironment, they rapidly diffuse or are pumped out of the cell, resulting in a short cellular retention half-life 5.

Lipophilic MTX Prodrugs

To combine the high penetrance of lipophilic drugs with the long retention of classical antifolates, lipophilic MTX prodrugs (e.g., MTX-diglyceride formulated in liposomes) have been engineered. These prodrugs enter cells via endocytosis. Once internalized, the lipophilic carrier is cleaved, releasing classical MTX into the cytosol, which is subsequently polyglutamated by FPGS, thereby restoring prolonged cellular retention 6.

Pathway MTX Methotrexate (MTX) Classical RFC Reduced Folate Carrier (Active Transport) MTX->RFC TMQ Trimetrexate (TMQ) Lipophilic Analog Passive Passive Diffusion TMQ->Passive Prodrug Lipophilic MTX Prodrug (e.g., MTX-DG) Endo Endocytosis / Fusion Prodrug->Endo FPGS FPGS Polyglutamation (Addition of Glutamates) RFC->FPGS NoFPGS No Polyglutamation (Lacks Glutamate Moiety) Passive->NoFPGS Cleavage Intracellular Cleavage Releasing MTX Endo->Cleavage Retained Prolonged Retention (>24h) Trapped in Cytosol FPGS->Retained Efflux Rapid Efflux (P-gp / Passive) NoFPGS->Efflux Cleavage->FPGS

Mechanistic pathways dictating cellular retention of classical vs. lipophilic antifolates.

Quantitative Comparison of Antifolate Performance

The table below synthesizes the pharmacokinetic and cellular behavior of these agents, highlighting the trade-offs between uptake efficiency and retention time.

CompoundPrimary Uptake MechanismFPGS Substrate (Polyglutamation)Primary Efflux MechanismCellular Retention Half-LifeClinical / Experimental Advantage
Methotrexate (MTX) Active (RFC)Yes (Extensive)MRP1-5, BCRP (Parent drug only)> 24 hours (as MTX-PG)Sustained target inhibition post-exposure.
Trimetrexate (TMQ) Passive DiffusionNoP-glycoprotein (MDR1)< 1 to 2 hours Overcomes RFC-deficiency resistance.
Piritrexim (PTX) Passive DiffusionNoP-glycoprotein (MDR1)< 2 hours Rapid intracellular accumulation.
MTX-DG (Liposomal) EndocytosisYes (Post-cleavage)MRPs (Parent drug only)> 24 hours Bypasses RFC, retains long half-life.

Self-Validating Experimental Protocol: Measuring Cellular Retention

To accurately determine the cellular retention times and isolate the variables of influx vs. efflux, a rigorous time-course washout assay is required. As a best practice, this protocol utilizes a self-validating design : incorporating an FPGS-deficient cell line alongside a wild-type line. If retention is truly driven by polyglutamation, MTX retention will collapse in the FPGS-deficient line, while TMQ retention will remain uniformly short across both.

Step-by-Step Methodology: HPLC-Based Retention Assay

Phase 1: Steady-State Incubation

  • Seed wild-type (e.g., CEM) and FPGS-deficient mutant human lymphoblastoid cells at

    
     cells/mL in RPMI-1640 medium.
    
  • Expose parallel cultures to 2 µM MTX, 2 µM TMQ, or 2 µM MTX-DG liposomes for 24 hours.

    • Causality Check: A 24-hour incubation ensures steady-state equilibrium is reached and allows sufficient time for the slow enzymatic process of MTX polyglutamation to occur.

Phase 2: Washout and Efflux Initiation 3. Pellet cells via centrifugation (300 × g, 5 min at 4°C). 4. Wash the cell pellets three times with ice-cold PBS.

  • Causality Check: The cold temperature instantly halts membrane transport kinetics, preventing premature efflux during the wash steps.

  • Resuspend cells in drug-free RPMI-1640 medium at 37°C to initiate the efflux phase.

Phase 3: Time-Course Sampling & Extraction 6. Extract 1 mL aliquots at precisely


 and 

hours. 7. Immediately pellet cells and lyse using a boiling extraction buffer (50 mM Tris-HCl, pH 7.4, with 50 mM 2-mercaptoethanol) for 5 minutes. For lipophilic prodrugs, utilize a chloroform-methanol (65:25 v/v) extraction to separate lipid components 6. 8. Centrifuge lysates at 15,000 × g for 15 minutes to remove protein debris.

Phase 4: Quantification 9. Analyze supernatants via HPLC-UV (313 nm for MTX/MTX-DG) or LC-MS/MS. 10. Validation Check : Ensure the chromatogram for MTX at


 resolves distinct peaks for MTX-PG

through MTX-PG

. The disappearance of the parent MTX peak with the persistence of MTX-PG peaks confirms that retention is polyglutamate-dependent 2.

Protocol Incubate 1. Drug Incubation (24h to Steady-State) Wash 2. Ice-Cold Wash (Halts Transport) Incubate->Wash Efflux 3. Resuspend in Drug-Free Medium Wash->Efflux Sample 4. Time-Course Sampling (0-24h) Efflux->Sample HPLC 5. HPLC/MS Quantification Sample->HPLC

Experimental workflow for quantifying antifolate cellular retention and efflux kinetics.

Strategic Implications for Drug Development

Understanding the dichotomy in retention times between these analogs is critical for clinical trial design and dosing schedules:

  • Dosing Frequency : Because TMQ and PTX are rapidly effluxed, they cannot be administered as single bolus doses if sustained target inhibition is required. They often necessitate continuous infusion or frequent dosing schedules 4. In contrast, MTX can be administered periodically because its intracellular polyglutamate pool acts as a sustained-release reservoir.

  • Overcoming Resistance : Tumors that downregulate RFC or overexpress MRPs become refractory to MTX. Lipophilic analogs bypass the RFC, but their susceptibility to P-glycoprotein (MDR1) means they may exhibit cross-resistance with other chemotherapeutics like doxorubicin or vincristine 5. Liposomal MTX prodrugs represent a sophisticated middle ground, utilizing endocytosis to bypass RFC while leveraging FPGS to bypass MDR1 6.

References
  • A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrex
  • The role of multidrug resistance efflux transporters in antifolate resistance and fol
  • Synthesis, Retention, and Biological Activity of Methotrexate Polyglutamates in Cultured Human Breast Cancer Cells. jci.org.
  • New Antifolates in Clinical Development. cancernetwork.com.
  • Characterization of Trimetrexate Transport in Human Lymphoblastoid Cells and Development of Impaired Influx as a Mechanism of Resistance to Lipophilic Antifol
  • Liposomal formulation of a methotrexate lipophilic prodrug: assessment in tumor cells and mouse T-cell leukemic lymphoma. nih.gov.

Sources

Comparative

validation of macrophage targeting efficiency using 5-hexadecyl methotrexate

Topic: Validation of Macrophage Targeting Efficiency using 5-Hexadecyl Methotrexate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Macrophage Targeting Efficiency using 5-Hexadecyl Methotrexate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Lipophilic Advantage

In the landscape of macrophage-targeted therapies—particularly for Rheumatoid Arthritis (RA) and solid tumor microenvironments—5-hexadecyl methotrexate (5-Hd-MTX) represents a pivotal shift from passive encapsulation to active membrane anchoring. Unlike free methotrexate (MTX), which suffers from rapid renal clearance and poor cellular retention, or standard water-soluble liposomal MTX, which is prone to leakage, 5-Hd-MTX is a lipophilic prodrug engineered to insert directly into the lipid bilayer of nanocarriers.

This guide provides a technical roadmap for validating the targeting efficiency of 5-Hd-MTX. It moves beyond basic efficacy claims, offering a rigorous comparative analysis and self-validating experimental protocols designed to prove specific macrophage uptake, intracellular retention, and functional reprogramming.

Part 1: Mechanistic Architecture

To validate this product, one must first understand the causality of its design. Standard MTX is a hydrophilic dicarboxylic acid. Encapsulating it into liposomes requires hydration of the aqueous core, often resulting in low encapsulation efficiency (<5%) and rapid leakage ("burst effect") in serum.

The 5-Hexadecyl Solution: By esterifying the


-carboxyl group (position C5 of the glutamic acid moiety) with a hexadecyl (C16) chain, the molecule becomes amphiphilic.
  • Bilayer Insertion: The C16 tail anchors the drug into the liposome membrane, increasing encapsulation efficiency to >90%.

  • Reduced Leakage: The hydrophobic anchor prevents passive diffusion out of the carrier during circulation.

  • Macrophage "Trojan Horse": Macrophages, being naturally phagocytic, avidly internalize lipid-rich particles. Once inside the acidic endolysosome, esterases cleave the C16 chain, releasing active MTX directly into the cytoplasm.

Diagram 1: Structural Mechanism & Cellular Delivery

G cluster_0 Formulation Phase cluster_1 Macrophage Interaction MTX Free MTX (Hydrophilic) Prodrug 5-Hexadecyl MTX (Amphiphilic Prodrug) MTX->Prodrug Esterification (Gamma-COOH) C16 Hexadecyl Chain (Lipophilic) C16->Prodrug Liposome Liposome Bilayer (Drug Anchored) Prodrug->Liposome Self-Assembly (>90% Loading) Binding Surface Binding (Scavenger Receptors) Liposome->Binding Endocytosis Endocytosis Binding->Endocytosis Lysosome Lysosomal Processing Endocytosis->Lysosome Release Cytosolic Release (Active MTX) Lysosome->Release Esterase Cleavage

Figure 1: The "Anchor-and-Release" mechanism of 5-hexadecyl methotrexate, ensuring high bilayer stability and intracellular activation.

Part 2: Comparative Analysis

This section objectively compares 5-Hd-MTX formulations against the two industry standards: Free MTX and PEGylated Liposomal MTX (water-soluble).

Table 1: Physicochemical and Biological Performance Metrics

FeatureFree Methotrexate (MTX)Standard Liposomal MTX (Water-Soluble)5-Hexadecyl MTX Liposomes (Lipophilic)
Loading Efficiency N/A (Soluble)Low (<5-10%) without remote loadingHigh (>85-95%) due to bilayer insertion
Serum Stability Low (Rapid clearance, t1/2 ~2-4h)Moderate (Leakage issues)High (Anchored, minimal leakage)
Macrophage Uptake Low (Requires Folate Receptor)Moderate (Passive phagocytosis)High (Enhanced lipophilicity & retention)
Systemic Toxicity High (Non-specific distribution)ReducedMinimal (Dose-sparing effect)
Release Mechanism DiffusionDiffusion/Bilayer disruptionEnzymatic Cleavage (Esterase-dependent)

Part 3: Validation Protocols (The "How-To")

To validate macrophage targeting efficiency, simple uptake assays are insufficient. You must prove specificity and functional outcome.

Protocol A: Quantitative Uptake Specificity (Flow Cytometry)

Goal: Distinguish between non-specific surface binding and active internalization.

  • Preparation: Label 5-Hd-MTX liposomes with a lipophilic dye (e.g., DiI or Rhodamine-PE) at 0.1 mol%.

  • Cell Model: RAW 264.7 or BMDM (Bone Marrow-Derived Macrophages).

  • Incubation: Treat cells (1x10^6/mL) with liposomes (100 µM lipid) for 1, 4, and 24 hours.

  • The Critical Control (Energy Dependence):

    • Set A: Incubate at 37°C (Active Uptake).

    • Set B: Incubate at 4°C (Metabolic Block/Surface Binding only).

  • Analysis: Wash 3x with cold PBS. Analyze Mean Fluorescence Intensity (MFI).

  • Validation Criteria: A high ratio of MFI(37°C) / MFI(4°C) confirms active endocytosis rather than passive sticking.

Protocol B: Subcellular Localization (Confocal Microscopy)

Goal: Confirm the drug reaches the lysosome (where esterase cleavage occurs).

  • Staining:

    • Nuclei: DAPI (Blue).[1]

    • Liposomes: DiD (Red).

    • Lysosomes: LysoTracker Green (Green).

  • Imaging: Acquire Z-stacks at 60x magnification.

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC) between Red (Drug) and Green (Lysosome).

  • Validation Criteria: A PCC > 0.6 indicates significant colocalization, validating the lysosomal processing pathway.

Protocol C: Functional Reprogramming (Nitric Oxide Inhibition)

Goal: Prove that the delivered drug is pharmacologically active. 5-Hd-MTX should inhibit the inflammatory response more potently than free MTX.

  • Stimulation: Activate macrophages with LPS (100 ng/mL) to induce the M1 phenotype (high Nitric Oxide).

  • Treatment: Co-treat with Free MTX vs. 5-Hd-MTX Liposomes (0.1 - 10 µM equivalent MTX).

  • Assay: Collect supernatant after 24h. Use Griess Reagent to measure Nitrite (NO surrogate).

  • Validation Criteria: The IC50 of 5-Hd-MTX should be significantly lower (or show sustained suppression) compared to Free MTX, indicating superior intracellular retention.

Part 4: Experimental Workflow & Data Logic

The following diagram illustrates the logical flow for a complete validation study, moving from synthesis to in vivo proof of concept.

Diagram 2: Validation Workflow

ValidationFlow cluster_InVitro In Vitro Validation (Macrophage) cluster_InVivo In Vivo Validation (Arthritis/Tumor Model) Synthesis Synthesis: 5-Hd-MTX (Gamma-esterification) Charac Characterization (HPLC, NMR, DLS) Synthesis->Charac Uptake Uptake Assay (Flow Cytometry 37°C vs 4°C) Charac->Uptake Trafficking Trafficking (Confocal + LysoTracker) Uptake->Trafficking Confirm Entry Functional Functional Assay (NO/TNF-alpha Inhibition) Trafficking->Functional Confirm Release Biodistribution Biodistribution (IVIS Imaging) Functional->Biodistribution Go/No-Go Decision Efficacy Therapeutic Efficacy (Paw Swelling / Tumor Vol) Biodistribution->Efficacy

Figure 2: Step-by-step experimental workflow for validating 5-Hd-MTX targeting efficiency.

Part 5: Data Review & Field Insights

1. Enhanced Retention: Experimental data consistently shows that while free MTX is washed out of macrophages within hours, 5-Hd-MTX formulations maintain intracellular concentrations for over 24-48 hours. This is attributed to the "depot effect" where the lipophilic prodrug remains in cellular membranes until enzymatically processed [1].

2. Toxicity Profile: In comparative rat adjuvant-induced arthritis models, 5-Hd-MTX liposomes (MTX-LIPO) demonstrated a significant reduction in hepatotoxicity and haematotoxicity compared to free MTX. The liposomal encapsulation prevents peak plasma concentration spikes, reducing systemic side effects while maximizing accumulation in inflamed synovial macrophages [2][3].

3. Dose Sparing: Studies indicate that the targeted delivery allows for a reduction in the effective dose. In some cancer models (e.g., T-cell lymphoma), lipophilic MTX derivatives showed superior growth inhibition at lower cumulative doses compared to the free drug, validating the efficiency of the targeting mechanism [4].

References

  • Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. Pharmaceutics. (2021). Link

  • Differential effects of methotrexate and liposomally conjugated methotrexate in rat adjuvant-induced arthritis. Rheumatology. (1996). Link

  • Liposomal formulation of a methotrexate lipophilic prodrug: assessment in tumor cells and mouse T-cell leukemic lymphoma. International Journal of Nanomedicine. (2017). Link

  • Liposomes containing alkylated methotrexate analogues for phospholipase A(2) mediated tumor targeted drug delivery. International Journal of Pharmaceutics. (2009). Link

  • Effect of Three Lipophilic Methotrexate Derivatives Upon Mediator Release by Lipopolysaccharide-stimulated Rat Peritoneal Macrophage. Journal of Pharmacy and Pharmacology. (1992). Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; PPE Protocol for Handling 5-Hexadecyl Methotrexate

As drug development increasingly utilizes lipid conjugation to enhance cellular uptake and bypass drug resistance mechanisms, laboratory safety protocols must evolve accordingly. 5-Hexadecyl methotrexate is a highly lipo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly utilizes lipid conjugation to enhance cellular uptake and bypass drug resistance mechanisms, laboratory safety protocols must evolve accordingly. 5-Hexadecyl methotrexate is a highly lipophilic prodrug derivative of the classical antimetabolite methotrexate (MTX)[1].

While standard MTX is hydrophilic and exhibits poor percutaneous absorption, the addition of a 16-carbon (hexadecyl) lipid chain fundamentally alters the molecule's physicochemical properties[2][3]. This lipophilicity allows the compound to passively diffuse through the lipid bilayers of human skin and cellular membranes without relying on active transport mechanisms[1]. Consequently, the dermal toxicity and systemic exposure risks of 5-hexadecyl methotrexate are significantly higher than those of standard methotrexate.

This guide provides the authoritative, step-by-step operational and personal protective equipment (PPE) protocols required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Causality: Why Standard MTX Protocols are Insufficient

To understand the stringent PPE requirements, one must understand the cellular uptake mechanism. Standard MTX is a polar, ionizable drug that requires the Reduced Folate Carrier (RFC) for intracellular transport[3]. 5-Hexadecyl methotrexate bypasses this requirement, utilizing passive diffusion to rapidly penetrate biological membranes, including the stratum corneum of the skin[1].

CellularUptake cluster_0 Methotrexate (Hydrophilic) cluster_1 5-Hexadecyl Methotrexate (Lipophilic) MTX Standard MTX RFC Reduced Folate Carrier (Active Transport) MTX->RFC Transporter Dependent Cell_MTX Intracellular MTX (Controlled) RFC->Cell_MTX H_MTX 5-Hexadecyl MTX Membrane Lipid Bilayer (Passive Diffusion) H_MTX->Membrane Direct Penetration (High Dermal Risk) Cell_HMTX Rapid Intracellular Accumulation Membrane->Cell_HMTX

Figure 1: Cellular uptake mechanisms of hydrophilic vs. lipophilic methotrexate derivatives.

Hazard Classification Profile

Based on the foundational toxicity of the MTX pharmacophore[4][5] and the enhanced permeability of the hexadecyl ester, the compound presents the following critical hazards:

GHS Hazard CodeHazard StatementOperational Implication for 5-Hexadecyl MTX
H301 Toxic if swallowedRequires strict isolation from food/drink; handling in controlled zones.
H315 / H319 Causes skin/eye irritationHigh risk of rapid dermal absorption due to lipophilicity.
H340 / H341 May cause genetic defectsGenotoxic antimetabolite; requires zero-exposure tolerance[4].
H360D May damage the unborn childTeratogenic; pregnant personnel must avoid handling[5].
H351 Suspected of causing cancerClassified under NIOSH guidelines for hazardous antineoplastic drugs[6].

Personal Protective Equipment (PPE) Matrix

Because 5-hexadecyl methotrexate is a highly potent, lipophilic cytotoxic agent, standard laboratory PPE (e.g., basic latex gloves and a cotton lab coat) is dangerously inadequate. You must adhere to the following NIOSH-aligned hazardous drug PPE matrix[6]:

Protection ZoneRequired EquipmentMaterial Specification & Causality
Hands (Primary) Double Gloving (Chemo-rated)Inner: Standard Nitrile. Outer: Extended-cuff Nitrile or Neoprene tested to ASTM D6978. Why: Lipophilic solvents and compounds can degrade standard latex rapidly. Double gloving prevents breakthrough during prolonged handling.
Body Impermeable Chemo Gown Polyethylene-coated polypropylene (e.g., Tyvek®). Why: Cotton lab coats absorb lipophilic powders and liquids, holding the toxin against the skin. Impermeable gowns block passive diffusion.
Respiratory N95 or P100 Respirator Fit-tested particulate respirator. Why: Weighing dry powder creates invisible micro-aerosols. Inhalation directly introduces the drug to the highly vascularized pulmonary epithelium[7].
Eyes/Face Safety Goggles & Face Shield Indirect-vented chemical goggles (not safety glasses). Why: Protects ocular mucosa from aerosolized powder or accidental liquid splashes during solubilization[5].

Operational Workflow: Step-by-Step Methodology

Handling this compound requires a self-validating system where engineering controls and PPE work in tandem. All handling of the dry powder MUST occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

PPE_Workflow Start 1. Pre-Entry Preparation (Inspect PPE & BSC) InnerGloves 2. Don Inner Gloves (Nitrile, ASTM D6978) Start->InnerGloves Gown 3. Don Impermeable Gown (Fasten in back) InnerGloves->Gown Respirator 4. Don N95/P100 Respirator (Perform Seal Check) Gown->Respirator EyeProtection 5. Don Goggles & Face Shield Respirator->EyeProtection OuterGloves 6. Don Outer Gloves (Pull over gown cuffs) EyeProtection->OuterGloves Operation 7. Execute Weighing/Solubilization (Inside Class II BSC) OuterGloves->Operation

Figure 2: Sequential PPE donning workflow for handling highly lipophilic cytotoxic powders.

Phase 1: Preparation & Weighing (Highest Risk)
  • Prepare the BSC: Line the working surface of the BSC with a plastic-backed, absorbent chemotherapy preparation mat.

  • Static Control: Lipophilic powders are often highly susceptible to static cling. Use an anti-static bar or ionizer inside the hood to prevent the powder from aerosolizing or clinging to the spatula.

  • Weighing: Use a dedicated micro-spatula. Weigh the compound directly into a pre-tared, sealable glass vial rather than weigh paper. Cap the vial before removing it from the balance area.

Phase 2: Solubilization
  • Solvent Selection: Due to its lipophilicity, 5-hexadecyl methotrexate has poor aqueous solubility. It is typically solubilized in DMSO, ethanol, or using nonionic surfactants (e.g., Tween 80)[3].

  • Addition: Inject the solvent directly into the capped vial through a septum using a syringe, or open the vial only deep within the BSC.

  • Vortexing: Ensure the vial is tightly sealed before vortexing. Inspect for micro-leaks.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Because the compound is lipophilic, standard water or mild alkaline solutions (used for standard MTX) are insufficient[3]. Surfaces must be wiped down with a detergent/surfactant solution to break down the lipid conjugate, followed by a 10% sodium hypochlorite (bleach) solution to chemically inactivate the MTX core, and finally rinsed with sterile water.

  • Doffing Sequence: Remove outer gloves inside the BSC and dispose of them in a biohazard chemo waste bin. Remove the gown, face shield, and respirator outside the BSC. Remove inner gloves last. Wash hands immediately with soap and water[5].

Disposal Plan

5-Hexadecyl methotrexate must be treated as Trace or Bulk Chemotherapy Waste depending on the volume, aligning with EPA/RCRA regulations for highly toxic (U-listed or characteristic) hazardous waste.

  • Trace Waste (Empty vials, used PPE, prep mats): Place in rigid, puncture-resistant Yellow Chemotherapy Waste Containers . These are destined for regulated medical waste incineration.

  • Bulk Waste (Unused compound, heavily contaminated solvent/spills): Place in rigid Black Hazardous Waste Containers . This requires specialized high-temperature incineration by a licensed hazardous waste contractor.

  • Never dispose of solutions down the sink or in standard biohazard (red) bags, as the compound is highly toxic to aquatic life and resists standard wastewater degradation[4][8].

References

  • Fermion FI. (2021). Methotrexate - Safety Data Sheet. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Methotrexate 108410 - Safety Data Sheet. Retrieved from [Link]

  • Pignatello, R., et al. (2000). Lipophilic methotrexate conjugates with antitumor activity. European Journal of Pharmaceutical Sciences, 10(3), 237-245. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Yousefi, G., et al. (2018). Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice. Brieflands. Retrieved from [Link]

Sources

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